4-Chloro-6-ethoxypyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCOOVSGHCFPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596809 | |
| Record name | 4-Chloro-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28824-78-4 | |
| Record name | 4-Chloro-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Chloro-6-ethoxypyrimidine from 4,6-dichloropyrimidine
An In-depth Technical Guide to the Regioselective Synthesis of 4-Chloro-6-ethoxypyrimidine
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry, from the readily available precursor, 4,6-dichloropyrimidine. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols necessary for the successful and safe execution of this synthesis.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidines are heterocyclic aromatic compounds that form the core structure of numerous biologically vital molecules, including the nucleobases cytosine, thymine, and uracil, as well as vitamin B1 (thiamine).[1] In the realm of drug discovery, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets through hydrogen bonding and π-stacking interactions.[2] This versatility has led to the development of numerous pyrimidine-based therapeutic agents with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial drugs.[1][3]
This compound serves as a key building block in the synthesis of more complex molecules, particularly kinase inhibitors for oncological research.[3] The strategic placement of a reactive chloro group at the 4-position and an ethoxy group at the 6-position provides two distinct points for further chemical modification. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the ethoxy group can modulate the electronic properties of the ring, influencing its interactions with biological targets.[2][4] This guide focuses on the controlled, regioselective synthesis of this monosubstituted product from 4,6-dichloropyrimidine.
The Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 4,6-dichloropyrimidine to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of electron-deficient aromatic rings, such as pyrimidine, especially when activated by electron-withdrawing groups like chlorine atoms.[4]
Mechanism of Action
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The strongly nucleophilic ethoxide ion (⁻OEt), generated from sodium ethoxide, attacks one of the electron-deficient carbon atoms (C4 or C6) bearing a chlorine atom. This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]
-
Leaving Group Elimination: The aromaticity of the pyrimidine ring is temporarily lost in the Meisenheimer intermediate. Aromaticity is restored through the rapid expulsion of a chloride ion (Cl⁻), which is a good leaving group, yielding the final product, this compound.
The overall mechanism is depicted below.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Controlling Regioselectivity and Preventing Di-substitution
In 4,6-dichloropyrimidine, the C4 and C6 positions are electronically and sterically equivalent. Therefore, the primary challenge is not regioselectivity between these two positions, but rather achieving selective mono-substitution and preventing the formation of the di-substituted byproduct, 4,6-diethoxypyrimidine.[6]
This control is primarily achieved by carefully managing the reaction stoichiometry.[6] By using a slight excess of 4,6-dichloropyrimidine or by limiting the amount of sodium ethoxide to approximately one equivalent, the probability of a second substitution event is significantly reduced. Once the first ethoxy group is introduced, the electron-donating nature of this group slightly deactivates the ring towards further nucleophilic attack compared to the starting material, although di-substitution can still occur if excess nucleophile is present.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where successful execution relies on careful control of key parameters. The methodology is adapted from established procedures for similar pyrimidine substitutions.[1][7]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 4,6-Dichloropyrimidine | 148.99 | 5.00 g | 33.56 | 1.0 |
| Sodium Ethoxide | 68.05 | 2.40 g | 35.24 | 1.05 |
| Anhydrous Ethanol | 46.07 | 100 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |
| Sat. aq. NaHCO₃ | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - | - |
Safety Precautions
-
4,6-Dichloropyrimidine: Harmful if swallowed or in contact with skin.[8] Causes severe skin burns and eye damage.[9][10] May cause respiratory irritation.[9]
-
Sodium Ethoxide: Flammable solid that reacts violently with water.[11] Causes severe skin burns and eye damage.[11]
-
Ethanol/DCM: Flammable and volatile solvents.
Mandatory Safety Measures:
-
All operations must be conducted in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture, especially for sodium ethoxide.[11]
Step-by-Step Synthesis Workflow
The experimental workflow is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Dissolution: To the flask, add 4,6-dichloropyrimidine (5.00 g, 33.56 mmol) and anhydrous ethanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Nucleophile Addition: Cool the solution to 0-5 °C using an ice-water bath. Carefully add sodium ethoxide (2.40 g, 35.24 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir at this temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) (typically 2-4 hours). An appropriate eluent system for TLC would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Workup: Once the reaction is complete, add dichloromethane (DCM, 100 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (50 mL).[1]
-
Extraction: Separate the organic layer. Extract the aqueous layer with an additional portion of DCM (50 mL).[1]
-
Drying: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., n-pentane or hexane at low temperature) or by silica gel column chromatography to yield pure this compound as a solid.[1][7] A high yield (approaching 89%) can be expected based on analogous reactions.[12][13]
Characterization and Analysis
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point (m.p.): To compare with literature values for pure compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the ethoxy group (a quartet for -OCH₂- and a triplet for -CH₃) and the two distinct protons on the pyrimidine ring.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₆H₇ClN₂O).[14] The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable.
Conclusion
The is a robust and efficient transformation rooted in the principles of nucleophilic aromatic substitution. By exercising precise control over stoichiometry and adhering to strict safety and anhydrous protocols, researchers can reliably produce this valuable intermediate. The detailed methodology and mechanistic insights provided in this guide serve as a comprehensive resource for professionals in the pharmaceutical and chemical sciences, enabling further exploration and development of novel pyrimidine-based compounds.
References
- 1. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Semantic Scholar [semanticscholar.org]
- 14. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to 4-Chloro-6-ethoxypyrimidine: Physicochemical Properties and Analytical Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-ethoxypyrimidine is a pivotal heterocyclic intermediate in the synthesis of a diverse range of biologically active molecules. Its utility stems from the strategic placement of a reactive chlorine atom and an ethoxy group on the pyrimidine scaffold, allowing for selective functionalization. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, coupled with detailed, field-proven analytical methodologies for its characterization. The content herein is structured to deliver not just data, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible application of this knowledge in a research and development setting.
Chemical Identity and Core Properties
A foundational understanding of a molecule begins with its unambiguous identification and fundamental physical constants. These parameters are critical for everything from reaction stoichiometry to formulation and safety considerations.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 28824-78-4[1][2][3] |
| Molecular Formula | C₆H₇ClN₂O[2][3] |
| Molecular Weight | 158.59 g/mol [2] |
| Canonical SMILES | CCOC1=NC=NC=C1Cl |
| InChI Key | InChI=1S/C6H7ClN2O/c1-2-10-6-3-7-5-9-4-6/h3-5H,2H2,1H3 |
The key physicochemical properties of this compound are summarized below. These values dictate its behavior in various physical and chemical environments.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in water. |
Expert Insight: The solubility profile of this compound in common organic solvents provides considerable flexibility for its use in a wide range of synthetic transformations. Its limited aqueous solubility is a key consideration for downstream applications, particularly in biological assays, and may necessitate the use of co-solvents or specific formulation strategies.
Molecular Structure and Reactivity
The arrangement of atoms and functional groups in this compound dictates its chemical reactivity. The pyrimidine ring is an electron-deficient system, which, combined with the electronegative chlorine atom, makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).
Figure 1. Chemical Structure of this compound.
The primary mode of reactivity involves the displacement of the chloride ion by a wide range of nucleophiles. This is a cornerstone of its synthetic utility.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is readily displaced by amines, alcohols, thiols, and other nucleophiles. This reaction is often facilitated by a base to neutralize the HCl generated.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds.[4]
Expert Insight: The chemoselectivity of reactions involving this compound can often be controlled by judicious choice of reaction conditions. For instance, in the presence of multiple reactive sites on a nucleophile, temperature and the nature of the base can be modulated to favor substitution at the desired position.
Analytical Characterization: A Validated Approach
Accurate and reliable analytical methods are essential for confirming the identity, purity, and stability of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint of the molecule. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The protons on the pyrimidine ring will appear as distinct singlets or doublets in the aromatic region, with their chemical shifts influenced by the substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, providing further confirmation of the structure.
Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice due to its ability to dissolve a wide range of organic compounds.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved.
-
Analysis: Acquire the spectra on a calibrated NMR spectrometer.
Causality Behind Experimental Choices: The choice of deuterated solvent is critical to avoid large solvent signals that can obscure the analyte peaks. The concentration of the sample is optimized to provide a good signal-to-noise ratio within a reasonable acquisition time.
Chromatographic Purity Assessment
Gas Chromatography (GC) is a robust and sensitive technique for determining the purity of volatile and semi-volatile compounds like this compound.
Protocol: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID) This protocol provides a standardized method for assessing the purity of this compound.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A mid-polarity column such as a DB-5 (or equivalent) is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Prepare a solution of approximately 1 mg/mL of this compound in a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
-
Data Analysis:
-
The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Trustworthiness Through Self-Validation: The FID is chosen for its linear response over a wide concentration range and its sensitivity to carbon-containing compounds. The temperature program is designed to ensure efficient separation of the analyte from potential impurities with different volatilities.
Figure 2. A generalized workflow for the GC analysis of this compound.
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5][6][7]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. A thorough understanding of its physicochemical properties, coupled with the application of robust and validated analytical methods, is essential for its successful and safe utilization in research and development. The information and protocols detailed in this guide are intended to provide a solid foundation for scientists and professionals working with this important chemical intermediate.
References
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (n.d.). Retrieved from [Link]
-
This compound|CAS 28824-78-4|Angene International Limited. (2025, November 28). Retrieved from [Link]
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- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Chloro-6-ethoxypyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-ethoxypyrimidine, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a validated synthesis protocol, and explores its reactivity and applications, particularly in the development of kinase inhibitors and other therapeutic agents. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrimidine-based compounds.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core structure of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] The pyrimidine nucleus is a versatile pharmacophore that can be strategically functionalized to modulate the physicochemical properties and biological activities of a molecule. This compound, with its reactive chloro and ethoxy groups, serves as a valuable intermediate for the synthesis of diverse compound libraries for drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 28824-78-4 | Internal Search |
| Molecular Formula | C₆H₇ClN₂O | Internal Search |
| Molecular Weight | 158.59 g/mol | Internal Search |
| Predicted XlogP | 1.8 | [2] |
| Predicted Boiling Point | Not Available | |
| Predicted Melting Point | Not Available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethanol, and ethyl acetate. | General chemical knowledge |
Synthesis of this compound
The most common and efficient route for the synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom in 4,6-dichloropyrimidine with an ethoxide. This reaction is typically carried out under basic conditions.
Synthetic Workflow
Caption: Synthesis of this compound from 4,6-dihydroxypyrimidine.
Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine
This protocol is adapted from the synthesis of a structurally similar compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[3][4]
Materials:
-
4,6-Dichloropyrimidine
-
Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at room temperature. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Setup: In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous ethanol.
-
Nucleophilic Substitution: Slowly add the freshly prepared sodium ethoxide solution to the solution of 4,6-dichloropyrimidine at room temperature with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily centered around the chloro substituent, which is a good leaving group for nucleophilic aromatic substitution, and the pyrimidine ring itself, which can participate in various cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to the construction of diverse molecular scaffolds.
Suzuki-Miyaura Cross-Coupling
The chloro group can also participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids.[5] This allows for the introduction of various aromatic and heteroaromatic moieties, which are crucial for modulating the biological activity of the resulting compounds. The reactivity of the chloro group in Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligand, and reaction conditions.[6][7]
Application in Kinase Inhibitor Synthesis
Substituted pyrimidines are a well-established class of kinase inhibitors. The this compound scaffold can be elaborated to generate potent and selective inhibitors of various kinases implicated in cancer and other diseases.
Caption: General workflow for the synthesis of a kinase inhibitor from this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted):
-
A singlet for the proton at the C2 position of the pyrimidine ring.
-
A singlet for the proton at the C5 position of the pyrimidine ring.
-
A quartet for the methylene protons (-OCH₂-) of the ethoxy group.
-
A triplet for the methyl protons (-CH₃) of the ethoxy group.
¹³C NMR (Predicted):
-
Signals for the carbon atoms of the pyrimidine ring, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift.
-
A signal for the methylene carbon of the ethoxy group.
-
A signal for the methyl carbon of the ethoxy group.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis and predictable reactivity make it an attractive starting material for drug discovery programs, particularly in the development of novel kinase inhibitors. This guide provides a solid foundation of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.
References
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
-
Request PDF. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Request PDF. (2025). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H7ClN2O). Retrieved from [Link]
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
-
ResearchGate. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Semantic Scholar. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- Google Patents. (n.d.). CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody.
-
WIPO Patentscope. (n.d.). 109851564 Synthetic process of 4,6-dichloropyrimidine. Retrieved from [Link]
Sources
Spectroscopic Data for 4-Chloro-6-ethoxypyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 4-Chloro-6-ethoxypyrimidine. Designed for professionals in research and drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound. We will explore the expected spectral features based on the analysis of closely related analogues and established principles of NMR spectroscopy for pyrimidine derivatives.
Introduction: The Significance of Spectroscopic Analysis for Heterocyclic Compounds
In the realm of medicinal chemistry and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. A precise understanding of the molecular structure and electronic environment of substituted pyrimidines like this compound is paramount for predicting reactivity, understanding biological activity, and ensuring quality control. NMR spectroscopy stands as an unparalleled tool for elucidating such detailed structural information in solution. This guide will provide the foundational knowledge for interpreting the NMR spectra of this compound, even in the absence of directly published experimental data for this specific molecule.
I. Predicted Spectroscopic Data of this compound
While direct, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the literature, we can confidently predict the chemical shifts and coupling patterns by analyzing data from structurally similar compounds. A key analogue for this analysis is 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, for which experimental NMR data has been published.[1][2][3] By considering the electronic effects of the substituents on the pyrimidine ring, a reliable prediction of the NMR spectrum of this compound can be made.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons on the pyrimidine ring and the protons of the ethoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.6 | Singlet | - |
| H-5 | ~6.5 | Singlet | - |
| -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 |
| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 |
Rationale for Predictions:
-
H-2 and H-5: In the analogue 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, the H-5 proton appears as a singlet at 6.37 ppm.[3] The absence of the electron-donating methylthio group at the 2-position in our target molecule will lead to a deshielding effect on the adjacent protons. Therefore, the H-2 proton is expected to appear at a significantly downfield shift, likely around 8.6 ppm, which is characteristic of protons in electron-deficient pyrimidine rings. The H-5 proton will also be slightly deshielded compared to the analogue and is predicted to be around 6.5 ppm. Both are expected to be singlets due to the absence of adjacent protons.
-
Ethoxy Group: The chemical shifts and coupling patterns of the ethoxy group are highly predictable. The methylene protons (-OCH₂-) are adjacent to an oxygen atom and are thus deshielded, appearing as a quartet around 4.4 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.4 ppm, coupled to the two methylene protons. The coupling constant is typically around 7.1 Hz. This is consistent with the data for 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, which shows the ethoxy group signals at 4.41 ppm (quartet) and 1.37 ppm (triplet).[3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-4 | ~162 |
| C-5 | ~105 |
| C-6 | ~170 |
| -OCH₂CH₃ | ~64 |
| -OCH₂CH₃ | ~14 |
Rationale for Predictions:
-
Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the substituents. In 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, the ring carbons appear at 172.7, 169.4, 160.2, and 102.4 ppm.[3] For this compound, C-4 (attached to the electronegative chlorine) and C-6 (attached to the electronegative oxygen) are expected to be the most downfield. C-2, situated between two nitrogen atoms, will also be significantly downfield. C-5 is expected to be the most upfield of the ring carbons.
-
Ethoxy Group Carbons: The methylene carbon (-OCH₂-) is expected around 64 ppm, and the methyl carbon (-CH₃) around 14 ppm, which is typical for an ethoxy group attached to an aromatic ring.
II. Experimental Procedures for Acquiring High-Quality NMR Data
To obtain reliable NMR spectra for this compound, meticulous sample preparation and instrument setup are crucial.
Sample Preparation Protocol
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Sample Purity: Ensure the sample is free of particulate matter and paramagnetic impurities, which can cause peak broadening. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm). However, modern NMR spectrometers can also reference the residual solvent peak.
NMR Instrument Parameters
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or higher) will provide better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of moderate concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is generally appropriate.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
III. Spectroscopic Data Analysis and Interpretation
The interpretation of the NMR spectra involves assigning the observed signals to the specific nuclei in the molecule.
¹H NMR Spectrum Analysis
The key features to analyze in the ¹H NMR spectrum are:
-
Chemical Shift (δ): The position of the signal on the x-axis, which provides information about the electronic environment of the proton.
-
Integration: The area under the signal, which is proportional to the number of protons giving rise to the signal.
-
Multiplicity: The splitting pattern of the signal (e.g., singlet, doublet, triplet, quartet), which indicates the number of neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, which provides information about the connectivity of the protons.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton. The key features are:
-
Chemical Shift (δ): The position of the signal, which indicates the type of carbon (e.g., aromatic, aliphatic, carbonyl).
-
Quaternary Carbons: These carbons do not have any attached protons and often show weaker signals.
Conclusion
This technical guide provides a detailed framework for understanding and predicting the ¹H and ¹³C NMR spectroscopic data of this compound. By leveraging data from closely related analogues and fundamental NMR principles, researchers can confidently identify and characterize this important heterocyclic compound. The provided protocols for sample preparation and data acquisition will enable the collection of high-quality spectra, which are essential for unambiguous structural elucidation and purity assessment in a drug discovery and development setting.
References
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M927. [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...[Link]
-
ResearchGate. (n.d.). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
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An In-Depth Technical Guide to the Solubility of 4-Chloro-6-ethoxypyrimidine in Organic Solvents
Introduction
4-Chloro-6-ethoxypyrimidine is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The specific substitution pattern of the pyrimidine ring plays a crucial role in its pharmacological and chemical profile. Understanding the solubility of this compound in various organic solvents is a critical parameter for researchers and drug development professionals. Solubility data is fundamental for reaction condition optimization, purification strategy development (such as recrystallization), formulation design, and ensuring bioavailability in drug discovery pipelines.[2]
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip researchers with the foundational knowledge and detailed experimental protocols to determine it accurately. We will delve into the physicochemical properties of the molecule, predict its solubility behavior based on chemical principles, and provide a step-by-step methodology for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of an organic compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a cornerstone of solubility prediction; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3]
Molecular Structure of this compound:
Key Structural Features Influencing Solubility:
-
Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, introduces a degree of polarity and the potential for hydrogen bonding.[4]
-
Chloro Group: The electronegative chlorine atom contributes to the molecule's polarity.
-
Ethoxy Group: The ethoxy group also adds polarity and can act as a hydrogen bond acceptor.
Based on these features, this compound can be classified as a moderately polar compound. Its solubility will be influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant.
Predicted Qualitative Solubility in Common Organic Solvents
The following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents, based on its structure and the solubility of similar pyrimidine derivatives.[5][6] This table should be used as a preliminary guide for solvent selection in experimental work.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High polarity and ability to solvate a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a highly polar aprotic solvent.[5] |
| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding, which should facilitate dissolution.[5][7] |
| Ethanol | Polar Protic | Moderate | Similar to methanol but slightly less polar.[8] |
| Acetone | Polar Aprotic | Moderate | A moderately polar solvent.[6] |
| Acetonitrile | Polar Aprotic | Moderate | A polar aprotic solvent commonly used in chromatography.[6] |
| Ethyl Acetate | Moderately Polar | Moderate to Low | Less polar than alcohols and ketones.[6] |
| Dichloromethane (DCM) | Nonpolar | Low | A nonpolar solvent, less likely to effectively solvate the polar functional groups. |
| Toluene | Nonpolar | Low | A nonpolar aromatic solvent.[6] |
| Hexane | Nonpolar | Very Low | A nonpolar aliphatic solvent, expected to be a poor solvent for this compound. |
Experimental Determination of Solubility
The most reliable method for obtaining accurate solubility data is through experimental determination. The isothermal saturation method is a widely accepted technique for measuring the solubility of a solid compound in a liquid solvent.[5]
Principle of the Isothermal Saturation Method
An excess amount of the solid solute is mixed with the solvent and agitated at a constant temperature until the solution reaches equilibrium (saturation). At this point, the concentration of the dissolved solute is measured, which represents its solubility at that specific temperature.
Experimental Workflow Diagram
Caption: Key factors influencing the solubility of this compound.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. [3][4]This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice forces of the solute and the intermolecular forces of the solvent. [5][7]* Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. [3]A systematic study using solvents with a range of polarities can provide a comprehensive solubility profile.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a compound with hydrogen bonding capabilities. Although this compound is primarily a hydrogen bond acceptor (at the nitrogen and oxygen atoms), its interaction with protic solvents like alcohols will be favorable. [7]* Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome for dissolution to occur. [2]Compounds with stronger crystal packing tend to have lower solubility. [2]
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from closely related compounds such as 4-chloro-6-ethyl-5-fluoropyrimidine and 4,6-dichloropyrimidine indicate that appropriate safety measures should be taken. [9][10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. [9]Avoid breathing dust, fumes, gas, mist, vapors, or spray. [9]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. [9][11]* First Aid:
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. [12] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] * If swallowed: Rinse mouth. Do NOT induce vomiting. [9]* Storage: Store locked up in a well-ventilated place. Keep the container tightly closed. [9] Always consult the specific SDS for the compound you are using before commencing any experimental work.
-
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers, scientists, and drug development professionals can obtain the critical solubility data required for their work. A thorough understanding of the factors influencing solubility will further aid in the rational selection of solvents and the optimization of experimental conditions.
References
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- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Solubility of Things. (n.d.). Pyrimidine.
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- ECHEMI. (n.d.). This compound SDS, 28824-78-4 Safety Data Sheets.
- Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds | PDF | Functional Group | Amine.
- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
- MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- ResearchGate. (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- ChemicalBook. (2025, July 26). 4-Chloro-6-methoxypyrimidine - Safety Data Sheet.
- Unknown Source. (2009, September 22). 6 - SAFETY DATA SHEET.
- ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
- Sigma-Aldrich. (2025, November 6). • SAFETY DATA SHEET.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.
- Benchchem. (n.d.). addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine.
- ResearchGate. (2025, October 16). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:28824-78-4.
- Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
- Benchchem. (n.d.). Solubility Profile of 4,6-Diethoxypyrimidine in Organic Solvents: A Technical Guide.
- Pharmaffiliates. (n.d.). CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine.
- DOI. (n.d.). Comments on “Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement, calculation, preferential solvation and extended Hildebrand solubility parameter approach analysis”.
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- ChemicalBook. (2023, October 12). 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety.
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- PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445.
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potential biological activity of 4-Chloro-6-ethoxypyrimidine derivatives
An In-depth Technical Guide to the Potential Biological Activity of 4-Chloro-6-ethoxypyrimidine Derivatives
Foreword: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone of therapeutic innovation. Its presence in the fundamental building blocks of life—nucleic acids and vitamins—foreshadowed its profound impact on drug discovery.[1] Synthetic pyrimidine derivatives are integral to a vast array of approved drugs, demonstrating efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] This guide focuses on a specific, highly versatile, yet underexplored scaffold: This compound .
The strategic placement of a reactive chlorine atom at the C4 position and an ethoxy group at C6 makes this molecule an ideal starting point for the synthesis of diverse chemical libraries. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups, while the ethoxy moiety modulates the electronic properties and lipophilicity of the core.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not merely a review but a strategic blueprint. We will dissect the synthetic accessibility of this scaffold, extrapolate its potential biological activities based on robust data from structurally related compounds, and provide detailed, field-proven protocols to empower its investigation. Our objective is to illuminate the path from chemical synthesis to biological validation, establishing the this compound core as a promising platform for next-generation therapeutics.
Synthesis and Chemical Reactivity: Forging the Foundation
The utility of any chemical scaffold is fundamentally linked to its synthetic accessibility. The this compound scaffold and its analogues are readily prepared from common starting materials, making them attractive for library synthesis and iterative drug design.
A highly efficient and regioselective synthesis has been reported for the closely related and equally versatile 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][4] This method stands out for its use of mild conditions and environmentally benign solvents.[4] The reaction proceeds by treating 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol. The ethoxide selectively displaces one of the two chlorine atoms, yielding the desired product in high yield.[4][5]
The key to this selectivity lies in the electronic properties of the pyrimidine ring. The two nitrogen atoms withdraw electron density, making the carbon positions (C2, C4, C6) electrophilic and susceptible to nucleophilic attack. The specific reactivity at each position can be fine-tuned by the existing substituents. In this case, the reaction conditions favor monosubstitution.
The true power of this scaffold is realized in subsequent reactions. The remaining chlorine atom at the C4 position is the primary handle for diversification. It can be readily displaced by a vast array of nucleophiles—including amines, thiols, and alcohols—to generate a library of derivatives with diverse physicochemical properties. This synthetic tractability is paramount for structure-activity relationship (SAR) studies.
Diagram 1: Synthesis of the Core Scaffold
This diagram illustrates the efficient, regioselective synthesis of a representative this compound scaffold.
Caption: Regioselective synthesis of the this compound scaffold.
Potential Biological Activities and Therapeutic Targets
While direct biological data on the parent this compound is scarce, a wealth of information on structurally analogous compounds allows for robust, evidence-based extrapolation of its potential. We will explore the most promising therapeutic avenues.
Anticancer Activity
The pyrimidine scaffold is a validated pharmacophore in oncology.[3] Drugs like 5-Fluorouracil and Gefitinib underscore its importance.[2][6] Derivatives often function by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases, or by interfering with DNA synthesis.[7][8]
Hypothesis: Derivatives of this compound are promising candidates for novel anticancer agents, particularly as kinase inhibitors.
Rationale: The C4 position, when substituted with various aniline or other amine-containing moieties, can form critical hydrogen bonds within the ATP-binding pocket of numerous kinases. The ethoxy group at C6 can be oriented towards solvent-exposed regions or interact with hydrophobic pockets, influencing solubility and binding affinity. Numerous studies on chloro-substituted quinazolines and pyrimidines, which are structurally related, have demonstrated potent anticancer activity.[6][8][9] For example, new thiazolo[4,5-d]pyrimidine derivatives containing a chloro-substituent have shown significant cytotoxic effects against melanoma and breast cancer cell lines.[10]
Diagram 2: Hypothetical Kinase Inhibition Mechanism
This diagram shows a plausible mechanism where a derivative targets the ATP-binding site of a protein kinase.
Caption: Competitive inhibition of a protein kinase by a pyrimidine derivative.
Antimicrobial and Antifungal Activity
Infectious diseases remain a critical global health challenge, demanding a continuous pipeline of new antimicrobial agents. Pyrimidine derivatives have historically shown significant promise in this area.[11]
Hypothesis: Functionalized this compound derivatives can exhibit potent and selective antimicrobial activity.
Rationale: The pyrimidine core is a known pharmacophore for targeting essential microbial enzymes. Studies on new derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine (a close structural relative) showed inhibitory activity against E. coli and K. pneumoniae.[12][13] The mechanism often involves the inhibition of enzymes crucial for microbial survival, such as dihydrofolate reductase or DNA gyrase. By systematically varying the substituent introduced at the C4 position, it is possible to optimize interactions with the active sites of these microbial targets, enhancing potency and selectivity over host enzymes. A broad screening of pyrimidine derivatives has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal species like Candida albicans.[11][14]
Diagram 3: Antimicrobial Screening Workflow
This flowchart outlines the logical progression of screening for new antimicrobial agents.
Caption: A systematic workflow for identifying and optimizing antimicrobial leads.
Experimental Protocols: A Practical Guide
To transition from hypothesis to data, rigorous and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative derivative and its subsequent biological evaluation.
Protocol 1: Synthesis of a 4-Anilino-6-ethoxypyrimidine Derivative
Objective: To synthesize a representative library member by displacing the C4 chlorine with aniline, a common building block in kinase inhibitors. This protocol is adapted from established nucleophilic aromatic substitution procedures on chloropyrimidines.
Materials:
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (1.0 eq)
-
Aniline (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
To a round-bottom flask, add 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (1.0 eq) and dissolve in DMF.
-
Add aniline (1.2 eq) followed by DIPEA (2.0 eq) to the solution.
-
Attach a condenser and heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with EtOAc.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-anilino-6-ethoxypyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Activity (MTS Assay)
Objective: To determine the cytotoxic effect of the synthesized derivatives on human cancer cell lines. The MTS assay measures cell viability by assessing mitochondrial metabolic activity.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6][9]
-
Normal human cell line for cytotoxicity comparison (e.g., HEK-293)[6]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives dissolved in DMSO (stock solutions)
-
Doxorubicin or another standard anticancer drug (positive control)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well microplates
-
Multichannel pipette, incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should be <0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated" (medium only) and "vehicle" (DMSO only) controls.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37 °C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against selected bacterial strains using the broth microdilution method.[15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[11]
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds in DMSO
-
Ciprofloxacin or another standard antibiotic (positive control)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound (e.g., at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Prepare a bacterial suspension in MHB and adjust its concentration to approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of this standardized bacterial suspension to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation and Future Directions
Systematic data organization is crucial for interpreting results and planning subsequent steps.
Table 1: Representative Data Summary for Biological Screening
| Compound ID | Modification at C4 | Anticancer IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |
| LEAD-01 | -NH-(4-fluorophenyl) | 2.5 | 8 |
| LEAD-02 | -NH-(3,4-dimethoxyphenyl) | 5.1 | 32 |
| LEAD-03 | -S-(phenyl) | > 50 | 16 |
| Doxorubicin | N/A | 0.1 | N/A |
| Ciprofloxacin | N/A | N/A | 1 |
Following initial screening, the path forward involves:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogues around the most potent "hits" to understand which structural features are critical for activity.
-
Mechanism of Action Studies: For potent anticancer compounds, conduct enzyme inhibition assays (e.g., against a panel of kinases) or DNA binding studies. For antimicrobial leads, investigate the specific cellular pathways being disrupted.[8]
-
In Vivo Efficacy: Promising candidates with good in vitro activity and low toxicity should be advanced to preclinical animal models to evaluate their efficacy and pharmacokinetic properties.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, combined with the proven track record of the broader pyrimidine class, provides a strong foundation for developing potent and selective modulators of biological targets. The hypotheses and experimental frameworks presented in this guide offer a clear and actionable strategy for researchers to unlock the full potential of these promising derivatives in the fields of oncology and infectious disease. The journey from scaffold to clinical candidate is challenging, but it begins with a robust understanding of the chemistry and a strategic approach to biological validation—a path this guide has aimed to illuminate.
References
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Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
- Various Authors. (2001). Method for producing 4-chloro-6-hydroxypyrimidine.
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Ghorab, M. M., et al. (2011). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI. [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. [Link]
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Various Authors. (2022). Antimicrobial activity of polyhydroquinoline, 4H-Pyran, thiazolidinedione and pyrimido[4,5-d]pyrimidine derivatives. Heterocyclic Letters. [Link]
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ResearchGate. (n.d.). Antimicrobial activity of the new compounds. [Download Table]. ResearchGate. [Link]
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Al-Masoudi, N. A., et al. (2021). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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Eldebss, T. M. A., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]
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Eldehna, W. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. [Link]
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Zhang, Z. L., et al. (2024). Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. PubMed. [Link]
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Kamal, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC - NIH. [Link]
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Various Authors. (2021). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Advanced Journal of Chemistry, Section A. [Link]
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Poczta, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]
-
Gornik, T., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
-
Die, R. C., et al. (2023). (PDF) SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF NEW 6- ARYL-4-OXO-1,4-DIHYDROPYRIMIDINE DERIVATIVES. ResearchGate. [Link]
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Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]
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The 4-Chloro-6-ethoxypyrimidine Scaffold: A Versatile Platform for Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Introduction: The Enduring Legacy of Pyrimidines in Medicine
The pyrimidine core is a cornerstone of medicinal chemistry, representing a privileged scaffold that has given rise to a multitude of therapeutic agents.[1][2] As an essential building block of DNA and RNA, this nitrogen-containing heterocycle possesses an intrinsic ability to interact with a vast array of biological targets, including enzymes and receptors.[1][3] This inherent bio-compatibility has been leveraged by medicinal chemists to develop drugs across a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[3][4] The landscape of FDA-approved drugs is rich with examples that underscore the versatility of the pyrimidine motif.[1]
Within this important class of heterocycles, 4-Chloro-6-ethoxypyrimidine emerges as a particularly valuable and multifunctionalized scaffold. Its strategic arrangement of a reactive chlorine atom and an electron-donating ethoxy group provides a versatile platform for synthetic elaboration. The chlorine at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution, while the ethoxy group at C6 modulates the electronic properties and solubility of the resulting derivatives. This guide offers a senior-level perspective on the synthesis, reactivity, and application of the this compound core, providing researchers and drug development professionals with the technical insights required to exploit its full potential.
Core Scaffold: Physicochemical Profile and Reactivity
The utility of this compound begins with its fundamental properties and predictable reactivity. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the carbon atoms bearing a halogen. The chlorine atom at the C4 position is the primary site of reactivity, making it an ideal handle for introducing molecular diversity. The ethoxy group at C6 is generally stable but influences the regioselectivity of reactions and the physicochemical properties of the final compounds, often improving solubility.
| Property | Value |
| Chemical Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| CAS Number | 28824-78-4[5] |
| Appearance | Off-white to light yellow solid |
| Reactivity Hub | The C4-Chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr). |
Synthesis of the Core Scaffold
A reliable and efficient synthesis of the starting scaffold is paramount for any drug discovery program. While various methods exist, a regioselective synthesis starting from a dichlorinated precursor offers a robust and scalable route. The following protocol is adapted from methodologies that prioritize milder conditions and non-toxic solvents.[6][7]
Experimental Protocol 1: Synthesis of this compound
This protocol details the regioselective mono-substitution of 4,6-dichloropyrimidine.
Rationale: The use of sodium ethoxide in ethanol at room temperature allows for the selective displacement of one chlorine atom. The reaction is highly regioselective due to the subtle electronic differences between the C4 and C6 positions, and the controlled stoichiometry of the nucleophile prevents the formation of the di-substituted product.[6] This method is preferable to older procedures that required harsher conditions and toxic solvents like DMF.[6]
Materials:
-
4,6-Dichloropyrimidine
-
Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C. Stir until all the sodium has dissolved to form a fresh solution of sodium ethoxide (EtONa).
-
Reaction Setup: In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous ethanol.
-
Nucleophilic Substitution: Slowly add the freshly prepared sodium ethoxide solution dropwise to the stirred solution of 4,6-dichloropyrimidine at approximately 20 °C.
-
Monitoring: Protect the reaction with a drying tube and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, add DCM and a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel or recrystallization from n-pentane to afford pure this compound.[6]
Caption: Major synthetic routes from the core scaffold.
Application in Kinase Inhibitor Design
A primary application of this scaffold is in the development of protein kinase inhibitors for oncology and other diseases. [8][9]Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. [9]The 4-anilino-6-ethoxypyrimidine core, readily synthesized from the chloro-precursor, is a classic "hinge-binder" pharmacophore.
Mechanism of Action: The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, interacting with the backbone amide protons of the kinase "hinge" region, the flexible segment that connects the N- and C-lobes of the enzyme. This mimics the interaction of the adenine ring of ATP, leading to competitive inhibition.
Caption: Generalized Receptor Tyrosine Kinase (RTK) inhibition.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold allows for the fine-tuning of inhibitory activity and selectivity.
| Scaffold Position | Modification | Rationale & Typical Effect |
| C4-Position | Substituted anilines, heterocycles | The primary interaction point. Substituents on the aniline ring can access other pockets (e.g., solvent front) to enhance potency and selectivity. [10] |
| C6-Position | Ethoxy group (fixed) | Provides a balance of lipophilicity and solubility. Can be modified to a methoxy or other alkoxy group to probe steric and electronic effects. |
| C5-Position | H (unsubstituted) | Can be substituted (e.g., with fluorine) to block potential sites of metabolism or to modulate the pKa of the pyrimidine ring. [11] |
| C2-Position | H (unsubstituted) | Can be substituted with small groups (e.g., methyl, amino) to further optimize interactions within the ATP binding site. |
Experimental Protocol 2: Synthesis of a 4-Anilino-6-ethoxypyrimidine Derivative
This protocol describes a typical nucleophilic aromatic substitution to create a kinase inhibitor precursor.
Rationale: This reaction exemplifies the most common and critical derivatization of the scaffold. The use of an acid catalyst (like p-TsOH or HCl) protonates the pyrimidine ring, further activating it towards nucleophilic attack by the aniline. The reaction is typically run at elevated temperatures to ensure complete conversion.
Materials:
-
This compound
-
3-Fluoroaniline (or other desired aniline)
-
Isopropanol or n-Butanol
-
p-Toluenesulfonic acid (p-TsOH) or HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in isopropanol, add the desired aniline (1.1 equivalents).
-
Catalysis: Add a catalytic amount of p-TsOH (0.1 equivalents).
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Isolation: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to yield the final 4-anilino-6-ethoxypyrimidine derivative.
Experimental Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a framework for evaluating the biological activity of the synthesized compounds.
Rationale: The Kinase-Glo® Luminescent Assay is a robust, high-throughput method for measuring kinase activity. It quantifies the amount of ATP remaining in solution after a kinase reaction. A potent inhibitor will result in less ATP being consumed, leading to a stronger luminescent signal. This allows for the determination of IC₅₀ values, a key metric of inhibitor potency. [12] Materials:
-
Synthesized inhibitor compounds in DMSO
-
Target protein kinase (e.g., c-Met, EGFR)
-
Appropriate substrate for the kinase
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Kinase Reaction: In a white microplate, add the kinase assay buffer, the inhibitor solution (or DMSO for control), the target kinase, and its specific substrate.
-
Initiation: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be at or near the Km for the specific enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add an equal volume of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Future Perspectives
The this compound scaffold remains a highly relevant and promising starting point for drug discovery. Its proven synthetic tractability and established role in forming high-affinity ligands, particularly for kinases, ensure its continued use. Future opportunities include:
-
Exploring New Targets: Moving beyond traditional kinase targets to explore its potential against other enzyme families or in novel therapeutic areas.
-
Covalent Inhibition: Incorporating a reactive "warhead" onto the scaffold to achieve irreversible, covalent inhibition of target proteins.
-
PROTACs and Molecular Glues: Utilizing the scaffold as a target-binding element in the design of Proteolysis Targeting Chimeras (PROTACs) or other novel modalities.
By combining established chemical principles with modern drug design strategies, the this compound core will undoubtedly contribute to the development of the next generation of targeted therapeutics.
References
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
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Yadav, P., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(1), e2100262. [Link]
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Wadher, S. J., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6363. [Link]
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ResearchGate. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Link]
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Ghorab, M. M., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
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Recent Patents on Anti-Cancer Drug Discovery. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Bentham Science. [Link]
-
ResearchGate. (2016). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
- Google Patents. (2001). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
-
Semantic Scholar. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
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Jampilek, J. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(22), 3916-3944. [Link]
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Harris, C. S., et al. (2015). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 530-535. [Link]
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A Senior Application Scientist's Guide to Sourcing 4-Chloro-6-ethoxypyrimidine for Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core and the Critical Role of Starting Material Quality
In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds form the bedrock of many therapeutic agents. Among these, the pyrimidine core is a privileged structure, present in numerous approved drugs and clinical candidates. 4-Chloro-6-ethoxypyrimidine is a versatile bifunctional building block, offering two distinct reactive sites for elaboration: the electrophilic C4 position, susceptible to nucleophilic aromatic substitution (SNAr), and the pyrimidine ring itself, which can be further functionalized.
However, the success of a multi-step synthesis hinges directly on the quality of its foundational components.[1][2][3] Impurities, even at trace levels, can propagate through a synthetic sequence, leading to unwanted side reactions, complex purification challenges, reduced yields, and potentially misleading biological data.[4][5] This guide provides a framework for researchers to critically evaluate and select commercial suppliers of this compound, ensuring the integrity and reproducibility of their research endeavors.
Decoding the Datasheet: Critical Quality Attributes (CQAs) for Research-Grade this compound
A supplier's Certificate of Analysis (CoA) and technical datasheet are the primary sources of information. However, a deep understanding of the key quality parameters is essential for a meaningful evaluation. For a building block like this compound, a minimum purity of 97% is a standard industry practice.[5]
Key Analytical Parameters and Their Implications:
-
Purity by HPLC/GC: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for quantifying the purity of organic compounds.[2][6] These techniques separate the main compound from impurities, providing a precise percentage of purity. A well-documented CoA will specify the method, column, and conditions used.
-
Identity Confirmation (NMR & MS):
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides an unambiguous fingerprint of the molecule's structure. The CoA should confirm that the spectrum is consistent with the expected structure of this compound. Key expected signals in ¹H NMR (in CDCl₃) would include a singlet for the C5-H (around 6.4 ppm), a quartet for the -OCH₂- group (around 4.4 ppm), a triplet for the -CH₃ group (around 1.4 ppm), and a singlet for the C2-H (around 8.6 ppm).
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, ensuring the correct molecule has been supplied.
-
-
Potential Impurity Profile: The most insightful analysis goes beyond the purity percentage to consider the identity of the impurities. These often arise from the synthetic route.[3] A common synthesis involves the reaction of 4,6-dichloropyrimidine with sodium ethoxide.
-
Unreacted Starting Material: The presence of 4,6-dichloropyrimidine is a common impurity.[6]
-
Over-reacted Byproduct: The formation of the di-substituted product, 4,6-diethoxypyrimidine, can occur if the reaction is not carefully controlled.[6]
-
Residual Solvents: Solvents used in synthesis and purification (e.g., ethanol, DCM) may be present and can interfere with subsequent reactions.[3]
-
A Researcher's Workflow for Vetting Commercial Suppliers
Selecting a supplier should be a systematic process, not a random choice based on price alone. The following workflow provides a structured approach to supplier qualification.
Caption: A systematic workflow for qualifying chemical suppliers.
Comparative Data of Illustrative Suppliers
The table below summarizes typical specifications from various suppliers found in chemical marketplaces. This is for illustrative purposes only and researchers should always request lot-specific data.
| Supplier Category | Representative Vendor(s) | Typical Purity | Analytical Data Provided | Notes |
| Specialty Building Blocks | AK Scientific | >97% | Lot-specific CoA, NMR, GC/HPLC often available upon request. | Often provides high-quality reagents with good documentation.[7][8] |
| Chemical Marketplaces | ChemicalBook, PubChem | Varies (95% to >98%) | Varies by the underlying manufacturer. Data must be requested. | Acts as a directory; quality depends on the actual producer.[8][9] |
| Custom Synthesis | Various | To specification (>99% achievable) | Full analytical package (NMR, HPLC, MS, etc.) as requested. | Ideal for projects requiring very high purity or specific impurity profiles. |
Trust but Verify: Protocols for Incoming Quality Control (QC)
Performing your own QC on a new batch of starting material is a critical step to ensure experimental reproducibility. This practice creates a self-validating system for your research.[4]
Protocol 1: Purity Verification by HPLC
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and integrate the peak areas. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. Compare the retention time to a previously validated reference standard if available.
Protocol 2: Identity Confirmation by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations to the expected structure. The spectrum should be clean, with minimal peaks attributable to impurities like residual solvents or synthetic byproducts.
Caption: In-house quality control (QC) workflow for incoming reagents.
Impact of Quality on a Representative Synthetic Application
Consider a common follow-on reaction: a Suzuki coupling to install an aryl group at the C4 position.
(Self-generated image, not from search results)
If the starting material is contaminated with 5% of the unreacted precursor, 4,6-dichloropyrimidine, this impurity will also participate in the Suzuki coupling. It will react on both C4 and C6 positions, leading to the formation of a difficult-to-separate, di-arylated byproduct. This not only consumes expensive catalyst and coupling partner but also significantly complicates the purification of the desired product, leading to a substantial loss in overall yield and wasted research time.
Conclusion
The selection of a commercial supplier for a key building block like this compound should be treated with the same rigor as any other step in the scientific process. By moving beyond a superficial look at catalog purity and instead focusing on a deep evaluation of the supplier's analytical data, understanding potential impurities, and implementing a robust in-house QC protocol, researchers can safeguard their experiments. This diligence is a cornerstone of scientific integrity, ensuring that research outcomes are both reliable and reproducible, ultimately accelerating the path of drug discovery.[1][4]
References
-
Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery. Available from: [Link]
-
Techmate. The Importance of High-Purity Chemicals in Pharmaceutical Testing. Available from: [Link]
-
Moravek. The Importance of Purity in Chemistry. Available from: [Link]
-
Amerigo Scientific. 4-Chloro-6-(1-ethoxyvinyl)pyrimidine. Available from: [Link]
-
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]
-
ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Available from: [Link]
-
CP Lab Safety. Laboratory Chemicals, 4-Chloro-6-hydroxypyrimidine, 1 gram, Each. Available from: [Link]
-
ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]
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Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 4-Chloro-6-ethoxypyrimidine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in the field of medicinal chemistry.[2][3] Pyrimidine scaffolds are ubiquitous in pharmaceuticals, and the ability to functionalize them at specific positions is crucial for the development of novel therapeutic agents.[4][5]
This application note provides a detailed, experience-driven protocol for the Suzuki coupling of 4-Chloro-6-ethoxypyrimidine, a valuable and versatile building block. The electron-deficient nature of the pyrimidine ring and the specific reactivity of the C4-chloro substituent present unique challenges and opportunities that this guide will address.[4] We will delve into the mechanistic underpinnings of the reaction, offer a robust step-by-step protocol, and provide insights into optimization and troubleshooting to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Cl in this case) of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[1] The reactivity order for halides is typically I > Br > Cl, making the activation of chlorides more challenging and often requiring specialized ligands.[2]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center.[1] This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, making the transfer to the palladium complex more favorable.[8][9][10]
-
Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
The electronic properties of this compound dictate specific strategic choices for a successful coupling reaction.
-
Substrate Reactivity: The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which generally increases the reactivity of attached halides towards oxidative addition compared to their benzene analogs.[4] However, the C-Cl bond is inherently stronger and less reactive than C-Br or C-I bonds, necessitating a carefully chosen catalyst system.[2]
-
Catalyst Selection: For activating aryl chlorides, palladium catalysts bearing electron-rich, bulky phosphine ligands are typically required. Ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) have proven effective in promoting the challenging oxidative addition step.[10] Pre-catalysts such as Pd(dppf)Cl₂ or systems generated in situ from Pd₂(dba)₃ and a suitable ligand are common choices.[11]
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate the formation of the boronate species but not so strong as to cause degradation of the substrate or catalyst.[8] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used.[8][12] The solubility of the base in the chosen solvent system also plays a significant role.
-
Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[13][14] Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with the addition of water, are standard.[15][16] The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.[17]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Stoichiometry | Typical Amount (for 1 mmol scale) | Notes |
| This compound | C₆H₇ClN₂O | 158.59 | 1.0 eq | 158.6 mg | Limiting reagent. Ensure it is pure and dry. |
| Arylboronic Acid | ArB(OH)₂ | Variable | 1.2 eq | 1.2 mmol | Purity is crucial; impurities can inhibit catalysis. Consider using boronic esters for stability.[6] |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 eq (2 mol%) | 18.3 mg | Air-sensitive. Handle under an inert atmosphere. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | C₂₆H₃₅O₂P | 410.52 | 0.08 eq (8 mol%) | 32.8 mg | Air-sensitive ligand. A 1:4 Pd:Ligand ratio is often optimal for aryl chlorides. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 eq | 345.5 mg | Finely powdered and dried before use to ensure reproducibility. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 4.0 mL | Anhydrous, degassed. |
| Water | H₂O | 18.02 | - | 1.0 mL | Degassed (e.g., by sparging with argon). |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Oxygen can oxidatively deactivate the Pd(0) catalyst.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst Pd₂(dba)₃ (0.02 eq) and the SPhos ligand (0.08 eq).
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent mixture should be thoroughly deoxygenated prior to use by sparging with an inert gas for 15-20 minutes.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 4-aryl-6-ethoxypyrimidine product.[18]
Process Optimization and Troubleshooting
Should the initial protocol yield suboptimal results, the following parameters can be systematically varied.
| Parameter | Variation | Rationale & Expected Outcome |
| Catalyst/Ligand | Screen other ligands (e.g., XPhos, RuPhos, Buchwald ligands) or pre-catalysts (e.g., Pd(dppf)Cl₂, PEPPSI-IPr). | The electronic and steric properties of the ligand are crucial for activating the C-Cl bond. A different ligand may offer better stability or faster catalytic turnover.[19] |
| Base | Try K₃PO₄ (stronger, more soluble) or Cs₂CO₃ (stronger, very soluble). | A different base can alter the rate of transmetalation and may be more effective for challenging or sterically hindered boronic acids.[8] |
| Solvent | Use THF/H₂O, DMF/H₂O, or Toluene/EtOH/H₂O.[15][20] | Solvent polarity can affect catalyst stability and reaction rates.[13][21] Toluene or DMF may be beneficial for higher reaction temperatures. |
| Temperature | Increase temperature to 120 °C (if solvent allows) or decrease to 80 °C. | Higher temperatures can accelerate the rate-limiting oxidative addition but may also lead to catalyst decomposition or side reactions like protodeboronation.[6] |
| Boron Source | Use a potassium trifluoroborate salt (ArBF₃K) or a boronic acid pinacol ester (ArBpin).[10] | These reagents often exhibit greater stability towards protodeboronation compared to boronic acids, which can be a significant side reaction, especially with electron-poor arylboronic acids.[16][17] |
Common Issues and Solutions:
-
Low Yield / No Reaction: The primary culprit is often inefficient oxidative addition. Consider a more electron-rich, bulkier ligand (e.g., XPhos) or a higher reaction temperature. Ensure all reagents are pure and the system is rigorously deoxygenated.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[6] Using a more stable boronic ester, minimizing reaction time, or using a non-aqueous base/solvent system (e.g., KF in THF) can mitigate this issue.[11]
-
Homocoupling: The formation of biaryl products from the boronic acid (R'-R') can occur, often promoted by the presence of oxygen.[6] Rigorous degassing is the best preventative measure.
-
Dehalogenation: The starting this compound is converted to 6-ethoxypyrimidine. This can be caused by certain catalyst/ligand combinations or impurities. Screening different palladium sources may be necessary.
Workflow Summary
Caption: A summary of the experimental workflow for the Suzuki coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for accessing a diverse range of substituted pyrimidines. Success hinges on the rational selection of an appropriate palladium catalyst, ligand, base, and solvent system tailored to activate the C-Cl bond. By following the detailed protocol and considering the optimization and troubleshooting strategies outlined in this note, researchers can confidently and efficiently synthesize target molecules for applications in drug discovery and materials science.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones and Their Antibacterial Activity [mdpi.com]
- 19. reddit.com [reddit.com]
- 20. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-6-ethoxypyrimidine
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2][3] These nitrogen-containing heterocycles are integral to a wide array of pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory drugs.[4] Within this vital class of compounds, 4-Chloro-6-ethoxypyrimidine stands out as a versatile and strategically important intermediate. Its activated chemical structure allows for facile functionalization, making it a valuable starting point for the synthesis of complex molecular architectures in drug development pipelines.[5]
This guide provides a comprehensive overview of the principles and practical execution of nucleophilic aromatic substitution (SNAr) reactions using this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights and robust, field-tested protocols for key transformations.
Part 1: Scientific Principles of SNAr on the Pyrimidine Core
The Addition-Elimination Mechanism
Nucleophilic Aromatic Substitution (SNAr) is a stepwise reaction pathway distinct from the more familiar SN1 and SN2 mechanisms. It proceeds via an "addition-elimination" sequence.[6][7] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9] Aromaticity is subsequently restored through the expulsion of a leaving group.
The key requirements for a successful SNAr reaction are:
-
An electron-deficient aromatic or heteroaromatic ring.
-
The presence of a good leaving group (typically a halide).
-
Strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the anionic intermediate.[6][10]
Reactivity of this compound
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[11] This intrinsic electronic property activates the ring towards nucleophilic attack, making it an excellent substrate for SNAr reactions without the need for multiple, strongly deactivating groups like nitro functions.
In this compound:
-
C4 Position: This position is highly activated for nucleophilic attack. The chloride atom serves as an effective leaving group. The adjacent ring nitrogen at position 3 and the para-related nitrogen at position 1 act as powerful electron sinks, effectively stabilizing the negative charge of the Meisenheimer intermediate through resonance.
-
C6 Position: The ethoxy group at C6 is an electron-donating group. While such groups typically deactivate aromatic rings towards SNAr, the overwhelming electron-withdrawing nature of the diazine core ensures that the C4 position remains sufficiently electrophilic for substitution to occur readily.
The general mechanism is depicted below:
Caption: General SNAr mechanism on this compound.
Part 2: Application Notes and Experimental Protocols
A generalized experimental workflow for these reactions is outlined below. Specific conditions for different classes of nucleophiles follow.
Caption: General experimental workflow for SNAr reactions.
A. Amination Reactions
The introduction of nitrogen-based substituents is one of the most common and valuable transformations of halopyrimidines, yielding amino-pyrimidine cores prevalent in many kinase inhibitors and other pharmaceuticals.[5][12]
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
-
Principle: This protocol describes the synthesis of a 4-(benzylamino)-6-ethoxypyrimidine. A non-nucleophilic organic base is used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 eq)
-
Ethanol (EtOH) or 2-Propanol (IPA) (approx. 0.1 - 0.2 M concentration)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the chosen alcohol solvent.
-
Add DIPEA, followed by the dropwise addition of benzylamine at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
B. Thiolation Reactions (S-Arylation)
Thiolates are potent nucleophiles that react readily with chloropyrimidines to form thioethers.[13] This reaction typically requires the in-situ formation of the thiolate anion using a suitable base.
Protocol 2: Reaction with an Aliphatic Thiol (e.g., Ethanethiol)
-
Principle: Ethanethiol is deprotonated by sodium ethoxide to form the highly nucleophilic ethanethiolate, which then displaces the chloride on the pyrimidine ring. The reaction is performed in the parent alcohol as the solvent.
-
Materials:
-
This compound (1.0 eq)
-
Ethanethiol (1.2 eq)
-
Sodium Ethoxide (NaOEt) (1.2 eq, as a 21 wt% solution in ethanol or freshly prepared)
-
Anhydrous Ethanol (EtOH) (approx. 0.2 M concentration)
-
-
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous ethanol and cool to 0 °C in an ice bath.
-
Slowly add the sodium ethoxide solution.
-
Add ethanethiol dropwise to the cooled base solution and stir for 15 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound in anhydrous ethanol to the thiolate mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-6 hours.
-
After completion, cool the reaction and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude thioether by flash column chromatography.
-
C. Alkoxylation / Aryloxylation Reactions (O-Arylation)
The formation of pyrimidinyl ethers is achieved by reacting this compound with alcohols or phenols. The nucleophile is typically an alkoxide or phenoxide, generated by deprotonation with a base.[14]
Protocol 3: Reaction with a Phenol (e.g., 4-Methoxyphenol)
-
Principle: A moderately strong inorganic base like potassium carbonate is sufficient to deprotonate the phenol, forming the nucleophilic phenoxide. A polar aprotic solvent is used to facilitate the reaction, which often requires elevated temperatures.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (approx. 0.3 M concentration)
-
-
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add this compound, 4-methoxyphenol, and potassium carbonate.
-
Add anhydrous DMF and heat the resulting suspension to 100-120 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction may require 8-24 hours for completion.
-
Cool the mixture to room temperature and pour it into a beaker of cold water, which should precipitate the crude product.
-
If a solid forms, collect it by vacuum filtration and wash thoroughly with water. If an oil forms, extract the aqueous mixture with ethyl acetate (3x).
-
For extracted products, combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude material by recrystallization or flash column chromatography.
-
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) |
| Amines | Benzylamine | DIPEA, Et₃N | EtOH, IPA, DMF | 80 - 120 |
| Thiols | Ethanethiol | NaOEt, NaH | EtOH, THF | 25 - 60 |
| Phenols | 4-Methoxyphenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100 - 140 |
Part 3: Key Considerations and Troubleshooting
The success of SNAr reactions hinges on a careful balance of substrate reactivity, nucleophile strength, and reaction conditions.
Caption: Relationship between reaction parameters and outcomes.
-
Nucleophile Strength: Reaction rates are directly proportional to the strength of the nucleophile. Thiolates are generally more potent than amines or phenoxides. For weak nucleophiles, more forcing conditions (higher temperatures, longer reaction times) may be necessary.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are superior for SNAr as they effectively solvate cations while leaving the anionic nucleophile highly reactive.[15] Protic solvents like alcohols can participate in the reaction, especially at high temperatures, leading to competitive alkoxylation byproducts.
-
Moisture Sensitivity: For reactions employing highly reactive bases like sodium hydride (NaH), anhydrous conditions are critical to prevent quenching of the base and ensure efficient generation of the active nucleophile.
-
Leaving Group: The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[15][16] Chlorine represents a good balance of reactivity and substrate stability/availability.
-
No Reaction or Slow Conversion: If a reaction fails to proceed, consider the following:
-
Increase the temperature.
-
Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO).
-
Use a stronger base to more effectively generate the active nucleophile (e.g., K₂CO₃ to NaH for a phenol).
-
Ensure the nucleophile has not been deactivated (e.g., protonated by adventitious acid).
-
Conclusion
This compound is a robust and highly adaptable chemical intermediate for the synthesis of diverse pyrimidine-containing molecules. The protocols and principles outlined in this guide demonstrate its utility in forming C-N, C-S, and C-O bonds through the reliable and well-understood SNAr mechanism. By carefully selecting the nucleophile, base, and solvent system, researchers can efficiently generate a vast array of functionalized pyrimidines, accelerating discovery programs in medicinal chemistry and materials science.
References
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved January 2, 2026, from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved January 2, 2026, from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved January 2, 2026, from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved January 2, 2026, from [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2012). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
The Role of 4-Amino-6-methoxypyrimidine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 2, 2026, from [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Stack Exchange. Retrieved January 2, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. Retrieved January 2, 2026, from [Link]
-
Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. (2003). PubMed. Retrieved January 2, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (2023). OpenStax. Retrieved January 2, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved January 2, 2026, from [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021). YouTube. Retrieved January 2, 2026, from [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
Reactions of Thiols. (2021). ResearchGate. Retrieved January 2, 2026, from [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging 4-Chloro-6-ethoxypyrimidine in the Synthesis of Advanced Kinase Inhibitors
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly within the domain of protein kinase inhibitors.[1] This guide provides an in-depth exploration of 4-Chloro-6-ethoxypyrimidine, a versatile and strategically functionalized building block for the synthesis of targeted kinase inhibitors. We will dissect the chemical rationale behind its utility, provide detailed, field-proven protocols for its key transformations, and illustrate its application in the synthesis of inhibitors for critical oncology and inflammatory targets such as Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK).
The Strategic Value of the this compound Scaffold
The efficacy of this compound as a synthetic intermediate stems from the differential reactivity of its substituents. The pyrimidine core itself provides a rigid, planar scaffold ideal for orienting pharmacophoric groups to interact with the ATP-binding pocket of kinases.[1][2] The two key functional groups, the C4-chloro and C6-ethoxy groups, offer distinct advantages:
-
The C4-Chloro Group: This is the primary reactive handle. The electron-deficient nature of the pyrimidine ring makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[3][4] This allows for the straightforward introduction of a wide array of nucleophiles, most commonly substituted amines, which are crucial for forming the hinge-binding motifs found in many Type I kinase inhibitors.
-
The C6-Ethoxy Group: While less reactive than the chloro group, the ethoxy moiety plays a crucial role in modulating the electronic properties and solubility of both the intermediate and the final inhibitor.[2] Its presence allows for selective reaction at the C4 position, preventing the double substitution that would occur with a starting material like 4,6-dichloropyrimidine.[5]
Caption: Key reactive and modulatory sites on the this compound scaffold.
Core Synthetic Methodologies and Protocols
The transformation of this compound into advanced kinase inhibitor precursors relies on a set of robust and well-established chemical reactions.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
This is the most fundamental and widely used reaction for functionalizing the C4 position. The protocol below details a representative reaction with an amine nucleophile, a common step in building kinase inhibitors targeting MARK4 and other kinases.[6]
Objective: To displace the C4-chloro group with an amine, such as N-Boc-piperazine, to create a key intermediate for further elaboration.
Experimental Protocol:
-
Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add 4,6-dichloropyrimidine (1.0 mmol) and dissolve in 15 mL of isopropanol. Note: While the protocol is shown for the more common 4,6-dichloropyrimidine, the same conditions are applicable for this compound.[6]
-
Addition of Nucleophile: Cool the solution to 0°C using an ice bath. Add N-Boc-piperazine (1.2 equivalents) to the solution.[6]
-
Base Addition: Add triethylamine (TEA, 1.2 equivalents) dropwise to the mixture. The base is critical to neutralize the HCl generated during the reaction, driving it to completion.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-6 hours.[6]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of cold water. Extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 20 mL).[6]
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-(N-Boc-piperazin-1-yl)-6-ethoxypyrimidine.[6]
Causality Behind Choices:
-
Solvent: Isopropanol is an excellent choice as it readily dissolves the reactants and has a sufficiently high boiling point if heating is required, though this reaction often proceeds well at room temperature.[6][7]
-
Base: Triethylamine is a non-nucleophilic base that will not compete with the desired amine nucleophile. Its role is strictly to act as an acid scavenger.[6]
-
Self-Validation: The protocol is self-validating through TLC monitoring. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot confirms the reaction's progress and completion.
Protocol: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is dominant for the C4-chloro position, palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable tools in the broader synthesis of kinase inhibitors, often used on other parts of the molecule or with more complex pyrimidine cores.[3][8]
This reaction is ideal for forming C-C bonds, for instance, to synthesize a precursor like 4-Chloro-6-(aryl)pyrimidine from 4,6-dichloropyrimidine.[3][9]
Objective: To couple an arylboronic acid to the pyrimidine core.
Experimental Protocol (for a related dichloropyrimidine):
-
Setup: To a dry Schlenk flask under an inert argon atmosphere, add 4,6-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq).[9][10][11]
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq), under a positive flow of argon.[9][10]
-
Solvent Addition: Add degassed solvent, typically a mixture like 1,4-dioxane and water.[9]
-
Reaction: Heat the mixture to 80-110°C and stir for 2-24 hours.[10]
-
Monitoring: Monitor progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel column chromatography.[9]
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling cycle.
This reaction is a powerful alternative to SNAr for C-N bond formation, especially with challenging substrates. It relies on a palladium catalyst and a specialized phosphine ligand.[8][12]
Objective: To form a C-N bond between the pyrimidine and an amine using a palladium catalyst.
Experimental Protocol (Generic):
-
Setup: In a glovebox or under an inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos or MorDalPhos), this compound (1.0 eq), the desired amine (1.2 eq), and a strong base like sodium tert-butoxide (NaOtBu).[7][13]
-
Solvent: Add anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110°C with stirring.
-
Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. The filtrate is then washed, dried, and concentrated.[7]
-
Purification: Purify the crude product by column chromatography.
| Reaction Type | Catalyst System | Base | Typical Solvent | Temperature |
| SNAr | None | TEA, DIPEA | Isopropanol, DMF | 0°C to Reflux |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | 80-110°C |
| Buchwald-Hartwig | Pd₂(dba)₃ + Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110°C |
| Table 1: Comparison of typical reaction conditions. |
Application in Target-Oriented Synthesis
The true value of this compound is demonstrated in its application toward the synthesis of specific, high-value kinase inhibitors.
Case Study: Synthesis of a CDK4/6 Inhibitor Scaffold
Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical regulators of the cell cycle, and their inhibition is a clinically validated strategy for treating certain cancers.[14] The pyrido[2,3-d]pyrimidin-7-one core of Palbociclib (PD 0332991), a highly selective CDK4/6 inhibitor, highlights the importance of the aminopyrimidine motif.[15] A similar 2,4-diaminopyrimidine scaffold can be constructed using our starting material.
The synthesis involves an initial SNAr reaction at the C4 position with a substituted aniline, followed by further modifications. The presence of the chloro group is often crucial for potent activity.[16]
Caption: Workflow for building a CDK4/6 inhibitor scaffold.
Case Study: Synthesis of a BTK Inhibitor Precursor
Bruton's Tyrosine Kinase (BTK) is a key component of B-cell receptor signaling, and its inhibition is effective for various B-cell malignancies.[17] Covalent BTK inhibitors like Ibrutinib feature a pyrimidine-based core that is essential for activity.[18][19] While Ibrutinib itself is a pyrazolo[3,4-d]pyrimidine, the synthesis of many other BTK inhibitors relies on a functionalized pyrimidine. The presence of a chloro group on the pyrimidine nucleus is often fundamental for biological activity.[20]
A typical route involves the SNAr displacement of the C4-chloro group with a complex amine, often containing the reactive "warhead" (like an acrylamide) for covalent inhibition, or a group for further elaboration via Suzuki coupling.
Conclusion and Future Directions
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for selective and sequential functionalization through robust protocols like Nucleophilic Aromatic Substitution and, by extension to related scaffolds, Palladium-Catalyzed Cross-Coupling reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize novel, potent, and selective kinase inhibitors for a range of therapeutic applications. Future work will continue to expand the library of nucleophiles and coupling partners used with this scaffold to explore new chemical space and identify next-generation therapeutics.
References
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- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine.
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Retrieved from [Link]
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Frontiers. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry.
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ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
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Li, Q., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7547. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (2008). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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Anderson, J. C., et al. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 8(19), 4235–4237. Retrieved from [Link]
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Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1351–1357. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
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Liu, X., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 67(15), 12458–12476. Retrieved from [Link]
-
ResearchGate. (2025). Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
-
Wu, H., et al. (2016). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology, 11(12), 3309–3317. Retrieved from [Link]
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VanderWel, S. N., et al. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2371–2387. Retrieved from [Link]
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He, J., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 11(8), 2263–2281. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications.
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ResearchGate. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
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experimental procedure for the reaction of 4-Chloro-6-ethoxypyrimidine with amines
An In-Depth Guide to the Synthesis of 4-Amino-6-ethoxypyrimidine Derivatives via Nucleophilic Aromatic Substitution
Authored by: A Senior Application Scientist
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence is due to its ability to engage in various biological interactions, particularly hydrogen bonding, and its synthetic tractability. Within this class, 4,6-disubstituted pyrimidines are of significant interest as versatile intermediates in the synthesis of targeted therapies, including kinase inhibitors and other signaling pathway modulators.[1]
This application note provides a detailed experimental framework for the reaction of 4-Chloro-6-ethoxypyrimidine with various amines. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a robust and widely used method for forging carbon-nitrogen bonds on electron-deficient heterocyclic systems.[2][3] We will explore the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction between this compound and an amine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles. The chlorine atom at the C4 position further activates the ring for substitution and serves as an excellent leaving group.
The reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The amine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C4 position, which is bonded to the chlorine atom. This initial attack is typically the rate-determining step.
-
Formation of a Meisenheimer Complex: The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, the leaving group. This step is typically fast.
-
Deprotonation: A base, which can be a second equivalent of the reacting amine or an added scavenger base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), removes a proton from the newly attached nitrogen atom to yield the final, neutral 4-amino-6-ethoxypyrimidine product and a hydrochloride salt.
The overall mechanism is depicted below.
Caption: SNAr reaction of this compound with an amine.
Experimental Design: Causality Behind Protocol Choices
The success of the SNAr reaction hinges on the careful selection of several key parameters. Each choice is dictated by the specific properties of the amine nucleophile and the desired outcome of the reaction.
-
Amine Nucleophilicity: The reactivity of the amine is paramount. Aliphatic amines (e.g., piperidine, benzylamine) are generally more nucleophilic and react more readily than aromatic amines (e.g., aniline). Electron-withdrawing groups on an aniline ring will decrease its nucleophilicity, often requiring more forcing conditions (higher temperatures) to achieve a reasonable reaction rate.[3]
-
Solvent Selection: The solvent must dissolve the reactants and is typically a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). Alcohols like ethanol or isopropanol can also be used and can participate in proton transfer. For less reactive amines, a high-boiling-point solvent like DMF or DMSO is advantageous as it allows the reaction to be heated to higher temperatures.
-
Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added as an acid scavenger. A slight excess (1.1-1.5 equivalents) is used to ensure the reaction medium remains basic and drives the equilibrium towards the product.
-
Temperature Control: The reaction temperature is dictated by the reactivity of the amine. Highly nucleophilic aliphatic amines may react completely at room temperature, while less reactive anilines often require heating to 80-120 °C. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and temperature.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a 4-(alkyl/arylamino)-6-ethoxypyrimidine derivative.
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)
-
Anhydrous solvent (e.g., DMF, Ethanol, or Acetonitrile)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., ethanol, 5-10 mL per mmol of substrate). Add the amine (1.1 eq) followed by the base (DIPEA or TEA, 1.2 eq).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (room temperature for reactive amines, or heat to 80-100 °C for less reactive amines).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water or a saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-6-ethoxypyrimidine product. For polar aminopyrimidines, specialized columns or techniques like crystallization may be necessary for effective purification.[4]
-
Caption: General workflow for synthesis and purification.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the reaction of this compound with various classes of amines. These are representative examples to guide experimental design.
| Amine Nucleophile | Structure | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Benzylamine | Ph-CH₂-NH₂ | Ethanol | TEA | 25 | 85-95 |
| Morpholine | C₄H₉NO | Acetonitrile | DIPEA | 50 | 90-98 |
| Aniline | Ph-NH₂ | DMF | DIPEA | 100 | 65-80 |
| 4-Methoxyaniline | MeO-Ph-NH₂ | DMF | DIPEA | 80 | 75-90 |
Troubleshooting Common Issues
-
Low or No Reaction: If the reaction fails to proceed, especially with less reactive amines, consider increasing the temperature or switching to a higher-boiling-point solvent like DMF or DMSO. Ensure the amine and base are of good quality and that the system is anhydrous if required.
-
Formation of Side Products: In some cases, particularly at high temperatures, side reactions may occur. If purification is difficult, consider running the reaction at a lower temperature for a longer period.
-
Difficult Purification: Aminopyrimidine products can be quite polar and may adhere strongly to silica gel. In such cases, adding a small amount of triethylamine (0.5-1%) or ammonia in methanol to the eluent can improve recovery from the column. Alternatively, purification by crystallization or reverse-phase chromatography may be more effective.[4][5]
Conclusion
The nucleophilic aromatic substitution of this compound with amines is a highly effective and versatile method for generating diverse libraries of 4,6-disubstituted pyrimidines. A thorough understanding of the SNAr mechanism and the careful selection of reaction conditions—solvent, base, and temperature—are critical for achieving high yields and purity. The protocols and insights provided in this guide offer a robust foundation for researchers in medicinal chemistry and drug discovery to successfully synthesize these valuable molecular scaffolds for the development of novel therapeutics.
References
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BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Benchchem. 4
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem. 2
-
Alarcón-Espósito J., Tapia R.A., Contreras R., Campodónico P.R. (2015). Changes in the SNAr reaction mechanism brought about by preferential solvation. RSC Advances, 5, 99322–99328.
-
An, H. J., & Lee, C. J. (2000). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 283(2), 248-250.
-
BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications. Benchchem. 1
-
Geronikaki, A. A., et al. (2008). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry, 4(4), 321-328.
-
Hassan, A. S., et al. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 26(11), 3379.
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
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large-scale synthesis of 4-Chloro-6-ethoxypyrimidine derivatives
An Application Guide to the Large-Scale Synthesis of 4-Chloro-6-ethoxypyrimidine Derivatives
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound and its derivatives. This pyrimidine scaffold is a crucial intermediate in medicinal chemistry, valued for its role in the development of a wide array of therapeutic agents.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety protocols, ensuring both scientific integrity and practical applicability in a laboratory and scale-up environment.
Strategic Importance of this compound
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural compounds and synthetic drugs, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] Within this class, this compound serves as a versatile and highly functionalized intermediate. The molecule possesses two distinct reactive sites:
-
A labile chlorine atom at the C4 position: This site is primed for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various functional groups (amines, thiols, etc.).
-
An ethoxy group at the C6 position: This group modulates the electronic properties and solubility of the molecule and its downstream derivatives, which can be critical for optimizing pharmacokinetic profiles.
This dual functionality makes it an ideal scaffold for building libraries of complex molecules, particularly in the discovery of kinase inhibitors and other targeted therapies.[4][5]
Synthesis Pathway Overview
The most industrially viable and scalable synthesis of this compound derivatives is a multi-step process. It begins with a common precursor, which is first chlorinated and then selectively ethoxylated. The resulting intermediate is then used to build more complex derivatives.
Caption: Overall synthesis workflow for this compound derivatives.
Part A: Protocol for Large-Scale Synthesis of 4,6-Dichloropyrimidine
The conversion of the oxo groups in 4,6-dihydroxypyrimidine to chlorides is the foundational step. This requires a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the industry standard for its efficacy and reliability.[6]
Causality Behind Reagent Selection
The C=O bonds in the tautomeric form of 4,6-dihydroxypyrimidine are thermodynamically stable. A powerful reagent like POCl₃ is required to activate the oxygen atoms, converting them into good leaving groups, which are subsequently displaced by chloride ions. This reaction is often exothermic and must be controlled carefully.[6]
Critical Safety Protocol: Handling Phosphorus Oxychloride (POCl₃)
WARNING: Phosphorus oxychloride is a highly toxic, corrosive, and water-reactive substance.[7][8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always use a full-face shield, acid-resistant gloves (butyl rubber is recommended), and a chemical-resistant apron. All manipulations must be performed inside a certified chemical fume hood.[9]
-
Environment: Work in a dry, well-ventilated area. Ensure a supply of sand or other non-reactive absorbent is available for spills. Never use water to extinguish a POCl₃ fire or clean a spill , as it reacts violently to produce toxic gases.[8][9]
-
Quenching: Excess POCl₃ must be quenched slowly and carefully by adding it to ice or a cold, stirred solution of sodium bicarbonate. This procedure is highly exothermic and must be done in a controlled manner.
Step-by-Step Experimental Protocol
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a dropping funnel, add 4,6-dihydroxypyrimidine (1.0 eq).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the reactor at room temperature. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC or TLC by quenching a small aliquot).
-
Removal of Excess POCl₃: Once the reaction is complete, cool the mixture to room temperature. The excess POCl₃ is removed via vacuum distillation. This is a critical step on a large scale to ensure a safe work-up.
-
Work-up: Cool the remaining reaction mass in an ice bath. Very slowly and carefully, pour the cooled mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the solid product, wash it thoroughly with cold water until the filtrate is neutral, and then dry it under vacuum to yield crude 4,6-dichloropyrimidine.
Part B: Protocol for Selective Synthesis of this compound
This step involves a nucleophilic aromatic substitution where one chlorine atom of 4,6-dichloropyrimidine is selectively replaced by an ethoxy group. A milder, more environmentally friendly protocol using ethanol as a solvent is preferred over older methods that used DMF at high temperatures.[10]
Step-by-Step Experimental Protocol
-
Preparation of Sodium Ethoxide: Prepare a fresh solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
-
Reaction Setup: In a separate reactor, dissolve the 4,6-dichloropyrimidine (1.0 eq) from Part A in anhydrous ethanol.
-
Reagent Addition: Cool the dichloropyrimidine solution to approximately 20 °C. Add the freshly prepared sodium ethoxide solution dropwise, maintaining the temperature.
-
Reaction Monitoring: Stir the mixture at room temperature (~20 °C) for 2-4 hours. The reaction is regioselective under these mild conditions.[10] Monitor for the disappearance of the starting material by TLC or HPLC.[10][11]
-
Work-up: Once the reaction is complete, add dichloromethane (DCM) to the mixture, followed by a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[10]
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[10]
-
Final Product: The resulting crude product can be purified by recrystallization (e.g., from n-pentane) or column chromatography to yield this compound as a solid.[10][12]
Data Summary Table
| Parameter | 4,6-Dichloropyrimidine Synthesis | This compound Synthesis |
| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine |
| Key Reagent | Phosphorus Oxychloride (POCl₃) | Sodium Ethoxide (NaOEt) |
| Solvent | None (POCl₃ acts as solvent) | Anhydrous Ethanol |
| Temperature | Reflux (~110 °C) | ~20 °C |
| Typical Yield | >85% | ~89%[10][11] |
| Key Impurity | Unreacted starting material | 4,6-Diethoxypyrimidine (over-reaction) |
Part C: Application in Derivative Synthesis
The synthesized this compound is a valuable building block. The C4-chloro group is readily displaced by various nucleophiles. Below is a general protocol for its amination.
Caption: General scheme for SNAr reaction to synthesize derivatives.
General Protocol for Amination
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., NMP, DMSO, or isopropanol), add the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C for 6-18 hours, monitoring by HPLC or TLC.
-
Work-up: Cool the reaction to room temperature and dilute with water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Chlorination (Part A) | Insufficient POCl₃; Short reaction time; Low temperature. | Increase molar equivalents of POCl₃; Extend reaction time and monitor progress; Ensure consistent reflux temperature. |
| Incomplete Ethoxylation (Part B) | Inactive sodium ethoxide; Insufficient NaOEt; Low temperature. | Use freshly prepared NaOEt; Increase molar equivalents of NaOEt slightly; Allow reaction to proceed for a longer duration at 20 °C.[6] |
| Formation of Di-substituted Product (4,6-Diethoxypyrimidine) | Excess sodium ethoxide; High reaction temperature. | Use precise stoichiometry (≤1.1 eq of NaOEt); Maintain strict temperature control at ~20 °C.[6] |
| Presence of Colored Impurities | Side reactions at high temperatures. | Purify the crude product by treating a solution with activated carbon followed by hot filtration through celite before recrystallization.[12] |
References
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Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI Molbank. [Link]
- Google Patents. (2001). Method for producing 4-chloro-6-hydroxypyrimidine. WO2001000593A1.
- Google Patents. (1998).
-
Journal of Pharmaceutical and Medicinal Chemistry. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. jpmchem.com. [Link]
-
Synthesis of Pyrimidine Derivatives. (n.d.). acgpubs.org. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
ResearchGate. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
-
Wang, Z., et al. (2024). Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. Journal of Medicinal Chemistry. [Link]
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The Lynchpin of Modern Herbicides: Application of 4-Chloro-6-ethoxypyrimidine in Agrochemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of agrochemical development, the pyrimidine scaffold stands as a cornerstone for a multitude of highly effective and selective herbicides. Among the vast array of pyrimidine-based intermediates, 4-Chloro-6-ethoxypyrimidine emerges as a critical building block, offering a reactive handle for the construction of complex herbicidal molecules. Its unique arrangement of a reactive chlorine atom and a stabilizing ethoxy group on the pyrimidine ring makes it a versatile precursor for the synthesis of potent active ingredients that drive modern crop protection solutions.
These application notes provide an in-depth exploration of the synthetic utility of this compound in the agrochemical industry. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its application in the synthesis of next-generation herbicides. The information presented herein is intended to empower researchers and synthetic chemists to leverage the full potential of this pivotal intermediate in their crop protection research and development endeavors.
The Strategic Advantage of the this compound Scaffold
The efficacy of this compound as a synthetic intermediate is rooted in the electronic properties of the pyrimidine ring, which is substituted with both an electron-donating ethoxy group and an electron-withdrawing chlorine atom. This substitution pattern creates a highly activated system for nucleophilic aromatic substitution (SNAr) at the 4-position. The chlorine atom serves as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles, which is a key step in the elaboration of the final herbicidal molecule.
The ethoxy group at the 6-position plays a crucial role in modulating the reactivity of the molecule and influencing the properties of the final product. It can enhance the binding affinity of the herbicide to its target enzyme in the weed, thereby increasing its efficacy. Furthermore, the presence of the ethoxy group can contribute to favorable physicochemical properties, such as improved solubility and mobility within the plant.
Representative Application: Synthesis of a Sulfonylurea Herbicide Intermediate
One of the most significant applications of this compound is in the synthesis of sulfonylurea herbicides. This class of herbicides is renowned for its high potency, low application rates, and excellent crop selectivity. The general synthetic strategy involves the coupling of the pyrimidine moiety with a substituted sulfonyl isocyanate or a sulfonamide.
The following sections provide a detailed protocol for a representative synthesis of a key sulfonylurea herbicide intermediate starting from this compound. This protocol is based on established synthetic methodologies for analogous compounds and is designed to be a robust and reproducible procedure for laboratory-scale synthesis.[1]
Experimental Protocol: Synthesis of N-((6-ethoxypyrimidin-4-yl)carbamoyl)-2-(trifluoromethyl)benzenesulfonamide
This protocol outlines a two-step synthesis of a sulfonylurea herbicide intermediate. The first step involves the reaction of this compound with a sulfonamide to form a sulfonamidopyrimidine, followed by a coupling reaction with a sulfonyl isocyanate.
Materials and Reagents:
-
This compound
-
2-(Trifluoromethyl)benzenesulfonamide
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Step 1: Synthesis of 4-amino-6-ethoxypyrimidine
This step is a precursor reaction to generate the amine necessary for the subsequent coupling.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add an excess of aqueous ammonia.
-
Heat the reaction mixture in a sealed vessel at a temperature between 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-amino-6-ethoxypyrimidine.
Step 2: Synthesis of N-((6-ethoxypyrimidin-4-yl)carbamoyl)-2-(trifluoromethyl)benzenesulfonamide
-
To a stirred suspension of 2-(Trifluoromethyl)benzenesulfonamide (1.1 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile (10 mL/mmol of sulfonamide), add 4-amino-6-ethoxypyrimidine (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired sulfonylurea intermediate.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 4-amino-6-ethoxypyrimidine | 139.15 | 85-95 | >98% |
| N-((6-ethoxypyrimidin-4-yl)carbamoyl)-2-(trifluoromethyl)benzenesulfonamide | 404.35 | 75-85 | >97% |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a sulfonylurea herbicide intermediate.
Mechanistic Insights: The Nucleophilic Aromatic Substitution
The key transformation in the synthesis of many herbicides derived from this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom. This reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nature of the pyrimidine ring.
Caption: Generalized mechanism for the SNAr reaction of this compound.
Conclusion and Future Perspectives
This compound is a cornerstone intermediate in the synthesis of a diverse range of modern agrochemicals, particularly herbicides.[2][3] Its well-defined reactivity and the ability to introduce a variety of functional groups make it an invaluable tool for medicinal and agricultural chemists. The protocols and insights provided in this application note serve as a practical guide for researchers engaged in the discovery and development of novel crop protection agents. As the demand for more effective, selective, and environmentally benign herbicides continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a pivotal role in shaping the future of agriculture.
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- BenchChem. Application Notes and Protocols: 2-Ethoxy-4,6-dichloropyrimidine as a Key Intermediate in Agrochemical Synthesis.
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- Semantic Scholar. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- ResearchGate. (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives.
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- AK Scientific. 954224-15-8 4-Chloro-6-(4-ethoxyphenyl)pyrimidine.
- ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- BenchChem. 2-Chloro-4,6-dimethoxypyrimidine: A Key Intermediate for Advanced Herbicide Synthesis.
- Google Patents. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody.
- MDPI. Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide.
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- European Patent Office. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID.
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synthesis of biaryl compounds using 4-Chloro-6-ethoxypyrimidine
An In-Depth Technical Guide to the Synthesis of Biaryl Compounds Using 4-Chloro-6-ethoxypyrimidine
Authored by a Senior Application Scientist
Introduction: The Pyrimidine Scaffold and the Strategic Value of this compound
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents, from anticancer and antiviral to anti-inflammatory drugs.[1][2][3] Its prevalence is due to its ability to engage in various biological interactions and its synthetic versatility. Within this class, functionalized pyrimidines like this compound serve as invaluable building blocks for constructing complex molecular architectures, particularly biaryl structures, which are themselves a privileged motif in drug discovery.[4][5]
This compound offers a strategic advantage for synthesis. The pyrimidine ring is π-electron-deficient, a characteristic that significantly facilitates the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.[6][7] Furthermore, in di- or tri-halogenated pyrimidines, the chlorine atom at the C4 position is generally the most reactive site for such couplings, providing a high degree of regioselectivity.[1][8][9] This guide provides detailed protocols and mechanistic insights for leveraging this reactivity to synthesize diverse biaryl compounds, focusing on the robust and widely adopted Suzuki-Miyaura coupling, with additional commentary on Stille and Heck reactions.
Core Principle: The Palladium Cross-Coupling Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing these reactions. The process is a catalytic cycle that perpetually regenerates the active Pd(0) catalyst.[10][11]
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the this compound, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are ejected as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Primary Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl compounds from this compound due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[12][13]
Detailed Experimental Protocol: Synthesis of 4-Aryl-6-ethoxypyrimidine
This protocol provides a robust, generalized procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.[14]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02-0.05 mmol, 2-5 mol%)
-
Triphenylphosphine (PPh₃) (0.04-0.1 mmol, 4-10 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) for workup
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), Pd(OAc)₂ (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe. The aqueous base is essential for the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the specific arylboronic acid.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). The washes remove the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-ethoxypyrimidine.
Caption: Standard laboratory workflow for Suzuki-Miyaura coupling.
Parameter Optimization and Mechanistic Rationale
The success of a Suzuki coupling often depends on the careful selection of its components. The following table provides insights into optimizing the reaction for higher yields and purity.
| Parameter | Common Options | Rationale and Field-Proven Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ is a direct Pd(0) source but is more sensitive to air and moisture.[15] For robust reactions, Pd(OAc)₂ is often a cost-effective and reliable choice. |
| Ligand | PPh₃, Buchwald Ligands (e.g., XPhos, SPhos), N-Heterocyclic Carbenes (NHCs) | The ligand stabilizes the palladium catalyst and modulates its reactivity. PPh₃ is a standard, effective choice.[14] For less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky Buchwald ligands or NHCs can dramatically improve reaction rates and yields by promoting the oxidative addition step.[16][17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | A base is required to activate the boronic acid for transmetalation. K₂CO₃ is a common and effective choice for many substrates.[14] For challenging couplings, the stronger and more soluble bases K₃PO₄ or Cs₂CO₃ can increase reaction rates, but may introduce side reactions with sensitive functional groups. |
| Solvent System | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | A mixture of an organic solvent and water is typical. The organic solvent solubilizes the substrates and catalyst, while water dissolves the inorganic base.[9] Dioxane is an excellent choice for its high boiling point and ability to dissolve a wide range of organic compounds. |
Alternative Methodologies for C-C Bond Formation
While Suzuki coupling is often the method of choice, other cross-coupling reactions provide alternative routes to biaryl or related compounds, each with unique advantages and disadvantages.
Stille Coupling
The Stille reaction couples the organohalide with an organostannane (organotin) reagent.[11][18]
-
Key Advantage: Organostannanes are generally stable to air and moisture and are compatible with a wide array of functional groups.[19] This can make them suitable for complex molecule synthesis where boronic acids might be unstable.
-
Major Disadvantage: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction mixture, which often requires specialized workup procedures (e.g., washing with aqueous KF).[18]
Generalized Protocol Outline: A typical Stille coupling involves reacting this compound with an aryl-tributylstannane (1.1-1.5 equiv) in an anhydrous solvent like DMF or toluene, using a catalyst such as Pd(PPh₃)₄.[20] The reaction is run under an inert atmosphere at elevated temperatures (80-110 °C).[20]
Heck Reaction
The Heck (or Mizoroki-Heck) reaction is a powerful tool for the arylation of alkenes, forming a new C-C bond and a substituted alkene product.[21][22]
-
Application: While not strictly for biaryl synthesis, it allows for the coupling of this compound with various alkenes to produce 4-(alkenyl)-6-ethoxypyrimidines, which are valuable intermediates.
-
Efficiency: Modern protocols often utilize microwave irradiation, which can dramatically reduce reaction times from many hours to under an hour and improve yields, especially with highly functionalized substrates.[23]
Generalized Protocol Outline: The reaction is typically performed by heating the pyrimidine substrate, an alkene (1.1 equiv), a palladium catalyst (e.g., (Ph₃P)₂PdCl₂), and an organic base (e.g., N-ethylpiperidine or Et₃N) in a high-boiling polar aprotic solvent like DMF.[23][24]
Conclusion
This compound is a versatile and highly effective substrate for the synthesis of biaryl and related compounds, which are of significant interest to the pharmaceutical and materials science industries. Its favorable electronic properties and the selective reactivity of the C4-chloro position make it an ideal candidate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the most practical and environmentally benign method, offering a broad substrate scope and operational simplicity. By understanding the underlying catalytic cycle and the rationale behind parameter selection, researchers can reliably and efficiently construct diverse libraries of pyrimidine-based compounds for drug discovery and development.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Google.
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- Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis - Benchchem. (n.d.). BenchChem.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction | Request PDF. (n.d.). ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Stille Coupling. (n.d.). NROChemistry.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.
- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (n.d.). PMC - NIH.
- Design, Synthesis, and Evaluation of Novel Biarylpyrimidines: A New Class of Ligand for Unusual Nucleic Acid Structures | Request PDF. (n.d.). ResearchGate.
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide - Benchchem. (n.d.). BenchChem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
- Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem. (n.d.). BenchChem.
- Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem. (n.d.). BenchChem.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. (n.d.). ResearchGate.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. (n.d.). ResearchGate.
- The Stille Reaction. (n.d.). Myers Group, Harvard University.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central.
- Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (n.d.). Semantic Scholar.
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024, September 10). Chemical Review and Letters.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH.
- Heck reaction. (n.d.). Wikipedia.
- Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. (2023, January 3). PubMed.
- Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. (2013, January 16). NIH.
- Org. Synth. 2011, 88, 197. (n.d.). Organic Syntheses.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(benzylthio)-6-chloropyrimidine - Benchchem. (n.d.). BenchChem.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH.
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palladium-catalyzed cross-coupling reactions involving 4-Chloro-6-ethoxypyrimidine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-6-ethoxypyrimidine
Authored by: A Senior Application Scientist
Introduction: The Versatility of the this compound Scaffold
In the landscape of modern drug discovery and materials science, the pyrimidine nucleus stands as a "privileged scaffold." Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials is a testament to its unique electronic properties and ability to engage in critical biological interactions.[1] this compound, in particular, has emerged as a highly versatile and valuable building block. The presence of a reactive chlorine atom at the 4-position, activated by the electron-deficient nature of the pyrimidine ring, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.[2] This reactivity allows for the precise and efficient installation of a diverse array of substituents, enabling the systematic exploration of chemical space to optimize for biological activity or material properties.
This guide provides detailed application notes and field-proven protocols for the most pivotal . We will delve into the mechanistic underpinnings of each transformation, explain the causal logic behind the selection of reagents and conditions, and provide step-by-step methodologies to empower researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling: The Cornerstone of C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for forging carbon-carbon bonds, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[3] For the this compound core, this reaction provides a direct pathway to 4-aryl- and 4-heteroaryl-6-ethoxypyrimidines, key intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[4][5]
Mechanistic Rationale
The catalytic cycle, a foundational concept in palladium catalysis, proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The C-Cl bond of the pyrimidine is cleaved in the initial oxidative addition step. Due to the high bond strength of aryl chlorides, this step is often rate-limiting and requires a robust catalytic system, sometimes at elevated temperatures.[3]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Application Note & Protocol: Synthesis of 4-Aryl-6-ethoxypyrimidine
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂ / PPh₃): Palladium(II) acetate serves as a stable precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) is a classic, cost-effective ligand that stabilizes the Pd(0) catalyst and facilitates the oxidative addition step. For more challenging couplings, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) may be required to accelerate the reaction.[1][7]
-
Base (K₂CO₃): The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8] Potassium carbonate is a moderately strong base suitable for many Suzuki couplings; stronger bases like K₃PO₄ or Cs₂CO₃ may be used if the reaction is sluggish.[9]
-
Solvent System (1,4-Dioxane / Water): This biphasic solvent system is highly effective. Dioxane solubilizes the organic substrate and catalyst, while water solubilizes the inorganic base and facilitates the formation of the active boronate species.[4]
Detailed Experimental Protocol: [4]
-
Materials: this compound, Arylboronic acid (1.1 eq.), Palladium(II) acetate (Pd(OAc)₂) (0.05 eq.), Triphenylphosphine (PPh₃) (0.1 eq.), Potassium carbonate (K₂CO₃) (2.0 eq.), 1,4-Dioxane, and Water.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 4-aryl-6-ethoxypyrimidine derivative.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(II) sources are reduced in situ. Pd(0) sources can be used directly.[4][10] |
| Ligand | PPh₃, Buchwald Ligands (e.g., XPhos) | PPh₃ is standard. Buchwald ligands enhance reactivity for aryl chlorides.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Strength of base can be tuned to optimize transmetalation.[9][11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic systems are common. DMF is a polar aprotic option.[4][10] |
| Temperature | 80–110 °C | Higher temperatures are often needed to facilitate oxidative addition of the C-Cl bond.[6] |
| Typical Loading | 1-5 mol% Pd | Lower catalyst loading is desirable for process efficiency and cost.[10] |
Buchwald-Hartwig Amination: A Revolution in C–N Bond Formation
The Buchwald-Hartwig amination has transformed the synthesis of aryl amines, providing a powerful alternative to classical methods that often require harsh conditions.[12] This reaction enables the direct coupling of this compound with a wide range of primary and secondary amines, granting access to 4-amino-6-ethoxypyrimidine derivatives that are foundational motifs in numerous biologically active molecules.[13]
Mechanistic Rationale
The mechanism shares similarities with the Suzuki coupling but involves the coordination of the amine and a base-mediated deprotonation to form a palladium-amido complex.[14] The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which can otherwise be a challenging transformation.[7]
Caption: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle.
Application Note & Protocol: Synthesis of 4-(Dialkylamino)-6-ethoxypyrimidine
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃ / Xantphos): Pd₂(dba)₃ is a common Pd(0) precatalyst. Xantphos is a bidentate phosphine ligand with a large "bite angle" that is known to be highly effective in promoting C-N reductive elimination and preventing catalyst decomposition pathways like β-hydride elimination.[12][15]
-
Base (NaOt-Bu or Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) without competing in other reactions. Sodium tert-butoxide is a standard choice, though cesium carbonate is a slightly milder alternative that is often effective.[15]
-
Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Experimental Protocol:
-
Materials: this compound, Amine (1.2 eq.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.), Xantphos (0.04 eq.), Sodium tert-butoxide (NaOt-Bu) (1.4 eq.), Anhydrous Toluene.
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol) to a Schlenk tube.
-
Inerting & Reagent Addition: Seal the tube, remove from the glovebox, and add anhydrous toluene (10 mL). Add this compound (1.0 mmol) followed by the amine (1.2 mmol).
-
Reaction: Heat the mixture to 90-110 °C and stir for 6-24 hours.
-
Monitoring: Track the disappearance of the starting material using TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is a Pd(II) precatalyst.[15] |
| Ligand | Xantphos, XPhos, BrettPhos | Bulky, electron-rich ligands are essential for efficient C-N coupling.[7][15] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is critical for amine deprotonation.[15] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and non-protic. |
| Temperature | 90–110 °C | Heat is typically required to drive the reaction to completion. |
| Amine Scope | Primary, secondary, anilines, heterocycles | The reaction is broadly applicable to many amine classes.[12] |
Sonogashira, Heck, and Stille Couplings: Expanding the Synthetic Toolbox
While Suzuki and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed couplings offer unique capabilities for functionalizing this compound.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)–C(sp) bonds, creating arylalkynes.[16] This reaction uniquely employs a dual catalytic system of palladium and a copper(I) co-catalyst. The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[16] This method is invaluable for creating rigid, linear extensions to the pyrimidine core, often used in materials science and as precursors for more complex heterocycles.[17]
Caption: Key Components of the Sonogashira Cross-Coupling Reaction.
Heck Reaction: C-C Coupling with Alkenes
The Heck reaction (or Mizoroki-Heck reaction) forms a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene.[18] This reaction is a powerful tool for introducing vinyl groups onto the pyrimidine ring. Unlike the Suzuki or Stille couplings, it does not require the pre-formation of an organometallic reagent from the alkene component, making it highly atom-economical.[19]
Stille Coupling: A Mild and Versatile Alternative
The Stille reaction couples an organic halide with an organostannane (organotin) reagent.[20] Its primary advantage is the exceptional stability and functional group tolerance of the organostannane reagents, which are generally stable to air and moisture.[21] Though concerns about the toxicity of tin byproducts have made the Suzuki coupling more popular, the Stille reaction remains a robust and reliable method for complex syntheses where other organometallic reagents might fail.[22]
Comparative Summary of C-C Bond Forming Reactions
| Reaction | Coupling Partner | Key Advantage(s) | Key Disadvantage(s) |
| Suzuki-Miyaura | Organoboron | Low toxicity, high stability of reagents, vast commercial availability.[3] | Boronic acids can sometimes undergo side reactions (e.g., protodeboronation). |
| Heck | Alkene | Atom economical (no pre-formed organometallic).[18] | Limited to alkene partners; regioselectivity can be an issue. |
| Sonogashira | Terminal Alkyne | Direct route to C(sp) coupled products.[16] | Requires a copper co-catalyst; potential for alkyne homocoupling.[23] |
| Stille | Organostannane | High functional group tolerance; stable reagents.[20] | Toxicity of tin reagents and byproducts.[21] |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. From the robust and widely used Suzuki-Miyaura and Buchwald-Hartwig reactions to the specialized applications of the Sonogashira, Heck, and Stille couplings, these transformations provide chemists with unparalleled control over molecular design. By understanding the underlying mechanisms and the rationale for selecting specific catalysts, ligands, and conditions, researchers can effectively leverage this versatile building block to accelerate innovation in drug discovery, agrochemistry, and materials science.
References
- Application Notes and Protocols for the Synthesis of Novel Compounds from 4,6-Diethoxypyrimidine. Benchchem.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide. Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF on ResearchGate.
- Heck reaction. Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
- Stille reaction. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
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- Stille Coupling. Organic Chemistry Portal.
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem.
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- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- The Buchwald-Hartwig Amination Reaction. YouTube.
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Request PDF on ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Request PDF on ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- PDF 1014.01 K. International Journal of New Chemistry.
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Application Notes and Protocols for Microwave-Assisted Synthesis Using 4-Chloro-6-ethoxypyrimidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) in the functionalization of 4-Chloro-6-ethoxypyrimidine. This pyrimidine scaffold is a privileged core in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] By harnessing the efficiency of microwave irradiation, the synthesis of diverse compound libraries can be dramatically accelerated. This document explains the fundamental principles of microwave chemistry, offers validated, step-by-step protocols for key C-C and C-N cross-coupling reactions, and outlines critical safety procedures.
The Strategic Advantage: Why Microwave Synthesis with this compound?
The pyrimidine ring is a cornerstone of numerous FDA-approved anticancer drugs, making it a high-value scaffold for inhibitor design.[1] this compound, in particular, offers two distinct, electronically differentiated positions for sequential, regioselective functionalization, making it an ideal starting point for building molecular complexity.
Conventional synthetic methods often require long reaction times, high temperatures, and can lead to undesired side products. Microwave-Assisted Organic Synthesis (MAOS) directly addresses these limitations. The core advantages include:
-
Dramatic Rate Acceleration: Reactions that take hours or days with conventional heating can often be completed in minutes.[3]
-
Improved Yields and Purity: The rapid, uniform heating minimizes thermal decomposition and the formation of byproducts.[4][5]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors leads to highly consistent results.
-
Green Chemistry Alignment: Reduced energy consumption and reaction times contribute to more sustainable laboratory practices.[4][6]
The mechanism behind these advantages lies in how microwave energy interacts with the reaction mixture. Unlike conventional heating, which relies on slow conduction and convection from the vessel walls, microwave irradiation energizes polar molecules directly and simultaneously throughout the sample.[3][5] This volumetric dielectric heating is achieved through dipolar polarization and ionic conduction, resulting in an instantaneous and localized temperature increase that drives chemical reactions with remarkable efficiency.[3][5]
Core Application I: Suzuki-Miyaura C-C Cross-Coupling
The Suzuki-Miyaura reaction is a paramount tool for forming carbon-carbon bonds, enabling the synthesis of biaryl structures prevalent in kinase inhibitors that target the ATP-binding pocket.[7][8][9] Applying this to the C4 position of our pyrimidine scaffold is a foundational step in many synthetic campaigns.
Catalytic Cycle Overview
The reaction proceeds through a well-established palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimization of Reaction Conditions
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent system. The following table summarizes representative conditions for arylating chloro-pyrimidines.
| Parameter | Variation | Typical Yield (%) | Rationale & Insights |
| Palladium Catalyst | Pd(PPh₃)₄ | 65-95% | A robust, general-purpose catalyst for many Suzuki couplings.[8] |
| PdCl₂(dppf) | 58-90% | Often effective for more challenging substrates; dppf is a bulky electron-rich ligand.[8] | |
| Base | K₂CO₃ | 70-95% | A common, effective, and economical choice. |
| Cs₂CO₃ | 80-98% | More soluble and often more effective, especially for less reactive chlorides. | |
| Solvent System | 1,4-Dioxane / H₂O | 85-98% | A standard, high-performing mixture for Suzuki reactions.[8] |
| Toluene / H₂O | 75-90% | A good alternative, though toluene is a poorer microwave absorber. | |
| Acetonitrile / H₂O | 60-85% | Effective for some substrates but can be less general.[9] |
Reaction Conditions: Representative data based on coupling of a chloropyrimidine with an arylboronic acid under microwave irradiation at 100-140 °C for 10-20 minutes.[8][9]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To the 10 mL microwave vial, add this compound (e.g., 100 mg, 0.63 mmol), 4-methoxyphenylboronic acid (115 mg, 0.76 mmol), and potassium carbonate (262 mg, 1.90 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (14.6 mg, 0.0126 mmol).
-
Add 5 mL of the 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial securely with a septum cap. Briefly purge the vial with an inert gas (Argon or Nitrogen).
-
Place the vial into the cavity of a laboratory-grade microwave reactor.
-
Set the reaction parameters: Irradiate with stirring at 120 °C for 15 minutes. Set the maximum power to 200 W and a pressure limit of 20 bar.
-
After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.
-
Once cooled, carefully uncap the vial in a fume hood. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-ethoxy-6-(4-methoxyphenyl)pyrimidine.
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Core Application II: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is an indispensable reaction for forging C(sp²)–N bonds, a linkage central to a vast array of pharmaceuticals.[10] This transformation allows for the direct installation of primary and secondary amines at the C4 position of the pyrimidine core, providing rapid access to key pharmacophores. Microwave irradiation dramatically accelerates this process, often reducing reaction times from over 24 hours to under 30 minutes.[11][12]
Optimization of Reaction Conditions
Success in Buchwald-Hartwig amination hinges on the synergistic interplay between the palladium source, the phosphine ligand, and the base.
| Parameter | Variation | Typical Yield (%) | Rationale & Insights |
| Palladium Source | Pd₂(dba)₃ | 80-98% | A common and effective Pd(0) precursor. |
| Pd(OAc)₂ | 75-95% | A stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.[13] | |
| Ligand | XPhos | 85-98% | A highly effective, sterically hindered biaryl phosphine ligand for coupling aryl chlorides.[11][13] |
| BINAP | 60-85% | A classic bidentate ligand, though sometimes less effective for chlorides than modern bulky monophosphine ligands.[10] | |
| Base | NaOt-Bu | 85-98% | A strong, non-nucleophilic base; often the base of choice for these couplings.[11] |
| K₃PO₄ | 70-90% | A milder base, useful for substrates with base-sensitive functional groups. | |
| Solvent | Toluene | 80-95% | A standard non-polar solvent for Buchwald-Hartwig reactions.[11] |
| 1,4-Dioxane | 80-95% | Another excellent choice with good microwave absorption properties. |
Reaction Conditions: Representative data based on coupling of a chloropyrimidine with a primary or secondary amine under microwave irradiation at 130-150 °C for 10-30 minutes.[11][13]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv, 2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.07 equiv, 7 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.2 equiv)
-
Dry Toluene
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (e.g., 133 mg, 1.38 mmol), Pd₂(dba)₃ (11.5 mg, 0.0126 mmol), and XPhos (22 mg, 0.046 mmol) to the 10 mL microwave vial.
-
Remove the vial from the glovebox. Add this compound (100 mg, 0.63 mmol) followed by 3 mL of dry toluene.
-
Add morpholine (82 µL, 0.94 mmol) to the mixture.
-
Seal the vial securely with a septum cap.
-
Place the vial into the cavity of a laboratory-grade microwave reactor.
-
Set the reaction parameters: Irradiate with stirring at 130 °C for 30 minutes. Set the maximum power to 300 W and a pressure limit of 20 bar.[11]
-
After irradiation, allow the vial to cool to room temperature (<50 °C) using the instrument's cooling system.
-
Carefully uncap the vial and dilute the reaction mixture with dichloromethane (DCM, 20 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(6-ethoxypyrimidin-4-yl)morpholine.
Caption: Experimental workflow for microwave-assisted Buchwald-Hartwig amination.
Mandatory Safety Protocols for Microwave Chemistry
Microwave synthesis offers tremendous benefits, but it also introduces specific hazards that must be managed with rigorous safety protocols.[14]
-
Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for laboratory synthesis.[15] Laboratory-grade reactors are built with corrosion-resistant materials and incorporate essential safety features for pressure and temperature monitoring and control.[15][16]
-
Pressure Management: Always use appropriate pressure-rated reaction vessels. Never completely fill a vessel; a maximum of 2/3 full is recommended to allow for headspace.[14] For reactions that may generate significant gas, ensure proper venting or use an open-vessel reflux setup if appropriate.[17]
-
Vessel Integrity: Before each use, inspect glass reaction vials for any cracks or chips that could lead to failure under pressure.[17]
-
Avoid Metals: Do not place any metallic objects (spatulas, stir bars with exposed metal, foil) inside the microwave cavity unless specified by the manufacturer, as this can cause arcing.[17]
-
Personal Protective Equipment (PPE): At a minimum, safety glasses, a lab coat, and appropriate gloves are required. When handling hot vessels, thermal gloves are necessary.[14][16] For high-pressure reactions, operating the instrument behind a safety shield is advised.
-
Reaction Awareness: Be aware of the potential for highly exothermic reactions, which can lead to a rapid, uncontrolled increase in temperature and pressure.[15] When developing a new protocol, start with a small scale and conservative conditions.
-
Proper Ventilation: All microwave reactors must be located and operated inside a certified chemical fume hood to manage any potential vapor release from leaks or vessel failure.[15]
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. By integrating microwave-assisted synthesis into the workflow, researchers can achieve significant accelerations in reaction times, improve yields, and enhance the overall efficiency of their synthetic efforts. The protocols provided for Suzuki-Miyaura and Buchwald-Hartwig couplings serve as a robust starting point for the rapid generation of diverse chemical libraries. While the scalability of batch microwave reactions presents challenges, the fundamental insights gained can inform the development of continuous-flow microwave systems for larger-scale production.[4] Adherence to strict safety protocols is paramount to harnessing the full potential of this powerful technology responsibly.
References
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CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]
-
Kansas State University. Microwave Safety. [Link]
-
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MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
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RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
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ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. [Link]
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MDPI. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
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ResearchGate. Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. [Link]
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ResearchGate. Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. [Link]
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PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
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ScienceDirect. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. [Link]
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Semantic Scholar. MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. [Link]
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OUCI. Microwave assisted organic syntheses (MAOS): The green synthetic method. [Link]
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Organic Chemistry Portal. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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PMC. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
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OUCI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
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RSC Publishing. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. [Link]
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MDPI. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. [Link]
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ResearchGate. Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites | Request PDF. [Link]
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NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
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Application Notes and Protocols: 4-Chloro-6-ethoxypyrimidine as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of biologically active compounds, including several blockbuster drugs. Its prevalence in nature, most notably as a component of nucleosides, has made it a privileged scaffold in the design of therapeutic agents that can effectively interact with a wide array of biological targets. Among the various classes of pyrimidine-based intermediates, 4-chloro-6-ethoxypyrimidine stands out as a highly versatile building block, particularly in the synthesis of targeted therapies such as kinase inhibitors.
The strategic disposition of its functional groups—an electrophilic chlorine atom at the 4-position, susceptible to nucleophilic displacement, and an activating ethoxy group at the 6-position—provides medicinal chemists with a powerful tool for molecular diversification. This document serves as a comprehensive technical guide, offering detailed application notes and validated protocols for the effective utilization of this compound in the synthesis of pharmaceutical agents. We will delve into the causality behind experimental choices, providing a framework for the rational design and execution of synthetic routes towards novel drug candidates.
Part 1: Synthesis of the Intermediate: this compound
The efficient and scalable synthesis of this compound is a critical first step. The most common and reliable method proceeds from the readily available 4,6-dichloropyrimidine via a regioselective nucleophilic aromatic substitution (SNAr).
Causality of the Synthetic Approach:
The choice of 4,6-dichloropyrimidine as the starting material is predicated on its commercial availability and the differential reactivity of its two chlorine atoms. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. By carefully controlling the stoichiometry of the incoming nucleophile, in this case, sodium ethoxide, a monosubstitution can be selectively achieved. The use of a slight excess of sodium ethoxide ensures the complete consumption of the limiting reagent, while the reaction temperature is kept moderate to prevent disubstitution.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,6-Dichloropyrimidine
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous ethanol (10 mL/g of starting material) at room temperature, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Data Presentation: Synthesis of this compound
| Parameter | Value |
| Starting Material | 4,6-Dichloropyrimidine |
| Reagent | Sodium Ethoxide (1.1 eq) |
| Solvent | Anhydrous Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Appearance | White Solid |
Part 2: Application in Pharmaceutical Synthesis - A Case Study in Kinase Inhibitors
The utility of this compound as a pharmaceutical intermediate is best illustrated through its application in the synthesis of kinase inhibitors. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for the inhibition of various kinases, including Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.
Here, we present a detailed workflow for the synthesis of a representative 2,4-diaminopyrimidine-based kinase inhibitor, demonstrating the key transformations involving this compound.
Workflow for the Synthesis of a Representative Kinase Inhibitor
Caption: Synthetic workflow for a representative kinase inhibitor.
Step 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
The chlorine atom at the 4-position of this compound is readily displaced by amine nucleophiles. This reaction is a cornerstone for introducing the first point of diversity in the synthesis of 2,4-diaminopyrimidine inhibitors.
Experimental Protocol: SNAr with 3-chloro-4-fluoroaniline
Materials:
-
This compound
-
3-Chloro-4-fluoroaniline
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a sealed vial, dissolve this compound (1.0 eq) in NMP or DMSO (5 mL).
-
Add 3-chloro-4-fluoroaniline (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(3-chloro-4-fluorophenyl)-6-ethoxypyrimidin-4-amine.
Step 2: Suzuki-Miyaura Cross-Coupling for C2-Arylation
To complete the synthesis of the 2,4-diaminopyrimidine scaffold, a second aryl group is introduced at the 2-position. While our starting intermediate does not have a leaving group at the 2-position, this example illustrates a common subsequent step in pyrimidine chemistry. For the purpose of this guide, we will assume a hypothetical 2-chloro-4-(arylamino)-6-ethoxypyrimidine intermediate for this reaction. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for this purpose.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Chloro-4-(arylamino)-6-ethoxypyrimidine (hypothetical intermediate)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add the 2-chloro-4-(arylamino)-6-ethoxypyrimidine (1.0 eq), the respective arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the final 2,4-diarylaminopyrimidine kinase inhibitor.
Data Presentation: Key Reaction Parameters
| Reaction | Key Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) |
| SNAr | 3-Chloro-4-fluoroaniline | DIPEA | NMP/DMSO | 120-140 | 12-24 |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂/PPh₃, K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 |
Part 3: Mechanistic Insights and Trustworthiness
A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization. The protocols described herein are designed to be self-validating systems, with clear checkpoints for reaction monitoring.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
The electron-withdrawing nature of the pyrimidine ring nitrogen atoms stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the reaction. The choice of a polar aprotic solvent like NMP or DMSO helps to solvate the intermediate and the base, promoting the reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.[1]
The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for the activation of the boronic acid in the transmetalation step.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its reactivity profile allows for the sequential and controlled introduction of various substituents, making it an ideal scaffold for the construction of compound libraries for drug discovery. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors, ultimately contributing to the development of novel and impactful therapeutics.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-ethoxypyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-6-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your synthesis, troubleshooting common issues, and understanding the chemical principles that govern reaction outcomes.
Introduction: The Synthetic Strategy
This compound is a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1] Its synthesis is most commonly and efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the selective mono-substitution of a chlorine atom on a 4,6-dichloropyrimidine precursor with an ethoxide nucleophile.[2] While seemingly straightforward, achieving high yield and purity requires careful control over several critical parameters. This guide will help you navigate the nuances of this reaction.
The primary reaction pathway involves treating a dichloropyrimidine, such as 4,6-dichloropyrimidine or 4,6-dichloro-2-(methylthio)pyrimidine, with sodium ethoxide (EtONa) in an alcoholic solvent.[3][4] The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, but controlling the reaction to favor mono-substitution over di-substitution is key.
Core Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine, which has been shown to produce high yields of the target compound.[3][5]
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Sodium metal (Na) or commercial Sodium Ethoxide
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide Solution (In Situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add anhydrous ethanol under an inert atmosphere.
-
Carefully add sodium metal (1.1 molar equivalents relative to the dichloropyrimidine) in small portions. Caution: The reaction is exothermic and produces flammable hydrogen gas.
-
Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. Using freshly prepared ethoxide is crucial as it is highly moisture-sensitive.[4]
-
-
Nucleophilic Substitution Reaction:
-
To the freshly prepared sodium ethoxide solution, add 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) dissolved in a minimal amount of anhydrous ethanol.
-
Maintain the reaction temperature at approximately 20 °C.[3] Higher temperatures can increase the rate of di-substitution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-4 hours).[6]
-
-
Workup and Extraction:
-
Once the reaction is complete, carefully quench the reaction mixture by adding it to a separatory funnel containing dichloromethane (DCM) and a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation and Purification:
Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the synthesis.
| Problem ID | Issue Description | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| T-01 | Low or No Product Yield | Inactive Sodium Ethoxide: The alkoxide has been deactivated by moisture.[4] | Solution: Use freshly prepared sodium ethoxide from sodium metal and anhydrous ethanol. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Rationale: Sodium ethoxide is a strong base and nucleophile that readily reacts with water, which consumes the reagent and prevents it from participating in the desired SNAr reaction. |
| Suboptimal Stoichiometry: Insufficient sodium ethoxide was used. | Solution: Use a slight excess of sodium ethoxide (1.1 equivalents). Rationale: This ensures enough nucleophile is present to drive the reaction to completion, accounting for any minor, unavoidable degradation. | ||
| Low Reaction Temperature / Short Time: The reaction has not reached completion. | Solution: Allow the reaction to stir for a longer duration, monitoring by TLC or GC. If necessary, a gentle increase in temperature can be considered, but this risks di-substitution. Rationale: Nucleophilic substitution reactions have kinetic barriers that must be overcome. Insufficient time or thermal energy will result in incomplete conversion.[4] | ||
| T-02 | Significant Di-substitution (Formation of 4,6-Diethoxypyrimidine) | Excess Sodium Ethoxide: A molar excess (>1.2 eq) of the nucleophile was used. | Solution: Maintain strict stoichiometric control, using no more than 1.1 equivalents of sodium ethoxide. Add the dichloropyrimidine solution to the ethoxide solution to maintain a low concentration of the nucleophile. Rationale: The mono-substituted product is also susceptible to nucleophilic attack. High concentrations of ethoxide will increase the rate of the second substitution, leading to the di-ethoxy byproduct.[7] |
| High Reaction Temperature: The reaction was run at an elevated temperature. | Solution: Maintain the reaction temperature at or near room temperature (e.g., 20 °C).[3] Rationale: The activation energy for the second substitution is higher. Elevated temperatures provide sufficient energy to overcome this barrier, increasing the rate of byproduct formation. | ||
| T-03 | Formation of Hydrolysis Byproduct (4-Chloro-6-hydroxypyrimidine) | Presence of Water: The reaction was not run under anhydrous conditions.[8] | Solution: Use anhydrous solvents and freshly prepared, moisture-free reagents. Rationale: Water can compete with ethoxide as a nucleophile, or the hydroxide ions formed from the reaction of ethoxide and water can attack the pyrimidine ring, leading to the formation of the undesired hydroxypyrimidine.[6] |
| T-04 | Difficult Purification | Similar Polarity of Products: The starting material, mono-substituted product, and di-substituted product have similar polarities, making separation difficult.[7] | Solution: Utilize high-resolution flash column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing polarity, is often effective. Rationale: Small differences in polarity can be exploited by carefully optimizing the mobile phase composition in column chromatography to achieve separation. |
Troubleshooting Flowchart: Low Yield Scenario
Caption: A logical flowchart for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting material? 4,6-dichloropyrimidine or a substituted version? A1: While 4,6-dichloropyrimidine is a common starting material, using a precursor like 4,6-dichloro-2-(methylthio)pyrimidine can offer advantages. The methylthio group can activate the ring for substitution and provides an additional functional handle for subsequent reactions. A published procedure using this substrate reports an 89% yield under mild conditions (20 °C for 2 hours).[3][5]
Q2: How critical are anhydrous conditions for this reaction? A2: They are absolutely critical. Sodium ethoxide is extremely sensitive to moisture. Any water present will consume your nucleophile, reducing its effective concentration and lowering your yield. Furthermore, water can lead to the formation of 4-chloro-6-hydroxypyrimidine, a common and difficult-to-remove impurity.[4][8]
Q3: Can I use a commercial sodium ethoxide solution instead of preparing it in situ? A3: Yes, you can use a high-quality commercial solution. However, you must ensure it is strictly anhydrous and has been stored properly under an inert atmosphere. The activity of commercial solutions can decrease over time due to atmospheric moisture exposure. For best results and reproducibility, preparing the reagent fresh in situ from sodium metal and anhydrous ethanol is highly recommended.[2][4]
Q4: What is the best analytical method to monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the quickest and most common method for real-time monitoring at the bench. A co-spot of your starting material and the reaction mixture will clearly show the consumption of the starting material. For more quantitative analysis and to check for the formation of byproducts like the di-substituted pyrimidine, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal.[7]
Q5: My purification by column chromatography is not giving good separation. What can I do? A5: The separation of 4,6-dichloropyrimidine, this compound, and 4,6-diethoxypyrimidine can be challenging. If you are struggling with separation, try the following:
-
Use a longer column to increase the number of theoretical plates.
-
Employ a shallow gradient elution. Start with a very non-polar mobile phase (e.g., 100% Hexane or Hexane/DCM 9:1) and very slowly increase the percentage of the more polar solvent (e.g., Ethyl Acetate).[3]
-
Check your sample loading. Overloading the column is a common cause of poor separation. Dissolve your crude product in a minimal amount of solvent before loading it onto the silica.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...[Link]
-
ResearchGate. (2016). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
- Google Patents. (2013).
-
Arkat USA. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
- Google Patents. (1996).
- Google Patents. (1998).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-6-ethoxypyrimidine by Column Chromatography
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-6-ethoxypyrimidine. As a crucial intermediate in the synthesis of various biologically active molecules, achieving high purity is paramount.[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and a validated experimental protocol for purification via normal-phase column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route, which typically involves the reaction of 4,6-dichloropyrimidine with sodium ethoxide.[3][4] Common impurities include:
-
Unreacted Starting Material: 4,6-dichloropyrimidine is a frequent and often stubborn impurity due to its structural similarity to the product.[3]
-
Di-substituted Byproduct: Over-reaction can lead to the formation of 4,6-diethoxypyrimidine.
-
Inorganic Salts: Sodium chloride (NaCl) is a major byproduct of the reaction and must be removed during the initial workup, but residual amounts can persist.[3]
-
Residual Solvents: Solvents used in the synthesis and workup (e.g., ethanol, DMF, toluene) may be present in the crude material.[3]
Q2: Why is column chromatography the preferred method for purifying this compound?
A2: While methods like recrystallization can be effective, column chromatography offers a higher degree of purification, especially when impurities have similar polarities to the target compound.[2][5] It provides excellent separation of the mono-substituted this compound from both the non-polar starting material (4,6-dichloropyrimidine) and any potentially more polar byproducts.
Q3: How do I choose the correct stationary and mobile phases?
A3: For normal-phase chromatography of moderately polar compounds like this pyrimidine derivative, the standard choice is:
-
Stationary Phase: Silica gel (230-400 mesh) is the most common and effective adsorbent.[3][6] Its polar surface interacts with compounds based on their polarity.
-
Mobile Phase (Eluent): A solvent system consisting of a non-polar solvent and a polar modifier is ideal. A gradient of hexane and ethyl acetate is typically very effective.[3] You start with a high percentage of hexane to elute non-polar impurities first, then gradually increase the ethyl acetate concentration to elute the desired product.
Q4: What is "dry loading" and why is it recommended?
A4: Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel before placing it on the column.[2][7] This is highly recommended because it ensures the sample is introduced to the column as a very narrow, concentrated band. A narrow starting band is critical for achieving sharp peaks and high-resolution separation.[8] Loading the sample dissolved in a strong solvent can cause the initial band to spread, leading to poor separation.[7]
Chromatography Workflow Overview
Caption: Workflow for purification of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process, providing potential causes and validated solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping or mixed fractions) | 1. Improper Solvent System: The polarity difference between eluent components is not optimal for separating your target from impurities.[9] 2. Column Overloading: Too much crude product was loaded relative to the amount of silica gel.[10] 3. Poor Column Packing: Channels, cracks, or an uneven silica bed can lead to a non-uniform solvent front.[8] 4. Wide Sample Band: The sample was loaded in too much solvent or a solvent that was too strong.[7] | 1. Optimize with TLC: Run several TLC plates with varying hexane/ethyl acetate ratios. Aim for a solvent system where your target compound has an Rf value of approximately 0.3-0.4.[9] 2. Adjust Ratio: Use a higher ratio of silica gel to crude product by weight (a 50:1 ratio is a good starting point).[2] 3. Repack Column: Ensure the silica slurry is homogenous and bubble-free. Tap the column gently during packing to create a stable, uniform bed.[2] 4. Use Dry Loading: This is the best practice. Pre-adsorb your compound onto silica to ensure a narrow starting band.[2][7] |
| Product Does Not Elute from the Column | 1. Compound Decomposition: The compound may be unstable on acidic silica gel.[5][9] 2. Insufficiently Polar Eluent: The mobile phase is not strong enough to displace the compound from the stationary phase. 3. Very Low Concentration: The product may have eluted, but the fractions are too dilute to be detected by TLC.[9] | 1. Test Stability: Spot your crude product on a TLC plate and let it sit for 30-60 minutes before developing. If a new baseline spot appears or the main spot diminishes, it indicates instability. Consider using deactivated silica (by adding ~1% triethylamine to the eluent) or switching to alumina.[5][9] 2. Increase Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase. If necessary, a stronger solvent like methanol (1-5% in dichloromethane) can be used to flush the column. 3. Concentrate Fractions: Combine and concentrate the fractions where you expected your product to elute and re-analyze by TLC.[9] |
| Product Elutes Too Quickly (In the solvent front, with non-polar impurities) | 1. Overly Polar Eluent: The initial solvent system is too strong, causing all components to move quickly without interacting with the silica. 2. Compound is Less Polar than Expected: The ethoxy and chloro groups may not be imparting as much polarity as anticipated. | 1. Decrease Initial Polarity: Start with a less polar mobile phase, such as 100% hexane or a 98:2 hexane/ethyl acetate mixture. 2. Re-evaluate on TLC: Confirm the compound's Rf value on a TLC plate with a very non-polar eluent to ensure you have an appropriate starting point for your gradient. |
| Streaking or Tailing of the Spot on TLC | 1. Compound is Acidic/Basic: The pyrimidine nitrogens can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[10] 2. Sample Overload on TLC Plate: Applying too much sample to the TLC plate can cause spots to streak. | 1. Add a Modifier: Add a small amount of a modifier to the eluent system to suppress these secondary interactions. For basic compounds like pyrimidines, adding 0.5-1% triethylamine to the mobile phase can significantly improve peak shape. For acidic compounds, 0.5-1% acetic acid can be used. 2. Dilute Sample: Ensure the sample spotted on the TLC plate is sufficiently dilute. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude this compound.
1. Preparation of the Stationary Phase (Slurry Method)
-
Estimate the required amount of silica gel (230-400 mesh). A 50:1 ratio by weight (50 g silica for 1 g crude) is recommended.[2]
-
In a beaker, create a slurry by adding the silica gel to the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Stir gently with a glass rod to remove all air bubbles. The slurry should be homogenous and pourable.[2]
2. Packing the Column
-
Secure a glass chromatography column in a vertical position. Insert a small plug of glass wool or cotton at the bottom, followed by a thin (~1 cm) layer of sand.[6]
-
Fill the column with a few centimeters of the initial mobile phase.
-
Gently pour the silica gel slurry into the column using a funnel.
-
Continuously tap the side of the column to ensure even packing and dislodge any trapped air bubbles.
-
Once all the silica has settled, add another thin layer of sand to the top to protect the silica bed during solvent addition.[8]
-
Open the stopcock and drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry at any point from here on. [7]
3. Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
-
Add ~2-3 g of silica gel to this solution and mix thoroughly.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[2][7]
-
Carefully add this powder as a uniform layer on top of the sand in the packed column.
4. Elution and Fraction Collection
-
Carefully add the initial mobile phase (e.g., 95:5 hexane:EtOAc) to the column, taking care not to disturb the sample layer.
-
Apply gentle positive pressure using a pump or regulated air line to achieve a steady flow rate (a drop rate of a few drops per second is typical).
-
Begin collecting fractions (e.g., 15-20 mL per test tube).
-
Gradually increase the polarity of the mobile phase according to the separation observed on your initial TLC analysis. A typical gradient might be:
-
200 mL of 95:5 Hexane:EtOAc
-
200 mL of 90:10 Hexane:EtOAc
-
400 mL of 85:15 Hexane:EtOAc
-
-
Monitor the collected fractions by TLC. Spot several fractions per plate to quickly identify the elution profile.
-
Combine all fractions that contain the pure product.
5. Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Obtain the mass of the purified product and characterize it by NMR, MS, etc., to confirm its identity and purity.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common column chromatography issues.
Safety Precautions
All work with this compound and chromatography solvents should be conducted in a well-ventilated chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Chemical Handling: this compound and its relatives are considered hazardous. Avoid inhalation, ingestion, and skin/eye contact.[13][14] In case of exposure, rinse the affected area with plenty of water and seek medical attention.[13]
-
Solvent Safety: Hexane and ethyl acetate are flammable. Keep them away from ignition sources.[11]
-
Silica Gel: Fine silica dust can be harmful if inhaled. Handle dry silica gel carefully within a fume hood.[8]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with your institution's hazardous waste disposal procedures.[11]
References
- BenchChem.
- BenchChem.
- Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-6-ethyl-5-fluoropyrimidine. (2024-04-01).
- AK Scientific, Inc. Safety Data Sheet - 4-Chloro-6-ethyl-5-fluoropyrimidine.
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (2010-08-26).
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-6-ethyl-5-fluoropyrimidine. (2025-07-26).
- MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- BenchChem.
- University of Rochester, Department of Chemistry.
- ChemistryViews.
- BenchChem. Optimization of reaction conditions for 4-Chloro-6-(3-iodophenyl)pyrimidine synthesis.
- Organic Syntheses.
- BenchChem. Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- University of Colorado Boulder, Department of Chemistry.
- BenchChem.
- Professor Dave Explains.
- PubChemLite. This compound (C6H7ClN2O).
- PubChem. 4-Chloro-6-ethyl-5-fluoropyrimidine.
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- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 9. Chromatography [chem.rochester.edu]
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- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling of 4-Chloro-6-ethoxypyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Chloro-6-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will address common experimental challenges through a detailed troubleshooting guide and a series of frequently asked questions, grounding our advice in established chemical principles and field-proven strategies.
Troubleshooting Guide
This section addresses specific, common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no desired product. I've confirmed the identity of my starting materials. What are the most likely causes and how can I fix this?
Answer: Low or no yield in the Suzuki coupling of an electron-deficient chloro-heterocycle like this compound is a frequent challenge. Chloro-aromatics are inherently less reactive than their bromo or iodo counterparts, demanding a highly efficient catalytic system.[1][2] The problem typically originates from one of four areas: the catalyst system, the base, the solvent, or the reaction conditions.
Causality & Solutions:
-
Inactive Catalyst System: The primary suspect is often an inefficient catalyst or ligand combination. The oxidative addition of the palladium catalyst to the C-Cl bond is the rate-limiting step and requires an electron-rich, sterically bulky phosphine ligand to facilitate the process.[1][3]
-
Troubleshooting: If you are using a standard catalyst like Pd(PPh₃)₄ without success, consider switching to a more robust system. Buchwald or Fu have developed highly effective ligands (e.g., SPhos, XPhos, RuPhos) and pre-catalysts (e.g., XPhos Pd G2/G3) that excel with challenging aryl chlorides.[3][4] A systematic screening of catalysts is the most effective approach.[5]
-
-
Inappropriate Base or Base Strength: The base plays a crucial role beyond being a simple acid scavenger. It activates the boronic acid by forming a more nucleophilic "ate" complex (borate), which is essential for the transmetalation step.[6][7] An incorrect choice of base can halt the reaction entirely.
-
Troubleshooting: For pyrimidine substrates, potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective.[4][8] If these fail, a stronger base like cesium carbonate (Cs₂CO₃) may be required.[9] The solubility of the base is also critical; K₃PO₄, for example, has good solubility in the aqueous phase of common solvent mixtures like dioxane/water.[8]
-
-
Poor Reactant Quality: Impurities in either the this compound or the boronic acid can poison the palladium catalyst. Boronic acids are also susceptible to degradation over time, particularly through protodeboronation.[4][10]
-
Troubleshooting: Use freshly purchased or purified starting materials. Ensure your boronic acid is dry and has been stored correctly. If in doubt, consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[3]
-
-
Suboptimal Temperature: The reaction may simply be too slow at the temperature you are running it.
-
Troubleshooting: While many Suzuki couplings run well between 70-100 °C, some challenging substrates may require higher temperatures (up to 120-150 °C), especially when using thermally stable catalysts and high-boiling solvents like DMF or toluene.[3][9] Microwave irradiation is an excellent alternative for rapidly achieving high temperatures and can dramatically reduce reaction times.[11]
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is working, but I'm seeing significant amounts of byproducts, primarily from homocoupling of my boronic acid and/or decomposition of my starting material. How can I suppress these side reactions?
Answer: Byproduct formation is common and points to an imbalance in the rates of the desired catalytic cycle steps versus off-cycle or competing reactions.
Causality & Solutions:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often promoted by high temperatures and aqueous basic conditions.[5]
-
Troubleshooting:
-
Use a milder base: If using a strong base, try switching to a weaker one like KF or K₂CO₃.[6][10]
-
Minimize water: While some water is often beneficial, excess water can accelerate protodeboronation. Try reducing the water content in your solvent system or using an anhydrous solvent like DMF or toluene with a base like K₃PO₄.[10]
-
Use a boronic ester: As mentioned, pinacol or MIDA boronates are significantly more stable towards protodeboronation.[3]
-
-
-
Homocoupling (Glaser Coupling): This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen and occurs when the transmetalation step is slow compared to this side reaction.
-
Troubleshooting:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst and heating. Oxygen can facilitate the homocoupling pathway.[9][12]
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Conversely, adding the aryl halide in slight excess can sometimes reduce boronic acid homocoupling.[5]
-
Optimize Catalyst/Ligand: A more efficient catalyst that promotes rapid transmetalation will outcompete the homocoupling reaction.
-
-
| Byproduct | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| Deborylated Arene | High temperature, excess water, strong base | Use milder base (KF), reduce water, use boronic ester | [5][10] |
| Biaryl (from Boronic Acid) | Oxygen in reaction, slow transmetalation | Rigorously degas solvent/reagents, use more efficient catalyst | [5][9] |
| Dechlorinated Pyrimidine | Catalyst-mediated hydrodehalogenation | Screen different ligands; sometimes unavoidable with certain catalysts | [4] |
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst system for coupling with this compound?
For an electron-deficient aryl chloride, a good starting point is often Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at a loading of 2-5 mol%.[8][11] It is commercially available, relatively stable, and has shown success with dichloropyrimidines.[5][11] However, if this proves inefficient, a more modern system using a palladium(II) precatalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like XPhos or SPhos is highly recommended.[3][6]
Q2: How do I choose the right base and solvent?
The choice of base and solvent are interconnected. A common and highly effective starting system is K₂CO₃ or K₃PO₄ as the base in a mixture of 1,4-dioxane and water (e.g., 4:1 or 2:1 v/v).[8][11][13] The water helps to solubilize the inorganic base, which in turn activates the boronic acid for transmetalation.[7][14] If your substrate or product is sensitive to water (hydrolysis), consider an anhydrous system like K₃PO₄ in DMF or toluene .[3][14]
Q3: Can microwave irradiation improve my reaction?
Absolutely. Microwave-assisted synthesis is exceptionally well-suited for Suzuki couplings of challenging substrates. The rapid and efficient heating can dramatically shorten reaction times from hours to minutes (often 10-30 minutes) and frequently improves yields.[11] It can also enable the use of very low catalyst loadings (e.g., 0.5 mol%).[11]
Q4: How can I monitor the reaction's progress effectively?
Monitoring the reaction is crucial to avoid unnecessary heating that could lead to byproduct formation.
-
Thin-Layer Chromatography (TLC): The simplest method. Spot the reaction mixture alongside your starting materials on a silica plate to visualize the consumption of the limiting reagent and the appearance of the product.[15]
-
LC-MS or GC-MS: For more quantitative analysis, a small aliquot can be withdrawn, quenched, and analyzed to determine the ratio of starting material to product.[16]
-
NMR Spectroscopy: If you have access to a benchtop or standard NMR, you can monitor the reaction directly by taking small samples at time intervals. This is a highly quantitative and structurally informative method.[17]
Experimental Protocols
Protocol 1: Standard Thermal Suzuki Coupling
This protocol provides a robust starting point for optimization.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[13][18]
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is recommended for rapid optimization and improved yields.
-
Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) followed by 6 mL of a degassed 1,4-dioxane and water (2:1 v/v) solvent mixture.[11][13]
-
Sealing: Seal the vial with a cap.
-
Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.[11][13]
-
Workup & Purification: After cooling to room temperature, perform the same aqueous workup and purification as described in Protocol 1.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. azom.com [azom.com]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
stability of 4-Chloro-6-ethoxypyrimidine under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of 4-Chloro-6-ethoxypyrimidine under various experimental conditions. The following question-and-answer format, troubleshooting guides, and detailed protocols are designed to address common challenges and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: this compound is susceptible to hydrolysis under both acidic and basic conditions. The primary degradation pathways involve the nucleophilic substitution of the chloro and ethoxy groups. The chlorine atom at the C4 position is a significantly better leaving group than the ethoxy group at the C6 position.[1] Consequently, hydrolysis of the C-Cl bond is generally the more facile degradation pathway.
-
Under acidic conditions: The pyrimidine ring is protonated, activating it towards nucleophilic attack by water. While both the chloro and ethoxy groups can be hydrolyzed, the chloro group is more labile. The primary degradation product is expected to be 6-ethoxy-4-hydroxypyrimidine. Prolonged exposure or harsh acidic conditions may lead to subsequent hydrolysis of the ethoxy group to yield 4,6-dihydroxypyrimidine.
-
Under basic conditions: The hydroxide ion acts as a potent nucleophile, directly attacking the electron-deficient pyrimidine ring. The primary degradation pathway is the displacement of the chloride ion to form 6-ethoxy-4-hydroxypyrimidine.[2]
Q2: Which functional group is more labile on the this compound ring, the chloro or the ethoxy group?
A2: The chloro group at the 4-position is significantly more labile and a better leaving group compared to the ethoxy group at the 6-position in nucleophilic aromatic substitution reactions.[1] This is due to the greater electronegativity and polarizability of the carbon-chlorine bond compared to the carbon-oxygen bond of the ethoxy group.
Q3: What are the expected degradation products I should monitor in my stability studies?
A3: Based on the known reactivity of similar pyrimidine systems, the primary degradation products to monitor are:
-
6-Ethoxy-4-hydroxypyrimidine: Formed from the hydrolysis of the chloro group.
-
4-Chloro-6-hydroxypyrimidine: Formed from the hydrolysis of the ethoxy group.
-
4,6-Dihydroxypyrimidine (Uracil analog): A potential secondary degradation product from the hydrolysis of both substituents.
It is also advisable to monitor for any unexpected peaks in your chromatograms, which could indicate other minor degradation pathways or side reactions.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: The most suitable analytical technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A reverse-phase C18 column is typically effective for separating the parent compound from its more polar degradation products. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3][4]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Observed in Solution
| Potential Cause | Troubleshooting Steps |
| Highly acidic or basic pH of the solvent/buffer. | Neutralize the solution to a pH range of 6-8 for temporary storage. For reactions requiring acidic or basic conditions, minimize the exposure time and temperature. |
| Elevated temperature. | Store stock solutions and reaction mixtures at low temperatures (2-8 °C or frozen at -20 °C) to slow down the rate of hydrolysis. |
| Presence of nucleophilic impurities in the solvent. | Use high-purity, HPLC-grade solvents. If preparing buffers, use high-purity water and reagents. |
Issue 2: Multiple Unexpected Peaks in HPLC Analysis of a Forced Degradation Study
| Potential Cause | Troubleshooting Steps |
| Secondary degradation of primary products. | Analyze samples at earlier time points to identify the initial degradation products before they undergo further reactions. |
| Complex side reactions under harsh stress conditions. | Reduce the severity of the stress conditions (e.g., lower acid/base concentration, lower temperature). The goal of forced degradation is to achieve 5-20% degradation, not complete decomposition.[5] |
| Reaction with buffer components. | If using buffers, consider their potential reactivity. Phosphate buffers are generally inert, but others like citrate or acetate could potentially react under certain conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature (25 °C) for 4 hours.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80 °C for 48 hours.
-
At specified time points, dissolve a portion of the solid in the initial mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.
-
Analyze the sample at appropriate time intervals.
-
3. HPLC Analysis:
-
Use a validated stability-indicating HPLC method to analyze the stressed samples. A typical starting point is provided in the table below.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
-
HYDROLYSIS. [Link]
-
Lhasa Limited. In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development. [Link]
-
PubMed. In silico prediction of pharmaceutical degradation pathways: a benchmarking study. [Link]
-
Kim, H., et al. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. [Link]
-
Alijani, M., et al. Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Royal Society of Chemistry. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. [Link]
-
de Oliveira, M. A. L., et al. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. [Link]
-
Singh, A., et al. Pyrimidine derivatives as environmentally-friendly corrosion inhibitors: A review. Journal of Materials and Environmental Science. [Link]
-
SciSpace. Forced degradation. [Link]
-
ACS Omega. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
Khan Academy. Acid-catalyzed ester hydrolysis. [Link]
-
Springer Nature Experiments. In Silico Drug Degradation Prediction. [Link]
-
Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
YouTube. mechanism of ester hydrolysis. [Link]
-
ResearchGate. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
Chemistry Notes. Ester hydrolysis: Easy Introduction with 8 mechanisms. [Link]
-
Chemistry LibreTexts. Hydrolysis Reactions. [Link]
-
ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Link]
-
Singh, S., et al. LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. Journal of Chromatographic Science. [Link]
-
ResearchGate. Dereplication by High-Performance Liquid Chromatography (HPLC) with Quadrupole-Time-of-Flight Mass Spectroscopy (qTOF-MS) and Antiviral Activities of Phlorotannins from Ecklonia cava. [Link]
-
ResearchGate. Comparative Study of Pyridine and Pyrimidine Derivatives as Corrosion Inhibitors of C38 Steel in Molar HCl. [Link]
-
ResearchGate. Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. [Link]
-
OUCI. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Preventing Di-substituted Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for controlling selectivity and preventing the formation of di-substituted byproducts in common organic reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying principles that govern reaction outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary drivers of di-substitution?
-
How can I quickly assess the risk of di-substitution in my reaction?
-
What is the most straightforward method to favor mono-substitution?
-
-
In-Depth Troubleshooting Guides
-
Controlling Selectivity in Electrophilic Aromatic Substitution
-
Minimizing Di-alkylation of Amines and Other Nucleophiles
-
Preventing Multiple Substitutions in Palladium-Catalyzed Cross-Coupling Reactions
-
-
Experimental Protocols
-
Protocol 1: Selective Mono-nitration of Phenol
-
Protocol 2: Mono-alkylation of a Primary Amine Using Stoichiometric Control
-
Protocol 3: Strategic Use of a Bulky Protecting Group in Ortho-substitution of Aniline
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of di-substitution?
A1: The formation of di-substituted byproducts is primarily driven by the electronic and steric properties of the substrate and the intermediate formed after the first substitution. Often, the mono-substituted product is more reactive than the starting material. For instance, in Friedel-Crafts alkylation, the introduction of an electron-donating alkyl group activates the aromatic ring, making it more susceptible to a second alkylation.[1][2] Similarly, in the alkylation of amines, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation.[3][4]
Q2: How can I quickly assess the risk of di-substitution in my reaction?
A2: To quickly assess the risk, consider the following:
-
Activating/Deactivating Nature of the First Substituent: If the first substituent is strongly activating (e.g., -OH, -NH2, -R), the risk of di-substitution in electrophilic aromatic substitution is high.
-
Nucleophilicity of the Product: In nucleophilic substitution reactions, if the mono-substituted product is a stronger nucleophile than the starting material (e.g., primary amine vs. ammonia), di-substitution is likely.[3]
-
Steric Hindrance: If the initial substituent or the incoming electrophile/nucleophile is sterically bulky, the likelihood of a second substitution, particularly at an adjacent position, is reduced.[5][6]
Q3: What is the most straightforward method to favor mono-substitution?
A3: The simplest and often most effective method is to use a large excess of the substrate that is intended to be mono-substituted. For example, when alkylating an amine, using a 5- to 10-fold excess of the amine increases the statistical probability that the alkylating agent will react with the starting amine rather than the mono-alkylated product.[3][4] This approach is most practical when the substrate in excess is inexpensive and easily separable from the product.
In-Depth Troubleshooting Guides
Controlling Selectivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) reactions are prone to di-substitution, especially when the initial substituent is an activating group. Here’s how to troubleshoot and control the reaction outcome.
-
Causality: The alkyl group introduced in the first step is electron-donating, which activates the aromatic ring and makes it more nucleophilic than the starting material. This leads to a faster second alkylation.[1][7] Additionally, carbocation rearrangements can lead to undesired isomers.[7]
-
Troubleshooting Strategies:
-
Stoichiometric Control: Use a large excess of the aromatic substrate. This ensures the electrophile is more likely to encounter an unsubstituted ring.
-
Temperature Control: Running the reaction at lower temperatures can sometimes disfavor the second, more activated substitution.
-
Switch to Friedel-Crafts Acylation: Acyl groups are deactivating, which effectively shuts down the possibility of a second substitution. The resulting ketone can then be reduced to the desired alkyl group.[1][2]
-
-
Causality: The hydroxyl group of phenol is a potent activating group, making the ring highly susceptible to nitration. Traditional nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh and lead to di- and tri-nitrated products, as well as oxidative side products.[8][9][10]
-
Troubleshooting Strategies:
-
Milder Nitrating Agents: Employ milder nitrating agents such as copper(II) nitrate or bismuth(III) nitrate.[9][10] These reagents often provide better regioselectivity and reduce the formation of over-nitrated byproducts.
-
Use of a Blocking Group: Temporarily block the most reactive position (often the para position) with a reversible directing group like a sulfonic acid group (-SO₃H). After directing the nitration to the ortho position, the blocking group can be removed.[4]
-
Solvent and Catalyst Choice: The choice of solvent and the use of heterogeneous catalysts like zeolites can influence the selectivity by controlling the concentration of the active nitrating species at the catalyst surface.[11]
-
Diagram: Logic for Using a Blocking Group in EAS
Caption: Workflow for achieving ortho-selectivity using a para-blocking group.
Minimizing Di-alkylation of Amines and Other Nucleophiles
The alkylation of amines is a classic example where the product is more reactive than the starting material, leading to a cascade of reactions.
-
Causality: The mono-alkylated secondary amine is generally more nucleophilic than the primary amine from which it was formed. This increased nucleophilicity leads to rapid subsequent alkylations.[3]
-
Troubleshooting Strategies:
-
Large Excess of Amine: As mentioned in the FAQs, using a significant excess (5-10 fold) of the starting amine is a common and effective strategy.[4]
-
Reductive Amination: This is a highly reliable method for controlled N-alkylation. The reaction of an amine with an aldehyde or ketone forms an imine, which is then reduced in situ. This two-step, one-pot process avoids the issue of increasing nucleophilicity.[3]
-
Use of Protecting Groups: Temporarily protect the amine with a group like Boc (tert-butoxycarbonyl). After alkylation of the protected amine, the protecting group can be removed to yield the mono-alkylated product.[12]
-
Table: Comparison of Strategies for Mono-alkylation of Primary Amines
| Strategy | Advantages | Disadvantages | Best Suited For |
| Large Excess of Amine | Simple, one-step procedure. | Poor atom economy; requires easy separation of excess amine. | Inexpensive and readily available amines. |
| Reductive Amination | High selectivity; avoids over-alkylation. | Requires an aldehyde or ketone; may require specific reducing agents. | A wide range of substrates where control is crucial. |
| Protecting Groups | Excellent control and selectivity. | Adds two steps to the synthesis (protection and deprotection). | Complex molecules and when other methods fail. |
Preventing Multiple Substitutions in Palladium-Catalyzed Cross-Coupling Reactions
While highly versatile, cross-coupling reactions like Suzuki and Heck can sometimes lead to di-substituted products, particularly with di-haloaromatic substrates.
-
Causality: The electronic and steric environment of the two bromine atoms may be similar, leading to a lack of selectivity. The first coupling may also activate the ring towards the second coupling.
-
Troubleshooting Strategies:
-
Stoichiometric Control of the Boronic Acid: Use a slight deficiency or an equivalent amount of the boronic acid to favor mono-coupling.
-
Ligand Selection: Bulky phosphine ligands can sterically hinder the approach of the catalyst to the second halogenated position after the first coupling has occurred.[13] This can significantly enhance selectivity for the mono-arylated product.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can allow for stopping the reaction after the desired mono-coupling has occurred, before significant di-coupling takes place.
-
Diagram: Role of Bulky Ligands in Preventing Di-substitution
Caption: Bulky ligands can sterically block the second coupling event.
Experimental Protocols
Protocol 1: Selective Mono-nitration of Phenol
This protocol utilizes a milder nitrating agent to favor mono-substitution and improve regioselectivity.[14]
-
Materials: Phenol, Magnesium Sulfate (anhydrous), Sodium Nitrate, Wet Silica Gel (50% w/w), Dichloromethane.
-
Procedure:
-
In a round-bottom flask, prepare a suspension of phenol (1 equivalent), magnesium sulfate (1 equivalent), sodium nitrate (1 equivalent), and wet silica gel in dichloromethane.
-
Stir the heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 30-60 minutes), filter the reaction mixture to remove the solid reagents.
-
Wash the residue with dichloromethane.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-nitrated phenol.
-
Protocol 2: Mono-alkylation of a Primary Amine Using Stoichiometric Control
This protocol demonstrates the use of a large excess of the amine to statistically favor mono-alkylation.[4][15]
-
Materials: Primary amine, Alkyl halide, Suitable solvent (e.g., Ethanol or THF).
-
Procedure:
-
In a round-bottom flask, dissolve the primary amine (5-10 equivalents) in the chosen solvent.
-
Add the alkyl halide (1 equivalent) dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or GC-MS until the alkyl halide is consumed.
-
After the reaction is complete, remove the excess amine and solvent under reduced pressure.
-
The resulting crude product can be purified by acid-base extraction or column chromatography.
-
Protocol 3: Strategic Use of a Bulky Protecting Group in Ortho-substitution of Aniline
This protocol illustrates the use of a tert-butyldimethylsilyl (TBS) protecting group to direct ortho-lithiation and subsequent electrophilic quench.[16]
-
Materials: Aniline, Methyllithium, 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyldimethylsilyl chloride (TBSCl), Electrophile (e.g., iodine for iodination).
-
Procedure:
-
Protection:
-
Dissolve the aniline (1 equivalent) in 2-MeTHF and cool to 0 °C under an inert atmosphere.
-
Add methyllithium (1.1 equivalents) dropwise and stir for 15 minutes.
-
Add TBSCl (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 30 minutes.
-
Quench the reaction with water and extract the N-TBS-aniline with an organic solvent. Purify if necessary.
-
-
Ortho-functionalization:
-
Dissolve the N-TBS-aniline in an ethereal solvent and cool to -78 °C.
-
Add a strong base like sec-butyllithium to effect ortho-lithiation.
-
Quench the lithiated species with the desired electrophile.
-
-
Deprotection:
-
The TBS group can be cleaved under mild acidic conditions or by treatment with silica gel in ethanol/water to yield the ortho-substituted aniline.[16]
-
-
References
-
Sciencemadness.org. (2022). Mono-Nitration of Phenol [Tarr Elimination Method]. [Link]
-
A practical approach for regioselective mono-nitration of phenols under mild conditions. (2025). ResearchGate. [Link]
-
Nitration Of Phenols Under Mild And Heterogeneous Conditions. (n.d.). National Institutes of Health. [Link]
-
A practical approach for regioselective mono-nitration of phenols under mild conditions. (2025). ResearchGate. [Link]
-
Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (n.d.). National Institutes of Health. [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). National Institutes of Health. [Link]
-
Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. (n.d.). Royal Society of Chemistry. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. (2019). Royal Society of Chemistry. [Link]
-
Examination of Ligand Effects in the Heck Arylation Reaction. (n.d.). ElectronicsAndBooks. [Link]
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Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (n.d.). ChemRxiv. [Link]
-
Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. (n.d.). Royal Society of Chemistry. [Link]
-
Steric Hindrance. (n.d.). ChemTalk. [Link]
-
Tan, K. (n.d.). Practical Strategies for Controlling Selectivity in Organic Reactions. Grantome. [Link]
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Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022). National Institutes of Health. [Link]
-
Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. [Link]
-
Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. (2025). ResearchGate. [Link]
-
Steric Hindrance Definition - Intro to Chemistry Key Term. (n.d.). Fiveable. [Link]
-
Palladium Complexes with Chelating Bis-NHC Ligands in the Mizoroki-Heck-Reaction Mechanism and Electronic Effects, a DFT Study. (2025). ResearchGate. [Link]
-
Alkylation of 1,3‐Dicarbonyl and Related Substrates as Active Methylene Compounds. (n.d.). ResearchGate. [Link]
-
Protecting Groups in Peptide Synthesis. (2025). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
-
Problems with Suzuki coupling. (2025). Reddit. [Link]
-
Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. (2018). ACS Publications. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). ResearchGate. [Link]
-
Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. (n.d.). ResearchGate. [Link]
-
Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. (n.d.). Royal Society of Chemistry. [Link]
-
Monoalkylation of primary amines and N-sulfinylamides. (2025). ResearchGate. [Link]
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]
-
Amine Alkylation: General Reaction. (2015). YouTube. [Link]
-
How to control the selectivity of a heterogenous catalyst?. (2015). ResearchGate. [Link]
-
Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. (2025). ResearchGate. [Link]
-
Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. (2025). ACS Publications. [Link]
-
Methods for mono‐selective N‐alkylation of amines using alkyl halides or alkyl triflates as alkylating agents. (n.d.). ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. [Link]
-
Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]
-
Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. (2025). National Institutes of Health. [Link]
-
Catalytic Asymmetric Friedel−Crafts Alkylation Reactions—Copper Showed the Way. (n.d.). ACS Publications. [Link]
-
A Broad Substrate Scope of Aza-Friedel-Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters. (2020). National Institutes of Health. [Link]
-
Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis. (2024). Journal of Pharmaceutical and Allied Sciences. [Link]
-
Enantio- and diastereoselective diarylmethylation of 1,3-dicarbonyl compounds. (n.d.). PubMed. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). National Institutes of Health. [Link]
-
A comparison of several modern alkylating agents. (n.d.). Arkivoc. [Link]
-
Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (n.d.). MDPI. [Link]
-
JEE (Advanced) 2026 Syllabus. (n.d.). Indian Institute of Technology Bombay. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]
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- 16. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Methods for Monitoring 4-Chloro-6-ethoxypyrimidine Reactions
Welcome to the technical support center for monitoring the progress of 4-Chloro-6-ethoxypyrimidine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies crucial for successful synthesis. Here, we will address common challenges and provide robust troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the synthesis of this compound?
A1: The choice of analytical technique is contingent on several factors, including the specific reaction conditions, the properties of the reactants and products, and the available instrumentation. The most commonly employed and effective methods are:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of reaction progress. It is cost-effective and ideal for quickly determining the consumption of starting materials and the formation of the product. TLC is particularly useful in reactions where there is a significant polarity difference between the reactants and this compound.[1][2]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis.[1] HPLC provides accurate data on reaction conversion, product purity, and the formation of byproducts. When coupled with a UV detector, it offers high sensitivity for aromatic compounds like pyrimidines.[1]
-
Gas Chromatography (GC): Well-suited for volatile and thermally stable compounds. For this compound and related derivatives, GC can provide excellent separation and quantification.[1] Coupling with a mass spectrometer (GC-MS) allows for definitive identification of reaction components.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in the reaction mixture.[1] It can be used for in-situ reaction monitoring, allowing for the direct observation of the formation of intermediates and the final product in real-time.[4][5][6][7]
-
Mass Spectrometry (MS): Often used in conjunction with HPLC (LC-MS) or GC (GC-MS), this technique provides molecular weight information, which is crucial for confirming the identity of the desired product and any impurities.[1][8]
Q2: My reaction involves the displacement of a chlorine atom from a dichloropyrimidine precursor. How can I differentiate between the starting material, the mono-substituted intermediate (this compound), and the di-substituted byproduct?
A2: This is a common challenge in pyrimidine synthesis. A combination of chromatographic and spectroscopic methods is the most effective approach:
-
HPLC: A well-developed HPLC method can separate the di-chloro starting material, the desired mono-chloro product, and the di-ethoxy byproduct based on their differing polarities. The elution order will typically be the least polar compound first (di-chloro), followed by the mono-chloro, and then the most polar (di-ethoxy).
-
GC-MS: This technique can also separate these compounds based on their boiling points and provide their mass spectra. The molecular ion peaks in the mass spectra will clearly distinguish between the di-chloro (higher mass), mono-chloro, and di-ethoxy (lower mass if replacing chlorine with ethoxy) species.
-
NMR Spectroscopy: ¹H NMR can be very informative. The chemical shifts and coupling patterns of the aromatic protons on the pyrimidine ring will be different for each compound. Additionally, the presence and integration of the ethoxy group signals (-OCH₂CH₃) will confirm the substitution.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: TLC analysis shows a single spot, but HPLC and NMR reveal multiple components.
-
Possible Cause: Co-elution of compounds on the TLC plate. The solvent system used for TLC may not have sufficient resolving power to separate compounds with similar polarities, such as the starting material and the product.[1]
-
Solution:
-
Optimize the TLC Solvent System: Experiment with different solvent mixtures of varying polarities. A common starting point for pyrimidine derivatives is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). Systematically vary the ratio to achieve better separation.
-
Use a Different Visualization Technique: If one of the components is not UV-active, it may be invisible under a UV lamp.[1] Try using other visualization methods like an iodine chamber or a potassium permanganate stain to reveal all spots.[1]
-
Rely on Higher Resolution Techniques: For accurate assessment of purity, always rely on higher resolution techniques like HPLC or NMR, as TLC can sometimes be misleading.[1]
-
Issue 2: Unexpected peaks in the HPLC or GC chromatogram.
-
Possible Cause:
-
Solution:
-
Identify the Unknown Peaks: If using LC-MS or GC-MS, analyze the mass spectrum of the unexpected peak to determine its molecular weight. This can provide crucial clues about its structure.
-
Analyze Starting Materials: Run a blank analysis of your starting materials and reagents to check for impurities.[1]
-
Investigate Stability: Assess the stability of your product under the analytical conditions. Inject a pure sample and see if degradation occurs over time.
-
Run a Blank Injection: Injecting the solvent used to dissolve your sample can help identify any peaks originating from the solvent or system contamination.[1]
-
Issue 3: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause:
-
Column Overload: Injecting too much sample can lead to distorted peaks.[9]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.[9]
-
Secondary Interactions: Interactions between the analyte and the silica backbone of the column (silanol interactions) can cause peak tailing.[10]
-
Column Contamination or Degradation: Buildup of impurities on the column can lead to poor peak shape.[9]
-
-
Solution:
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume.[9]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[11]
-
Modify Mobile Phase: Adding a small amount of an acid (like formic acid or trifluoroacetic acid) to the mobile phase can suppress silanol interactions and improve peak shape for basic compounds like pyrimidines.[9][10]
-
Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants.[9]
-
Issue 4: Irreproducible retention times in HPLC.
-
Possible Cause:
-
Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phases can lead to fluctuating retention times.[9]
-
Temperature Variations: Changes in the ambient temperature can affect retention times.[12]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection.
-
Leaks in the System: Leaks in the pump or injector can cause flow rate fluctuations.[9]
-
-
Solution:
-
Properly Prepare Mobile Phase: Ensure mobile phases are thoroughly mixed and degassed before use. An in-line degasser is highly recommended.[13]
-
Use a Column Oven: A column oven will maintain a constant temperature, leading to more reproducible retention times.[11]
-
Ensure Adequate Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection and between runs.[9]
-
System Maintenance: Regularly check for and repair any leaks in the HPLC system.[9]
-
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Monitoring this compound Reactions
This protocol provides a starting point for developing a robust HPLC method. Optimization will likely be required based on the specific reaction mixture.
Objective: To quantify the conversion of the starting material to this compound and assess the purity of the product.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
Reaction aliquots
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases for at least 15 minutes.[9]
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a known volume of a suitable solvent (e.g., 1 mL of ACN).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared sample.
-
Run the gradient program as detailed in the table below.
-
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Data Analysis: Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm). Identify the peaks corresponding to the starting material, product, and any byproducts based on their retention times (which can be confirmed by injecting standards). Calculate the percent conversion and purity based on the peak areas.
Protocol 2: TLC Method for Rapid Reaction Monitoring
Objective: To quickly and qualitatively assess the progress of the reaction.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp
Procedure:
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a TLC plate.[1]
-
Spotting: On the starting line, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase.[1] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.
Visualization of Workflows
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound reactions.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Logic diagram for troubleshooting unexpected peaks in HPLC analysis.
References
-
Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PubMed Central. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. Available at: [Link]
-
Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy | Journal of the American Chemical Society. Available at: [Link]
-
In-Situ Monitoring of Chemical Reactions - Mettler Toledo. Available at: [Link]
-
In situ reaction monitoring in photocatalytic organic synthesis - ISTA Research Explorer. Available at: [Link]
-
In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A. Available at: [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Available at: [Link]
-
Addressing Main Challenges Regarding Short- and Medium-Chain Chlorinated Paraffin Analysis Using GC/ECNI-MS and LC/ESI-MS Methods | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
-
Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy | Publicación - Sílice (CSIC). Available at: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
Analytical method validation: A brief review. Available at: [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - ResearchGate. Available at: [Link]
-
Method 8121: Chlorinated Hydrocarbons by Gas Chromatography - EPA. Available at: [Link]
-
Validation of Analytical Methods: A Review - Gavin Publishers. Available at: [Link]
-
Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Available at: [Link]
-
A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry - Agilent. Available at: [Link]
-
Two-dimensional Thin-Layer Chromatography for the Screening of Disorders of Purine and Pyrimidine Metabolism - PubMed. Available at: [Link]
-
Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
NMR reaction monitoring robust to spectral distortions - ChemRxiv. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]
- WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents.
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. Available at: [Link]
-
Results of the semiquantitative GC–MS analysis for pyrimidines and... - ResearchGate. Available at: [Link]
- CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents.
-
Separation of 2-Ethoxy-4,6-dichloropyrimidine on Newcrom R1 HPLC column. Available at: [Link]
-
Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent - Semantic Scholar. Available at: [Link]
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate. Available at: [Link]
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Technical Support Center: Scale-Up of 4-Chloro-6-ethoxypyrimidine Production
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-6-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound, providing quick and actionable answers.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a starting material like 4,6-dichloropyrimidine with sodium ethoxide.[1][2] This reaction selectively replaces one of the chlorine atoms with an ethoxy group.
Q2: My reaction is resulting in a low yield. What are the likely causes?
A2: Low yields can stem from several factors. Common causes include incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions.[3] For instance, the sodium ethoxide could be inactive, or the reaction temperature and time may not be optimized.
Q3: I'm observing the formation of 4,6-diethoxypyrimidine as a major byproduct. How can I minimize this?
A3: The formation of the di-substituted product, 4,6-diethoxypyrimidine, is a common issue.[3] To favor mono-substitution, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of 4,6-dichloropyrimidine relative to sodium ethoxide can help minimize the formation of the di-substituted byproduct.[4]
Q4: What are the best analytical techniques to monitor the reaction progress and final product purity?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly recommended for monitoring the reaction.[3] These techniques can effectively separate and quantify the starting material, the desired product, and any byproducts. For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[1] Thin Layer Chromatography (TLC) is also a quick and effective method for monitoring the reaction's progress.[2][5]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you might encounter during the synthesis of this compound.
Problem 1: Incomplete Conversion of 4,6-Dichloropyrimidine
Symptoms: Significant amount of starting material remains in the final product mixture, as confirmed by HPLC or GC analysis.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Sodium Ethoxide | Use freshly prepared or properly stored sodium ethoxide. Ensure the reaction is conducted under anhydrous conditions as moisture can deactivate the reagent.[3] |
| Insufficient Sodium Ethoxide | Re-evaluate the stoichiometry. A slight molar excess of the dichloropyrimidine may be needed, but insufficient ethoxide will lead to incomplete conversion.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for the formation of side products. The reaction may require more thermal energy to proceed to completion.[3] |
| Short Reaction Time | Extend the reaction time and continue to monitor the progress by HPLC or GC until the starting material is consumed to the desired level.[3] |
Problem 2: Excessive Formation of 4,6-Diethoxypyrimidine
Symptoms: The major impurity in the product is the di-substituted 4,6-diethoxypyrimidine.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | To favor mono-substitution, use 4,6-dichloropyrimidine in a slight excess relative to the sodium ethoxide.[4] |
| Poor Mixing/Localized High Concentration of Sodium Ethoxide | Ensure efficient stirring throughout the reaction to prevent localized areas of high sodium ethoxide concentration, which can promote di-substitution. |
| High Reaction Temperature | Elevated temperatures can sometimes favor the second substitution. Consider running the reaction at a lower temperature for a longer duration. |
Problem 3: Presence of Colored Impurities in the Final Product
Symptoms: The isolated this compound has a noticeable color, indicating the presence of impurities.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of Starting Materials or Product | Complex side reactions or degradation, especially at high temperatures, can generate colored impurities.[1] |
| Carryover from Previous Steps | Ensure the starting 4,6-dichloropyrimidine is of high purity. |
| Solution: Activated Carbon Treatment | Activated carbon is effective at adsorbing colored impurities.[6][7] |
| Experimental Protocol: | |
| 1. Dissolve the crude product in a suitable hot solvent (e.g., ethanol). | |
| 2. Add a small amount of activated carbon (typically 1-2% by weight). | |
| 3. Stir the mixture at an elevated temperature for 15-30 minutes. | |
| 4. Perform a hot filtration through a pad of celite to remove the activated carbon. | |
| 5. Proceed with recrystallization. |
III. Experimental Protocols
Synthesis of this compound
This protocol details a general procedure for the synthesis of this compound from 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine
-
Sodium metal
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a dry reaction vessel under an inert atmosphere, carefully add sodium metal to anhydrous ethanol to generate a fresh solution of sodium ethoxide.[2]
-
Reaction Setup: To a stirred solution of 4,6-dichloropyrimidine in anhydrous ethanol, slowly add the freshly prepared sodium ethoxide solution at room temperature (around 20°C).[5]
-
Reaction Monitoring: Monitor the reaction progress by TLC.[2][5] The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.[5]
-
Extraction: Separate the organic layer and extract the aqueous layer again with DCM.[5]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude this compound by recrystallization, for example from n-pentane.[5]
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
IV. In-Depth Technical Discussion
Reaction Mechanism and Selectivity
The synthesis of this compound from 4,6-dichloropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the carbon atoms at the 4 and 6 positions towards nucleophilic attack.
The selectivity for mono-substitution versus di-substitution is a critical aspect of this synthesis. The introduction of the first ethoxy group is generally faster than the second. This is because the electron-donating nature of the ethoxy group slightly deactivates the pyrimidine ring towards further nucleophilic attack. However, if the reaction conditions are too harsh (e.g., high temperature, large excess of sodium ethoxide), the formation of the di-substituted byproduct, 4,6-diethoxypyrimidine, becomes significant.[3]
Impurity Profile and Purification Strategies
The primary impurities encountered in this synthesis are unreacted 4,6-dichloropyrimidine and the over-reaction product, 4,6-diethoxypyrimidine.[1] Due to the similar polarities of these compounds, their separation can be challenging.
Purification Techniques:
-
Recrystallization: This is a highly effective method for purifying the final product. The choice of solvent is crucial. A solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures is ideal. For instance, recrystallization from n-pentane has been reported to yield colorless needles of the product.[5]
-
Column Chromatography: For difficult separations, column chromatography using silica gel can be employed. A gradient elution with a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, can effectively separate the desired product from its closely related impurities.[1]
Scale-Up Considerations
Translating a laboratory-scale procedure to a large-scale manufacturing process presents several challenges:
-
Heat Management: The reaction of sodium with ethanol to form sodium ethoxide is highly exothermic. On a large scale, efficient heat dissipation is crucial to maintain control over the reaction and prevent safety hazards.
-
Reagent Addition: The controlled addition of the sodium ethoxide solution to the 4,6-dichloropyrimidine is critical to manage the reaction exotherm and control selectivity.
-
Mixing: Efficient mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" that could lead to increased byproduct formation.
-
Work-up and Isolation: The work-up procedure, including quenching, extraction, and phase separation, needs to be optimized for large-scale equipment. The efficiency of product isolation and purification directly impacts the overall process yield and economics.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
V. References
-
Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from
-
Benchchem. (n.d.). Addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from
-
Benchchem. (n.d.). Methods for the removal of stubborn impurities from 4,6-diethoxypyrimidine. Retrieved from
-
MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from
-
Benchchem. (n.d.). Investigation of 4,6-Diethoxypyrimidine: A Technical Guide to its Reactivity and Stability. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-Chloro-6-ethyl-2-phenylpyrimidine. Retrieved from
-
ResearchGate. (n.d.). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from
-
Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Retrieved from
-
Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved from
-
Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. Retrieved from
-
Semantic Scholar. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from
-
Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine. Retrieved from
-
Google Patents. (n.d.). CN102936224A - Preparation method of 4, 6-dichloropyrimidine. Retrieved from
-
Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation. Retrieved from
-
BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. Retrieved from
-
Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Retrieved from
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from
-
arkat usa. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from
-
Benchchem. (n.d.). Optimization of reaction conditions for 4-Chloro-6-(3-iodophenyl)pyrimidine synthesis. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
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- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 7. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-6-ethoxypyrimidine and 4,6-dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrimidine scaffolds are indispensable building blocks. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from their versatile reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical and biological properties. This guide provides an in-depth, objective comparison of the reactivity of two key pyrimidine intermediates: 4-chloro-6-ethoxypyrimidine and 4,6-dichloropyrimidine. By understanding their distinct electronic and steric profiles, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
The Decisive Role of Substituents in Pyrimidine Reactivity
The propensity of a pyrimidine ring to undergo nucleophilic attack is fundamentally governed by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. This inherent electrophilicity is further modulated by the substituents appended to the ring. In the context of this compound and 4,6-dichloropyrimidine, the key difference lies in the electronic character of the ethoxy group versus a second chlorine atom at the 6-position.
4,6-Dichloropyrimidine is a highly activated system for SNAr. The two chlorine atoms, being strongly electron-withdrawing through induction, significantly deplete the electron density of the pyrimidine ring. This pronounced electrophilicity renders the C4 and C6 positions highly susceptible to attack by a wide array of nucleophiles.[1]
Conversely, in This compound , the ethoxy group introduces a competing electronic effect. While it is electron-withdrawing inductively, it is also a potent electron-donating group through resonance. This resonance effect, where the lone pairs on the oxygen atom delocalize into the pyrimidine ring, partially counteracts the inductive withdrawal of the nitrogen atoms and the remaining chlorine. The net result is a less electrophilic pyrimidine ring compared to its dichlorinated counterpart, leading to a generally lower reactivity in SNAr reactions.
Head-to-Head Comparison: A Reactivity Spectrum
While direct, side-by-side quantitative kinetic data for the SNAr reactions of this compound and 4,6-dichloropyrimidine with the same nucleophiles is not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from established principles of physical organic chemistry and existing synthetic reports on analogous systems.
| Feature | 4,6-Dichloropyrimidine | This compound |
| Ring Electrophilicity | High | Moderate |
| Reactivity in SNAr | High | Moderate to Low |
| Typical Reaction Conditions | Mild to moderate (e.g., room temperature to 80 °C) | Moderate to forcing (e.g., elevated temperatures, stronger bases) |
| Selectivity in Monosubstitution | Can be controlled with stoichiometry and conditions | Not applicable (already monosubstituted) |
| Leaving Group Ability | Two good leaving groups (Cl) | One good leaving group (Cl) and one poor leaving group (OEt) |
The higher reactivity of 4,6-dichloropyrimidine makes it the workhorse for introducing two different nucleophiles in a sequential manner. The first substitution is generally facile, and the introduction of the first nucleophile can modulate the reactivity for the second substitution.[1] In contrast, this compound is typically used when only a single further substitution at the C4 position is desired, with the ethoxy group remaining as a permanent feature of the target molecule.
Experimental Evidence and Mechanistic Insights
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate. Electron-withdrawing groups, such as chlorine, stabilize the Meisenheimer complex, thus accelerating the reaction. Conversely, electron-donating groups, like the ethoxy group, destabilize this intermediate, leading to a slower reaction.
Diagram: Generalized SNAr Mechanism on Substituted Pyrimidines
Caption: Generalized mechanism of nucleophilic aromatic substitution on a pyrimidine ring.
Representative Experimental Protocols
The following protocols provide a practical framework for conducting SNAr reactions with these substrates. It is crucial to note that reaction conditions should be optimized for each specific nucleophile.
Protocol 1: Monosubstitution of 4,6-Dichloropyrimidine with an Amine
This procedure is a general method for the synthesis of 4-amino-6-chloropyrimidines.
Materials:
-
4,6-Dichloropyrimidine
-
Desired amine (1.0-1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0-1.5 equivalents)
-
Ethanol or Isopropanol
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol, add the desired amine (1.0-1.2 eq).
-
Add triethylamine (1.0-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Substitution of this compound with an Amine
This protocol is adapted from procedures for similar chloro-alkoxypyrimidines and serves as a starting point for optimization.[2][3]
Materials:
-
This compound
-
Desired amine (1.2-2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0-3.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dioxane
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2-2.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow for Comparative Reactivity Study
Caption: A logical workflow for a comparative experimental study of the two pyrimidines.
Conclusion: Selecting the Right Tool for the Synthetic Task
The choice between 4,6-dichloropyrimidine and this compound is a strategic one, dictated by the synthetic endpoint.
-
4,6-Dichloropyrimidine is the substrate of choice when a highly reactive pyrimidine core is needed for the sequential or symmetrical introduction of two nucleophiles. Its high electrophilicity allows for a broad scope of transformations under relatively mild conditions.
-
This compound is the preferred building block when the synthetic design calls for the introduction of a single nucleophile at the C4 position, while retaining the ethoxy group at C6. Its attenuated reactivity, while requiring more forcing conditions, can be advantageous in complex syntheses where chemoselectivity is a concern.
By understanding the fundamental principles of SNAr and the nuanced electronic effects of substituents, researchers can harness the distinct reactivity profiles of these two valuable pyrimidine intermediates to efficiently construct complex molecular architectures for a wide range of applications.
References
- Frank, É., & Szőllősi, G. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Molecules, 26. DOI: 10.3390/molecules26154617
- Kerru, N., Gummidi, L., Maddila, S., Kumar Gangu, K., & Jonnalagadda, S.B. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25. DOI: 10.3390/molecules25081909
- Madia, V.N., Nicolai, A., Messore, A., De Leo, A., Ialongo, D., Tudino, V., Saccoliti, F., De Vita, D., Scipione, L., & Artico, M. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26. DOI: 10.3390/molecules26030771
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11. DOI: 10.
- Kharlamova, A.D., Abel, A.S., Averin, A.D., Maloshitskaya, O.A., Roznyatovskiy, V.A., Savelyev, E.N., Orlinson, B.S., Novakov, I.A., & Beletskaya, I.P. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26. DOI: 10.3390/molecules26071910
- Jadhav, M., Sankhe, K., Bhandare, R.R., Edis, Z., Bloukh, S.H., & Khan, T.A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26.
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). QM Magic Class | Chapter 27. Retrieved from [Link]
-
PubMed. (2013). The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
ACS Publications. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. Retrieved from [Link]
-
RSC Publishing. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). QM Magic Class | Chapter 48. Retrieved from [Link]
-
ResearchGate. (2024). A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
ResearchGate. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
RSC Publishing. (n.d.). . Retrieved from [Link]
-
ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
-
Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
-
NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
Sources
A Comparative Guide to Analytical Method Validation for the Quantification of 4-Chloro-6-ethoxypyrimidine
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 4-Chloro-6-ethoxypyrimidine, a key intermediate in various chemical syntheses. As the purity and concentration of such intermediates are critical for reaction yield and final product quality, validated analytical methods are indispensable for process control and quality assurance. This document is designed for researchers, analytical scientists, and drug development professionals, offering a framework for selecting, developing, and validating an analytical procedure that is fit for its intended purpose.
The methodologies and validation principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
The Imperative of Method Validation: A Regulatory Overview
Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use.[5][6] It provides an assurance of reliability and consistency, ensuring that the measured value is accurate and precise. The objective of validating an analytical procedure is to confirm that it is fit for purpose.[7][8] The core validation characteristics, as stipulated by ICH Q2(R2), form the foundation of this guide.[2][9]
The validation process is a structured approach that involves defining the experiments and acceptance criteria in a protocol, executing the studies, and documenting the results in a comprehensive report.[5][9]
Caption: General workflow for analytical method validation.
Comparative Analysis of Prime Analytical Techniques
For a small organic molecule like this compound (MW: 158.59 g/mol ), High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable quantitative techniques. The choice between them depends on the analyte's volatility and thermal stability. Given its structure, this compound is expected to have sufficient volatility and thermal stability for GC analysis, while its UV-active pyrimidine ring makes it an excellent candidate for HPLC with UV detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for separating and quantifying components in a mixture.[10] A reverse-phase method is proposed here, as it is well-suited for moderately polar compounds like this compound.
Causality Behind Experimental Choices:
-
Column (C18): A C18 column is a general-purpose reverse-phase column that provides excellent retention and separation for a wide range of organic molecules.
-
Mobile Phase (Acetonitrile/Water): This is a common mobile phase in reverse-phase HPLC. Acetonitrile is chosen for its low viscosity and UV transparency. The ratio is optimized to achieve a reasonable retention time and good peak shape.
-
Detector (UV at 254 nm): The pyrimidine ring contains a chromophore that absorbs UV light. 254 nm is a common wavelength for aromatic and heteroaromatic compounds, providing good sensitivity.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[10] It often provides higher resolution and speed than HPLC for suitable analytes.
Causality Behind Experimental Choices:
-
Column (5% Phenyl-Methylpolysiloxane): This is a standard, non-polar to intermediate-polarity column suitable for a wide variety of analytes. It separates compounds primarily based on their boiling points.
-
Injector (Split/Splitless): A split injection is used to prevent column overloading when analyzing high-concentration samples, ensuring sharp peaks.
-
Detector (FID): The Flame Ionization Detector is a universal detector for organic compounds and offers high sensitivity and a wide linear range.
Performance Comparison
The following table summarizes the expected performance characteristics of hypothetical, validated HPLC and GC methods for the analysis of this compound. This data is intended to provide a comparative baseline for method selection.
| Performance Parameter | HPLC Method (Hypothetical) | GC Method (Hypothetical) | Commentary |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Both methods are expected to show excellent linearity. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Both methods should provide high accuracy. |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | GC may offer slightly better precision due to automation. |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% | |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | GC-FID is often more sensitive for small molecules. |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL | Reflects the higher sensitivity of the GC method. |
| Analysis Time | ~12 minutes | ~10 minutes | GC can often have shorter run times for volatile analytes. |
Experimental Protocols & Validation Procedures
Herein are detailed, hypothetical protocols for both HPLC and GC methods, followed by a deeper dive into the validation process, focusing on the HPLC method as the primary example.
Hypothetical HPLC Method Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. Working standards are prepared by serial dilution in the mobile phase to cover the concentration range of 1 - 100 µg/mL.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to achieve a theoretical concentration within the calibration range. The solution is filtered through a 0.45 µm syringe filter before injection.
Hypothetical GC Method Protocol
-
Instrumentation: Gas chromatograph with a split/splitless injector, Flame Ionization Detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (Split ratio 50:1).
-
Oven Temperature Program: Initial 100 °C, hold for 1 min, ramp to 220 °C at 20 °C/min, hold for 2 mins.
-
Detector Temperature: 280 °C.
-
-
Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in ethyl acetate. Working standards are prepared by serial dilution to cover the range of 0.5 - 50 µg/mL.
-
Sample Preparation: The sample is accurately weighed and dissolved in ethyl acetate to achieve a theoretical concentration within the calibration range, then injected.
A Deeper Dive: Validating the HPLC Method
A full validation must be performed to ensure the HPLC method is fit for purpose.[6][11] This involves a series of experiments to assess its performance characteristics.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[1] Forced degradation studies are crucial to demonstrate this, as they intentionally degrade the sample to produce potential degradation products.[12]
Forced Degradation Protocol: Solutions of this compound are subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the HPLC method. The goal is to demonstrate that the peak for this compound is well-resolved from any peaks of degradation products.
Caption: Workflow for a forced degradation study.
Linearity and Range
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal.[1] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[9]
-
Procedure: Prepare at least five concentrations of the reference standard across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[1] It is typically determined by recovery studies.
-
Procedure: Analyze a sample of known concentration (e.g., a spiked placebo or a production batch with a known quantity of analyte added) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Perform three replicate preparations at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Procedure: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Procedure: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The RSD over the two studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
-
Procedure: Introduce small variations to the HPLC method parameters, one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% acetonitrile).
-
Column temperature (e.g., ± 2 °C).
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the quantification of this compound.
-
Recommendation for HPLC: This method is highly recommended due to its robustness, versatility, and the widespread availability of HPLC systems in analytical laboratories. It is less dependent on the analyte's volatility and avoids the high temperatures that could potentially degrade sensitive samples.
-
Recommendation for GC: This method is an excellent alternative, particularly if higher sensitivity is required or if the laboratory has a greater expertise in GC. Its shorter analysis time can be advantageous for high-throughput process control environments.
Ultimately, the choice of method should be based on the specific application requirements, sample matrix, and available instrumentation. Regardless of the chosen technique, a thorough validation following the principles outlined in the ICH Q2(R2) guideline is mandatory to ensure the generation of reliable and scientifically sound data.[1][8]
References
- AMSbiopharma. (2025, July 22).
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- U.S. Food and Drug Administration (FDA). (2015, July).
- European Medicines Agency (EMA). (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2)
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024, June 25).
- International Council for Harmonisation (ICH). (2023, November 30).
- ECA Academy. (n.d.).
- European Bioanalysis Forum. (2010, November).
- European Platform for Translational Medicine (EPTRI). (n.d.).
- European Medicines Agency (EMA). (2011, July 21).
- BenchChem. (2025).
- International Journal of Research in Pharmaceutical and Biomedical Sciences. (2022, November 30).
- Netpharmalab. (n.d.).
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- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Chloro-6-ethoxypyrimidine Derivatives
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For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible research. In the synthesis of novel therapeutics and functional materials, pyrimidine derivatives are a cornerstone, valued for their diverse biological activities. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to confirm the structure of 4-Chloro-6-ethoxypyrimidine derivatives. We will move beyond a simple recitation of methods to a critical evaluation of the data, grounded in the principles of scientific integrity and field-proven expertise.
The Analytical Challenge: Isomers and Functional Group Placement
The synthesis of this compound often starts from precursors like 4,6-dichloropyrimidine.[1] A critical step is the selective substitution of one chlorine atom with an ethoxy group. This presents the primary analytical challenge: confirming the precise regiochemistry of the substitution. Has the ethoxy group been introduced at the 4- or 6-position, and how can we be certain? Furthermore, we must verify the presence of all expected functional groups and the overall molecular integrity. A multi-faceted spectroscopic approach is not just recommended; it is essential.
Core Spectroscopic Techniques: A Comparative Overview
A combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive toolkit for structural elucidation.[2] Each technique offers a unique and complementary piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling) | Excellent for determining the relative positions of protons and neighboring groups. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon skeleton, chemical environment of carbons | Provides a distinct signal for each unique carbon atom. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[3] |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | High sensitivity, provides definitive molecular weight. Isotopic patterns can confirm the presence of chlorine. | Isomers may have identical molecular weights and require careful analysis of fragmentation. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Quick and effective for identifying key bonds (e.g., C-O, C-Cl, aromatic C=N). | The "fingerprint" region can be complex and difficult to interpret for subtle structural differences. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Keystone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers of substituted pyrimidines.[3]
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound provides a wealth of information. The key signals to analyze are:
-
Aromatic Protons: The pyrimidine ring protons will appear as distinct signals. Their chemical shift and multiplicity are highly sensitive to the electronic effects of the substituents.
-
Ethoxy Protons: The ethoxy group will exhibit a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling.
Expected ¹H NMR Data for this compound:
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Key Insights |
| H-2 | ~8.7 | Singlet | 1H | The downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms. |
| H-5 | ~6.7 | Singlet | 1H | Its chemical shift is influenced by the adjacent chloro and ethoxy groups. |
| -OCH₂CH₃ | ~4.5 | Quartet | 2H | Confirms the presence of the methylene group of the ethoxy substituent and its proximity to the methyl group. |
| -OCH₂CH₃ | ~1.4 | Triplet | 3H | Confirms the presence of the methyl group of the ethoxy substituent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[4]
-
Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.
-
Data Acquisition: Acquire the spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the substitution pattern on the pyrimidine ring.
Expected ¹³C NMR Data for this compound:
| Assignment | Expected Chemical Shift (δ) ppm | Key Insights |
| C-2 | ~159 | The most downfield aromatic carbon due to the two adjacent nitrogen atoms. |
| C-4 | ~162 | Highly deshielded due to the attached chlorine and nitrogen atoms. |
| C-6 | ~170 | The most deshielded ring carbon due to the electronegative oxygen of the ethoxy group. |
| C-5 | ~105 | The most upfield aromatic carbon. |
| -OCH₂CH₃ | ~64 | Methylene carbon of the ethoxy group. |
| -OCH₂CH₃ | ~14 | Methyl carbon of the ethoxy group. |
Note: Predicted values are based on the analysis of structurally related compounds like 4,6-dichloropyrimidine and other substituted pyrimidines.[5][6]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Configure the spectrometer for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.
Caption: Workflow for Spectroscopic Confirmation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the definitive molecular weight of the synthesized compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a powerful diagnostic tool.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z 158, corresponding to the species with the ³⁵Cl isotope.
-
Isotopic Peak (M+2)⁺: An isotopic peak at m/z 160, with approximately one-third the intensity of the molecular ion peak, will confirm the presence of a single chlorine atom.[7]
-
Fragmentation: Common fragmentation pathways for pyrimidine derivatives involve the loss of small, stable molecules.[8] For this compound, one might expect to see fragments corresponding to the loss of an ethyl radical (-C₂H₅) or ethylene (-C₂H₄).
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and the characteristic isotopic pattern for chlorine. Analyze the fragmentation pattern to gain further structural insights.
Caption: Data Correlation for Structural Confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[9]
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3050-3100 | Aromatic C-H stretch | Confirms the presence of the pyrimidine ring. |
| ~2850-2980 | Aliphatic C-H stretch | Indicates the presence of the ethoxy group. |
| ~1570-1600 | C=N/C=C stretching | Characteristic of the pyrimidine ring.[10] |
| ~1250 | C-O stretch (aryl ether) | Strong evidence for the ethoxy group attached to the ring. |
| ~700-800 | C-Cl stretch | Confirms the presence of the chlorine atom. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Comparison with an Alternative Structure: 4,6-Diethoxypyrimidine
To highlight the discerning power of these techniques, let's consider a plausible alternative product: 4,6-diethoxypyrimidine.[1]
| Spectroscopic Feature | This compound | 4,6-Diethoxypyrimidine | Key Differentiator |
| ¹H NMR (Aromatic Region) | Two distinct singlets for H-2 and H-5. | One singlet for H-2 and one for H-5, but the chemical shift of H-5 would be different due to the second ethoxy group. | The precise chemical shifts in the aromatic region. |
| ¹³C NMR (Aromatic Region) | Four distinct signals for the pyrimidine ring carbons. | Due to symmetry, only three signals would be expected for the pyrimidine ring carbons (C-2, C-4/C-6, C-5). | The number of signals in the aromatic region of the ¹³C NMR spectrum. |
| Mass Spectrum (Molecular Ion) | M⁺ at m/z 158, with M+2 peak. | M⁺ at m/z 168, no significant M+2 peak. | The molecular weight and the absence of the chlorine isotopic pattern. |
| IR Spectrum | C-Cl stretch present (~700-800 cm⁻¹). | C-Cl stretch absent. | The presence or absence of the C-Cl absorption band. |
Conclusion: A Self-Validating System
By systematically applying and critically comparing the data from NMR, MS, and IR spectroscopy, we create a self-validating system for the structural confirmation of this compound derivatives. No single technique provides the complete picture, but together they offer an unambiguous and robust confirmation of the target structure. This rigorous analytical approach is indispensable for ensuring the quality and reliability of research in drug discovery and materials science.
References
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Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link][9][11]
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link][7]
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PubChem. (n.d.). 4,6-Dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link][12]
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Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link][8][13]
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NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link][14]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 1(4), 26-33. [Link][15]
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Al-Juboori, A. M. H., & Al-Masoudi, W. A. M. (2023). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Retrieved from [Link][10]
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Kalogirou, A. S. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link][16][17]
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Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Retrieved from [Link][3]
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A Comparative Guide to the Biological Activity of 4-Chloro-6-ethoxypyrimidine Analogs
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, integral to the architecture of life itself as a core component of nucleic acids.[1] Its derivatives are a cornerstone of modern pharmacology, exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] This guide focuses on the 4-Chloro-6-ethoxypyrimidine core, a versatile and multifunctionalized scaffold.[4][5] While comprehensive biological data on this specific parent compound is emerging, a comparative analysis of its structural analogs provides critical insights for drug discovery and development. This document serves as a technical guide for researchers and drug development professionals, offering a comparative study of the biological activities, underlying mechanisms, and structure-activity relationships (SAR) of this compound analogs, primarily focusing on their anticancer and antimicrobial potential.
The this compound Scaffold: A Chemist's Perspective
The this compound molecule is primed for synthetic elaboration. It is readily synthesized from precursors like 4,6-dichloro-2-(methylthio)pyrimidine.[4][5] The key reactive sites—the chloro group at position 4 and the C5 position—allow for targeted modifications. The chlorine atom is an excellent leaving group, facilitating nucleophilic substitution to introduce a diverse array of functional groups. This chemical versatility is paramount for generating libraries of analogs to probe structure-activity relationships and optimize for potency and selectivity against biological targets.
Comparative Biological Activity: Anticancer Properties
The pyrimidine framework is a well-established pharmacophore in oncology.[6] Marketed drugs like 5-Fluorouracil and Gefitinib validate the therapeutic potential of this class.[7] Analogs of this compound are expected to exert anticancer effects through various mechanisms, including the inhibition of key enzymes that drive tumorigenesis.
Mechanism of Action: Targeting Cellular Proliferation Engines
Many pyrimidine-based anticancer agents function by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are critical regulators of cell growth and proliferation.[7][8][9] The pyrido[2,3-d]pyrimidine scaffold, structurally related to our core, has shown significant inhibitory effects against kinases like PDGFR, EGFR, and CDK4/Cyclin D1.[10] It is hypothesized that this compound analogs, by presenting appropriate pharmacophoric features, can bind to the ATP-binding site of these kinases, disrupting downstream signaling pathways and inducing apoptosis in cancer cells.
Below is a conceptual diagram illustrating the inhibition of the EGFR signaling pathway, a common target for pyrimidine derivatives.
Caption: EGFR signaling pathway and its inhibition by a pyrimidine analog.
In Vitro Anticancer Activity Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrimidine analogs against various human cancer cell lines. The diversity in substitutions highlights the chemical space available for optimization.
| Compound ID | Core Structure | Substitution | Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | 2,4-dichloro-6-methylpyrimidine | 4-Quinoline | H1975 (NSCLC) | 0.21 | [9] |
| Analog 2 | Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-trifluoromethyl | C32 (Melanoma) | 24.4 | [11] |
| Analog 3 | Pyrazolo[3,4-d]pyrimidine | 1-Aryl-4-amino | MCF-7 (Breast) | 1.25 - 6.75 | [6] |
| Analog 4 | 2-thiopyrimidine-4-one | 2-(1-adamantylthio) | H69AR (Lung Cancer) | Potent | [12] |
| Analog 5 | Pyrido[2,3-d]pyrimidine | 4-Arylamine | PC-3 (Prostate) | Significant | [8] |
Structure-Activity Relationship (SAR) Insights
-
Substitution at C4: Replacing the chloro group with bulky aromatic rings, such as quinoline, has been shown to enhance potency against EGFR-mutant lung cancer cells.[9]
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems like thiazole or pyrazole often leads to potent anticancer agents.[6][11] The specific nature of the fused ring and its substituents dramatically influences selectivity and potency.
-
Substitution at C2 and C6: Electron-donating groups at the 2-position and less bulky substituents on aromatic rings attached to the core can increase anticancer activity.[6] For 2-thiopyrimidine analogs, bulky, lipophilic groups like adamantyl at the thio-position can confer high cytotoxicity against multidrug-resistant cell lines.[12]
Comparative Biological Activity: Antimicrobial Properties
Pyrimidine derivatives have long been investigated for their antimicrobial effects.[2][3] Their mechanism often involves interfering with essential metabolic pathways in microorganisms, such as nucleic acid synthesis.[13]
Mechanism of Action: Thwarting Microbial Survival
A key mechanism for pyrimidine-based antimicrobials is the inhibition of thymidylate synthetase (ThyA), an enzyme crucial for DNA synthesis.[13] By blocking this enzyme, the compounds induce a "thymineless death" in bacteria. This mode of action is particularly effective against Gram-positive bacteria.[13] The structural features of this compound analogs can be optimized to enhance their binding to microbial enzymes over their human counterparts, providing a window of therapeutic selectivity.
In Vitro Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for various pyrimidine analogs against representative bacterial and fungal strains.
| Compound ID | Core Structure | Test Organism | MIC (µg/mL) | Reference |
| Analog 6 | Thiazolo[3,2-a]pyrimidine | E. coli | 1.0 | [2] |
| Analog 7 | 2-thiopyrimidine-4-one | Streptococcus pyogenes | Complete Inhibition | [12] |
| Analog 8 | 2-thiopyrimidine-4-one | Candida albicans | Complete Inhibition | [12] |
| Analog 9 | 3-methylpyrimidine | Various bacteria & fungi | Active | [14] |
Structure-Activity Relationship (SAR) Insights
-
Influence of the Ring System: Comparative studies have shown that pyrimidine (1,3-diazine) compounds are often more active than their corresponding pyridazine (1,2-diazine) derivatives, suggesting the arrangement of nitrogen atoms is crucial for antimicrobial activity.[14]
-
Role of Substituents: The presence of an amide group as a radical on the pyrimidine ring has been correlated with the most potent activity in certain series.[14] For thiopyrimidine analogs, substitutions like cyclohexylmethylthio can impart broad-spectrum antibacterial and antifungal action.[12]
Validated Experimental Protocols
To ensure the reproducibility and integrity of the biological data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the anticancer and antimicrobial activities discussed.
Workflow for In Vitro Anticancer Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells per well.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Exposure: Incubate the plates for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[15]
Workflow for Antimicrobial Susceptibility Testing
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[18]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Controls: Include a positive control well (medium and inoculum, no compound) to confirm microbial growth and a negative control well (medium only) to confirm sterility.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for most bacteria.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[17]
Conclusion and Future Directions
The comparative analysis of this compound analogs reveals a scaffold of significant therapeutic potential. Structure-activity relationship studies consistently demonstrate that strategic modifications at the C2, C4, and C5 positions, as well as the creation of fused-ring systems, can yield potent and selective agents against both cancer cells and microbial pathogens. Analogs bearing bulky, lipophilic, and aromatic substituents have shown particular promise.
Future research should focus on synthesizing novel libraries of this compound derivatives based on the SAR insights presented. A multipronged screening approach is recommended, evaluating these new chemical entities against a broad panel of cancer cell lines and clinically relevant microbial strains. Further mechanistic studies, including enzymatic assays and in vivo animal models for the most promising leads, will be crucial for translating these findings into viable therapeutic candidates.
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Purity Under the Microscope: A Comparative Guide to HPLC and GC-MS for 4-Chloro-6-ethoxypyrimidine Analysis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-Chloro-6-ethoxypyrimidine, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of two analytical powerhouses, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound purity. We will delve into the core principles of each technique, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in making the most informed analytical choices.
The selection between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte .[1] HPLC is the undisputed workhorse for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[1][2] Coupling either chromatography technique with mass spectrometry provides an exceptional degree of specificity and sensitivity, rendering them indispensable tools in modern pharmaceutical analysis.[1][3]
The Crucial Role of Impurity Profiling
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[4][5][6] These guidelines set thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.[4][7] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[6][8] A thorough understanding of a compound's impurity profile is therefore a critical regulatory requirement and a key aspect of quality control.[8]
Physicochemical Properties of this compound
Before delving into the analytical techniques, a foundational understanding of this compound's properties is essential.
| Property | Value/Description | Implication for Analysis |
| Molecular Formula | C6H7ClN2O[9] | --- |
| Molecular Weight | 158.59 g/mol [10] | Suitable for both HPLC and GC-MS. |
| Volatility | Likely semi-volatile. While no direct data is available, its structure suggests it may be amenable to GC analysis, but its stability at elevated temperatures needs to be considered. | GC-MS is a potential option, but thermal stability must be verified to prevent on-column degradation. HPLC is a safer initial approach for non-volatile or thermally sensitive impurities. |
| Thermal Stability | Unknown. Thermal degradation could lead to the formation of new impurities during GC analysis.[11] | A key factor in favor of HPLC, which operates at or near ambient temperatures.[12] |
| Solubility | Soluble in organic solvents like acetonitrile and methanol.[13][14] | Compatible with typical mobile phases used in reversed-phase HPLC. |
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For purity analysis, reversed-phase HPLC is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase.
Experimental Workflow: HPLC
Caption: HPLC workflow for purity analysis.
Detailed HPLC Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size | A C18 column provides good retention and selectivity for moderately polar compounds like pyrimidine derivatives.[14] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common reversed-phase eluent providing good separation for a wide range of organic molecules. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic and heteroaromatic compounds, likely to provide good sensitivity for this compound and potential impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[14]
Method Validation: The analytical method should be validated according to ICH and USP guidelines.[15][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15][17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
-
Accuracy: The closeness of test results obtained by the method to the true value.[15][18]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16][18]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[17]
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[2] The gas chromatograph separates components of a mixture, and the mass spectrometer provides detailed structural information, allowing for definitive identification of impurities.[2][19]
Experimental Workflow: GC-MS
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A Technical Guide to the Structure-Activity Relationship of 4-Chloro-6-ethoxypyrimidine Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Among the vast landscape of pyrimidine-based compounds, 4-Chloro-6-ethoxypyrimidine derivatives have emerged as a promising class of molecules, particularly in the realm of kinase inhibition. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into their design, synthesis, and biological evaluation as potential therapeutic agents.
The this compound Scaffold: A Privileged Starting Point
The this compound core offers a unique combination of features that make it an attractive starting point for the development of kinase inhibitors. The chlorine atom at the C4 position serves as a versatile synthetic handle, readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities to probe the ATP-binding pocket of kinases. The ethoxy group at the C6 position can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also engage in specific interactions within the kinase active site.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Keys to Potency and Selectivity
While a comprehensive SAR study on a single, homologous series of this compound derivatives is not extensively documented in publicly available literature, we can synthesize key insights from studies on structurally related 4,6-disubstituted pyrimidines and anilinopyrimidines to construct a predictive SAR model. The primary focus of modification is the displacement of the C4-chloro group with various amine-containing moieties.
The Critical Role of the C4-Anilino Moiety
The introduction of an aniline group at the C4 position is a common strategy in the design of pyrimidine-based kinase inhibitors. This anilino moiety can form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.
Caption: Interaction of the 4-anilino-6-ethoxypyrimidine scaffold with the kinase hinge region.
Key SAR observations for substitutions on the anilino ring:
-
Small, lipophilic meta substituents on the aniline ring are often preferred for enhanced potency against kinases like EGFR.[2]
-
Electron-withdrawing groups can modulate the pKa of the aniline nitrogen, influencing the strength of the hydrogen bond with the hinge region.
-
Bulky substituents may either enhance binding by accessing deeper hydrophobic pockets or cause steric clashes, leading to reduced activity. The specific outcome is highly dependent on the topology of the target kinase's active site.
Exploring Alternatives to the Anilino Group at C4
While the anilino group is a well-established pharmacophore, other nitrogen-containing heterocycles and aliphatic amines can also be introduced at the C4 position to modulate potency, selectivity, and physicochemical properties.
-
Piperazine Derivatives: Introduction of a piperazine ring can enhance solubility and provide a vector for further functionalization. The terminal nitrogen of the piperazine can be substituted with various groups to explore interactions with the solvent-exposed region of the kinase. Studies on related 4,6-disubstituted pyrimidines have shown that arylsulfonyl piperazine derivatives can exhibit potent inhibition of kinases like MARK4.[3]
-
Pyrrolidine and Piperidine Derivatives: These smaller cyclic amines can also be employed to fine-tune the inhibitor's properties. The stereochemistry of substituted pyrrolidine or piperidine rings can be critical for optimal interactions.
Comparative Biological Activity
To illustrate the potential of this scaffold, the following table summarizes hypothetical IC50 data for a series of 4-substituted-6-ethoxypyrimidine derivatives against a panel of relevant kinases. This data is representative of trends observed in related pyrimidine kinase inhibitors and serves as a guide for rational drug design.
| Compound ID | C4-Substituent | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Aurora A IC50 (nM) |
| 1a | 4-Anilino | 50 | 250 | >1000 |
| 1b | 4-(3-Chloroanilino) | 15 | 180 | >1000 |
| 1c | 4-(3-Methylanilino) | 25 | 200 | >1000 |
| 1d | 4-(Piperazin-1-yl) | 500 | 800 | 150 |
| 1e | 4-(4-Acetylpiperazin-1-yl) | 450 | 750 | 120 |
| 1f | 4-(Pyrrolidin-1-yl) | >1000 | >1000 | 800 |
Analysis of the Data:
-
The data for compounds 1a-1c suggests that substitutions on the anilino ring significantly impact EGFR potency, with a meta-chloro substituent (1b ) showing the highest activity. This aligns with the general observation that small, lipophilic groups at the meta position can be beneficial.[2]
-
The piperazine-containing compounds 1d and 1e show a shift in selectivity towards Aurora A kinase, suggesting that this scaffold can be tuned to target different kinase families.
-
The pyrrolidine derivative 1f demonstrates significantly lower potency across all tested kinases, indicating that not all amine substitutions are favorable.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
General Synthetic Workflow
The synthesis of 4-substituted-6-ethoxypyrimidine derivatives typically starts from the commercially available 4,6-dichloropyrimidine.
Caption: General synthetic workflow for 4-substituted-6-ethoxypyrimidine derivatives.
Step-by-Step Protocol for the Synthesis of this compound:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium metal (1.1 equivalents) in anhydrous ethanol.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 4,6-dichloropyrimidine (1.0 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Step-by-Step Protocol for the Synthesis of 4-Anilino-6-ethoxypyrimidine (Representative Example):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aniline (1.1 equivalents) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and partition between an organic solvent and water.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization to yield the desired 4-anilino-6-ethoxypyrimidine derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method to determine the IC50 values of test compounds against a specific kinase.[4]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2, Aurora A)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (specific for the kinase)
-
Test compounds and a reference inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound or reference inhibitor.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2][5]
Materials:
-
Cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization at the C4 position allow for a thorough exploration of the SAR. The insights gathered from related pyrimidine series suggest that careful selection of the C4-substituent can lead to potent and selective inhibitors targeting various kinase families.
Future research in this area should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. This would involve varying the substituents on the C4-anilino ring, as well as exploring a wider range of heterocyclic and aliphatic amines at this position. Such studies, coupled with co-crystallization of lead compounds with their target kinases, will provide a more detailed understanding of the binding interactions and pave the way for the development of next-generation kinase inhibitors with improved therapeutic profiles.
References
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Structure activity relationships for 4-anilino compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81). [Link]
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Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015). ACS Combinatorial Science, 17(10), 577–584. [Link]
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EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]
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EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules, 27(19), 6524. [Link]
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Optimization of 4,6-bis-anilno-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4786–4790. [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). Pharmaceuticals, 16(9), 1269. [Link]
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In vitro kinase assay. (2024). protocols.io. Retrieved from [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7449–7468. [Link]
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Synthesis and anticancer activity studies of cyclopamine derivatives. (2010). Bioorganic & Medicinal Chemistry Letters, 20(17), 5123–5126. [Link]
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4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2024). Frontiers in Chemistry, 12. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8712. [Link]
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Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4786–4790. [Link]
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Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. (2020). Bioorganic Chemistry, 99, 103805. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(13), 4236. [Link]
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Discovery of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines: potent inhibitors of the IGF-1R receptor tyrosine kinase. (2009). Bioorganic & Medicinal Chemistry Letters, 19(2), 469–473. [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical and Pharmaceutical Bulletin, 73(4), 327–335. [Link]
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Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2023). Chapman University Digital Commons. Retrieved from [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Catalysts, 11(4), 439. [Link]
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Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Catalysts, 11(4), 439. [Link]
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A Comparative Guide to the Synthetic Routes of 4-Chloro-6-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, pyrimidine derivatives stand as a cornerstone scaffold due to their diverse biological activities. Among them, 4-Chloro-6-ethoxypyrimidine is a crucial intermediate for the synthesis of a variety of bioactive molecules. The selection of an optimal synthetic route is paramount, directly impacting yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth comparison of the most viable synthetic pathways to this compound, supported by experimental data and expert insights to inform your research and development endeavors.
At a Glance: Key Synthetic Strategies
Two principal synthetic strategies emerge as the most practical and efficient for the preparation of this compound. The choice between them often hinges on the availability and cost of the starting materials.
-
Route A: Direct Ethoxylation of 4,6-Dichloropyrimidine. This is a straightforward, one-step nucleophilic aromatic substitution. Its efficiency is largely dependent on controlling the reaction conditions to favor mono-substitution.
-
Route B: Two-Step Synthesis from 4,6-Dihydroxypyrimidine. This route involves the initial chlorination of 4,6-dihydroxypyrimidine to the key intermediate, 4,6-dichloropyrimidine, followed by the ethoxylation step.
A third potential route, starting from the readily available nucleobase uracil, is less direct and presents more significant synthetic challenges, making it a less common choice for targeted synthesis of this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: From 4,6-Dichloropyrimidine | Route B: From 4,6-Dihydroxypyrimidine |
| Starting Material | 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine |
| Number of Steps | 1 | 2 |
| Overall Yield | Good to Excellent (with optimization) | Good to Excellent |
| Key Challenge | Controlling selectivity for mono-ethoxylation over di-ethoxylation. | Handling of corrosive and hazardous chlorinating agents (e.g., POCl₃). |
| Cost-Effectiveness | Dependent on the market price of 4,6-dichloropyrimidine. | Can be more cost-effective if 4,6-dihydroxypyrimidine is significantly cheaper. |
| Scalability | Readily scalable with good process control. | Scalable, but requires robust equipment to handle hazardous reagents. |
Route A: Direct Ethoxylation of 4,6-Dichloropyrimidine
This approach leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring. By carefully controlling the stoichiometry of the alkoxide and the reaction temperature, selective mono-substitution can be achieved.
Reaction Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine atoms towards nucleophilic attack by the ethoxide ion.
Caption: Nucleophilic substitution of 4,6-dichloropyrimidine.
Experimental Protocol
Materials:
-
4,6-Dichloropyrimidine
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1.0 equivalent) to anhydrous ethanol at room temperature. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.
-
Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the formation of the mono-substituted product and minimize the di-substituted byproduct.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Purification: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[2]
Expert Insights: The key to high selectivity in this reaction is the slow addition of the dichloropyrimidine to the sodium ethoxide solution and maintaining a close to 1:1 stoichiometry. Running the reaction at a lower temperature can also favor mono-substitution, though it may require longer reaction times.
Route B: Two-Step Synthesis from 4,6-Dihydroxypyrimidine
This route is particularly attractive when 4,6-dihydroxypyrimidine is a more readily available and cost-effective starting material. The initial chlorination step is crucial and is typically achieved using phosphorus oxychloride (POCl₃).
Step 1: Synthesis of 4,6-Dichloropyrimidine
Caption: Chlorination of 4,6-dihydroxypyrimidine.
Experimental Protocol:
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or another tertiary amine)
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 equivalent) in anhydrous dichloromethane.[3]
-
Addition of Reagents: Add N,N-dimethylaniline (catalytic amount to 1.0 equivalent). Cool the mixture in an ice bath and add phosphorus oxychloride (2.0-3.0 equivalents) dropwise, maintaining the temperature below 10 °C.[3]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.[3]
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine. This can be purified by recrystallization or column chromatography. A yield of over 90% can be achieved with this method.[4]
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 2: Synthesis of this compound
The 4,6-dichloropyrimidine obtained from Step 1 is then subjected to the same ethoxylation procedure as described in Route A .
A Note on the Uracil Route
While uracil is an inexpensive and readily available starting material, its conversion to this compound is a multi-step process that is generally less efficient than the routes described above. A plausible, though not commonly utilized, pathway would involve:
-
Chlorination of Uracil: Treatment of uracil with phosphorus oxychloride can yield 2,4-dichloropyrimidine.[5]
-
Selective Reduction: Selective reduction of the chlorine atom at the 2-position would be necessary to obtain 4-chloropyrimidine, which is a significant challenge.
-
Hydroxylation and Ethoxylation: Subsequent steps to introduce the ethoxy group at the 6-position would add further complexity.
Given the challenges in controlling selectivity and the multiple steps involved, this route is not considered economically viable for the specific synthesis of this compound.
Conclusion
For the synthesis of this compound, the choice between the direct ethoxylation of commercially available 4,6-dichloropyrimidine (Route A) and the two-step synthesis from 4,6-dihydroxypyrimidine (Route B) will be the primary consideration for most researchers.
-
Route A is ideal for rapid synthesis when 4,6-dichloropyrimidine is readily available at a reasonable cost.
-
Route B offers a more cost-effective alternative if 4,6-dihydroxypyrimidine is the more economical starting material, despite the additional step and the need to handle hazardous chlorinating agents.
Both routes are scalable and can provide high yields of the desired product with careful optimization of the reaction conditions. The detailed protocols and comparative analysis provided in this guide should serve as a valuable resource for making an informed decision based on the specific needs and resources of your laboratory or production facility.
References
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WIPO Patentscope. CN109851564 - Synthetic process of 4,6-dichloropyrimidine. [Link]
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- Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
-
ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]
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Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
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Organic Syntheses. 2-Chloropyrimidine. [Link]
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Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
-
Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
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Comparison of the structures of 4,6-dihydroxypyrimidine derivatives with uracil and thymine. [Link]
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Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]
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Indian Academy of Sciences. The crafting of uracils with enhanced stacking potential. [Link]
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-
Otto Chemie Pvt. Ltd. 4,6-Dichloropyrimidine, 98% 1193-21-1. [Link]
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A Researcher's Guide to Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions of Pyrimidines
For researchers in synthetic chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design, appearing in countless bioactive compounds and approved pharmaceuticals.[1][2] The functionalization of this heterocycle via nucleophilic aromatic substitution (SNAr) is a fundamental tool in the medicinal chemist's arsenal. However, the regiochemical outcome of these reactions is not always straightforward and is governed by a nuanced interplay of leaving group identity, ring electronics, and reaction conditions.
This guide provides an in-depth comparison of how different leaving groups influence the regioselectivity of SNAr reactions on the pyrimidine ring. We will move beyond simple rules to explore the underlying electronic and mechanistic principles, supported by experimental data and actionable protocols, to empower you to predict and control the outcomes of your synthetic endeavors.
The Fundamentals: Understanding Reactivity in the Pyrimidine Core
The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, which makes it susceptible to attack by nucleophiles.[3] This is in stark contrast to electron-rich aromatic systems like benzene, which require harsh conditions for similar substitutions. Leaving groups located at the C2, C4, and C6 positions are readily displaced because the anionic intermediate, known as a Meisenheimer complex, can be effectively stabilized by delocalizing the negative charge onto the ring nitrogen atoms.[4][5]
In substrates with multiple potential leaving groups, such as 2,4-dichloropyrimidine, regioselectivity becomes a critical question. Generally, nucleophilic attack is favored at the C4 position over the C2 position.[6] This preference can be explained by examining the stability of the anionic intermediates and the electronic properties of the ring:
-
Resonance Stabilization: The intermediate formed from attack at C4 can be stabilized by three resonance structures, effectively delocalizing the negative charge.
-
Frontier Molecular Orbital (FMO) Theory: Computational analyses show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at C4 than at C2 in unsubstituted 2,4-dichloropyrimidine.[6][7] Since the SNAr reaction is an interaction between the nucleophile's HOMO and the electrophile's LUMO, the larger coefficient at C4 indicates it is the more electrophilic and kinetically favored site of attack.[6]
A Comparative Analysis of Leaving Groups
The identity of the leaving group is a primary determinant of both reaction rate and, in more complex systems, regioselectivity. The role it plays is tied to the two-step mechanism of SNAr.
The Halogens: A Tale of Two Steps
For halopyrimidines, the reactivity trend is often counterintuitive when compared to SN1 or SN2 reactions. The typical reactivity order in SNAr is F > Cl > Br > I .[4][8]
This order arises when the first step—the nucleophilic attack to form the Meisenheimer complex—is the rate-determining step.[8] The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, polarizing the C-F bond and making the attached carbon atom significantly more electrophilic and thus more susceptible to attack. This acceleration of the rate-limiting step outweighs fluorine's poor ability as a leaving group in the second step.[4]
However, this trend can be inverted (I > Br > Cl > F ) if the second step—expulsion of the leaving group to restore aromaticity—becomes rate-limiting. This reversal is often observed with highly charged, localized nucleophiles.[8]
| Leaving Group | Typical SNAr Reactivity | Key Characteristic |
| Fluoro (-F) | Highest | Strong inductive effect accelerates rate-limiting nucleophilic attack. |
| Chloro (-Cl) | High | The most common and versatile leaving group, balancing reactivity and cost. |
| Bromo (-Br) | Moderate | Less reactive than -Cl in attack-limited reactions. |
| Iodo (-I) | Lowest | Best leaving group, but its weak inductive effect slows the initial attack. |
The Sulfonyl Group: An Exceptional Leaving Group with a Twist
The methylsulfonyl group (-SO2Me) is a powerful electron-withdrawing group and an excellent leaving group. Its presence can lead to fascinating and highly specific regiochemical outcomes.
A classic case study is 2-MeSO2-4-chloropyrimidine . While substitutions with amines selectively occur at the C4 position, displacing the chlorine, reactions with alkoxides and formamide anions occur exclusively at the C2 position, displacing the sulfonyl group, even at temperatures as low as -78°C.[9]
This dichotomy in regioselectivity is not easily explained by simple electronics. Quantum mechanics (QM) calculations reveal the cause: the acidic protons on the methylsulfonyl group form a hydrogen bond with the incoming alkoxide or formamide anion.[9] This non-covalent interaction pre-organizes the nucleophile, directing its attack to the adjacent C2 position and lowering the energy of the transition state for C2 substitution. Attack at C4 would require breaking this favorable hydrogen bond, thus increasing the energy barrier.[9]
Alkoxy and Methylthio Groups: Conditional Leaving Groups
Alkoxy (-OR) and methylthio (-SMe) groups are generally considered poor leaving groups compared to halogens. However, they can be displaced, particularly under forcing conditions or when the pyrimidine ring is highly activated by other electron-withdrawing groups (e.g., a nitro group).[10][11]
In systems containing both a chlorine atom and an alkoxy group, the chlorine is almost always displaced first.[10] For example, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines, the chlorine at C4 is substituted first, followed by a second substitution of the alkoxy group at C6 to yield the disubstituted product.[10] This demonstrates the superior leaving group ability of chlorine in a direct intramolecular comparison.
Beyond the Leaving Group: Other Critical Factors
While the leaving group is paramount, the regiochemical outcome is a multifactorial problem.
-
Ring Substituents: The electronic nature of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. While C4 is typically favored in 2,4-dichloropyrimidine, placing a strong electron-donating group (EDG) like -OMe or -NHMe at the C6 position can reverse this selectivity, making C2 the preferred site of attack.[7] The EDG increases the electron density at the para C4 position, deactivating it towards nucleophilic attack and making the C2 position relatively more electrophilic.[7]
-
The Nucleophile: As demonstrated with the sulfonyl case, the nucleophile is not a passive participant. Its steric bulk can hinder approach to a crowded site, and its ability to form secondary interactions can override default electronic preferences.[9]
-
Reaction Conditions: Solvents play a crucial role. Polar aprotic solvents (DMSO, DMF) are standard for SNAr as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity.[4] Recent methodologies have also demonstrated efficient SNAr reactions in greener solvents like PEG-400 or even under solvent-free conditions, which can sometimes alter selectivity and reaction rates.[2]
Experimental Protocols
Trustworthy protocols are self-validating, incorporating steps for purification and characterization to confirm the reaction outcome.
Protocol 1: Regioselective SNAr on 2-Amino-4,6-dichloropyrimidine
This protocol details a selective monosubstitution, a common challenge in pharmaceutical synthesis.
Objective: To selectively substitute one chlorine atom on 2-amino-4,6-dichloropyrimidine using an amine nucleophile.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Indoline (or other amine nucleophile)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in ethanol.
-
Nucleophile Addition: Add the amine nucleophile (e.g., indoline, 1.1 eq) to the solution.
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes.[12]
-
Characterization: Confirm the structure and regioselectivity of the purified product using 1H NMR, 13C NMR, and mass spectrometry. The selective substitution at C4 is expected.
Protocol 2: Kinetic Analysis of Leaving Group Reactivity via UV-Vis Spectrophotometry
This protocol allows for the quantitative comparison of the reaction rates for different halopyrimidines.
Objective: To determine the relative rates of substitution for 2-chloro- and 2-fluoropyrimidine with sodium ethoxide.
Materials:
-
2-chloropyrimidine, 2-fluoropyrimidine
-
Sodium ethoxide solution in ethanol (prepared fresh)
-
Anhydrous ethanol
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Wavelength Determination: Determine the λmax of the expected product where the starting halopyrimidine has minimal absorbance.[8]
-
Kinetic Run Setup: Set the spectrophotometer to the determined λmax and maintain a constant temperature (e.g., 25°C).
-
Reaction Initiation: In a quartz cuvette, place a solution of the halopyrimidine in ethanol (e.g., 1 mM). To initiate the reaction, inject a solution of sodium ethoxide in ethanol (in large excess, e.g., 100 mM, to ensure pseudo-first-order conditions). Mix rapidly.
-
Data Collection: Immediately begin recording the absorbance as a function of time until the reaction is complete (absorbance plateaus).[8]
-
Data Analysis: Fit the absorbance vs. time data to a first-order exponential equation (At = A∞ - (A∞ - A0)e-kobst) to determine the observed pseudo-first-order rate constant (kobs).[8]
-
Comparison: Repeat the experiment under identical conditions for the other halopyrimidine. The ratio of the kobs values will provide the relative reactivity.
Conclusion
The regioselectivity of SNAr reactions on pyrimidines is a predictable, yet complex, phenomenon. While the C4 position is generally the kinetically favored site for attack and the reactivity of halogens often follows the F > Cl > Br > I trend, these are merely starting guidelines. A deep understanding of the interplay between the leaving group's electronic properties, the directing influence of other ring substituents, and specific nucleophile interactions is essential for mastering these reactions. By carefully considering these factors and employing robust, well-characterized experimental protocols, researchers can effectively control the functionalization of the pyrimidine core to accelerate drug discovery and materials science innovation.
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The Strategic Advantage of 4-Chloro-6-ethoxypyrimidine: A Comparative Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules, ranging from kinase inhibitors to antiviral agents, underscores the critical need for versatile and efficiently functionalized pyrimidine intermediates.[1] Among these, 4-Chloro-6-ethoxypyrimidine emerges as a key player, offering a unique combination of reactivity and selectivity that can streamline complex synthetic routes.
This technical guide provides an in-depth validation of this compound as a pivotal intermediate. We will objectively compare its performance against a common alternative, 4,6-dichloropyrimidine, supported by experimental data. The focus will be on elucidating the causal relationships behind experimental choices, thereby empowering researchers to make informed decisions in their synthetic endeavors.
A Tale of Two Intermediates: Reactivity Profile of this compound vs. 4,6-Dichloropyrimidine
The synthetic utility of a pyrimidine intermediate is largely dictated by the nature of its substituents. In the case of this compound, the presence of two distinct leaving groups—a chloro and an ethoxy group—at the C4 and C6 positions, respectively, sets the stage for selective functionalization. This is in contrast to 4,6-dichloropyrimidine, which possesses two identical and highly reactive chloro substituents.[2]
The chloro group is a superior leaving group compared to the ethoxy group in nucleophilic aromatic substitution (SNAr) reactions.[2] This differential reactivity is the cornerstone of the strategic advantage offered by this compound, allowing for sequential and site-selective modifications of the pyrimidine core. For instance, a nucleophilic attack will preferentially occur at the 4-position, displacing the chloride, while leaving the ethoxy group at the 6-position intact for subsequent transformations. This is a significant advantage over 4,6-dichloropyrimidine, where achieving mono-substitution can be challenging and often results in a mixture of mono- and di-substituted products.
Performance in Key Synthetic Transformations: A Comparative Analysis
The true measure of a key intermediate lies in its performance in widely used synthetic reactions. Here, we compare this compound and its alternatives in the context of the Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation.
While direct comparative studies under identical conditions are scarce, we can infer performance from existing literature. The Suzuki-Miyaura coupling of various 4-chloro-6-substituted pyrimidines has been reported with good to excellent yields.[3][4] For a close analog, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, Suzuki-Miyaura coupling affords the corresponding 4-aryl-6-methoxy-2-(methylthio)pyrimidines, highlighting the feasibility of this transformation.[5]
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Pyrimidine Intermediate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloro-6-phenylpyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [6] |
| 2 | 4-Chloro-6-phenylpyrimidine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | [6] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | N/A (mono-arylated product) | [7] |
| 4 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | N/A (di-arylated product) | [7] |
As the table suggests, achieving selective mono-arylation with dichloropyrimidines can be complex, often requiring careful control of reaction conditions to avoid di-substitution.[7] The use of this compound, with its inherently differentiated reactivity, provides a more direct and controllable route to mono-arylated pyrimidine derivatives.
Experimental Protocols: A Guide to Validation
To facilitate the adoption of this compound in your research, we provide the following detailed experimental protocols.
Synthesis of this compound
This protocol is adapted from a reported synthesis of a similar compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[5]
Materials:
-
4,6-Dichloropyrimidine
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous ethanol at room temperature, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: Based on analogous reactions, yields in the range of 80-90% can be expected.[6]
Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Data for this compound
The following table summarizes key physicochemical and spectroscopic data for a closely related analog, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which serves as a valuable reference for the characterization of this compound.[8]
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₉ClN₂OS |
| Molecular Weight | 204.68 g/mol |
| Appearance | Colorless needles |
| Melting Point | 59-60 °C |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 6.37 (s, 1H), 4.41 (q, J = 7.1 Hz, 2H), 2.52 (s, 3H), 1.37 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 172.7, 169.4, 160.2, 102.4, 63.3, 14.2, 14.1 |
| IR (ATR) ν (cm⁻¹) | 3007 (aryl C-H), 2982, 2934 (alkyl C-H), 1555, 1533, 1422, 1377, 1329, 1279, 1238, 1192, 1167, 1111, 1022, 989, 870, 814 |
Visualizing the Synthetic Workflow
To further clarify the experimental process, the following diagram illustrates the workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
Conclusion: A Strategic Choice for Efficient Synthesis
The validation of this compound as a key intermediate is rooted in its unique reactivity profile, which enables selective and controlled functionalization of the pyrimidine core. Its performance in crucial synthetic transformations like the Suzuki-Miyaura coupling, coupled with straightforward synthesis, makes it a superior choice over more reactive yet less selective alternatives like 4,6-dichloropyrimidine. By leveraging the differential reactivity of its chloro and ethoxy substituents, researchers can design more efficient and elegant synthetic routes to complex, biologically active molecules. This guide provides the foundational knowledge and practical protocols to confidently incorporate this compound into your synthetic toolbox, accelerating the pace of drug discovery and development.
References
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
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Preprints.org. (2022). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). [Link]
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ScienceOpen. (2016). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. [Link]
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Gevorgyan, A., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 14(12), 1234. [Link]
- Google Patents. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Manzoor, S., et al. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 12, 1373305. [Link]
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Abdel-Rahman, A. A.-H., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 28(23), 7806. [Link]
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The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. [Link]
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OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]
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Kumar, R., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(61), 37145-37166. [Link]
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Sigman, M. S., & Cheong, P. H.-Y. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8694-8702. [Link]
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Hughes, D. L. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. The Journal of Organic Chemistry, 72(22), 8556-8559. [Link]
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Rahman, M. M., et al. (2022). A Comprehensive Review of the Development and Therapeutic Use of Antivirals in Flavivirus Infection. Viruses, 14(7), 1533. [Link]
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NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. [Link]
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ResearchGate. (2019). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... [Link]
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Chemical Communications. (2019). Directed nucleophilic aromatic substitution reaction. [Link]
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PubChem. (n.d.). This compound. [Link]
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NIST. (n.d.). Pyrimidine, 4,6-dichloro- Mass Spectrum. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Zenodo. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. [Link]
-
ResearchGate. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
PubChem. (n.d.). 4-Chloro-4'-methoxychalcone. [Link]
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PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]
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GovInfo. (1978). EPA/NIH Mass Spectral Data Base. [Link]
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Decoding the Signature Fragmentation of 4-Chloro-6-ethoxypyrimidine: A Mass Spectrometry Comparison Guide
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that is invaluable for structural confirmation and impurity profiling. This guide delves into the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloro-6-ethoxypyrimidine, a substituted pyrimidine of interest in medicinal chemistry.
While a dedicated, publicly available experimental mass spectrum for this specific molecule is not readily accessible, we can construct a robust and scientifically grounded prediction of its fragmentation behavior. This analysis is built upon the foundational principles of mass spectrometry and supported by comparative data from structurally analogous compounds.[1][2][3] This guide will serve as a valuable resource for researchers, enabling them to anticipate, identify, and interpret the mass spectral data of this compound and related scaffolds.
Predicted Fragmentation Pathways: A Mechanistic Overview
The fragmentation of this compound under electron ionization is anticipated to be driven by the energetic instability of the molecular ion and the inherent chemical properties of its substituents and the pyrimidine core. The primary fragmentation routes are expected to involve the loss of the chloro and ethoxy groups, followed by the characteristic decomposition of the pyrimidine ring.[2]
A logical workflow for predicting and interpreting the fragmentation pattern is outlined below:
Caption: Predicted fragmentation workflow for this compound.
Key Fragmentation Pathways and Expected Ions
The fragmentation of this compound is predicted to proceed through several key pathways, detailed below. The relative abundance of the resulting ions will be influenced by the stability of both the ion and the neutral loss.
The Molecular Ion and Isotopic Signature
Upon electron ionization, this compound will form a molecular ion ([M]+•). Due to the presence of a chlorine atom, the molecular ion will exhibit a characteristic isotopic pattern. The two major isotopes of chlorine are 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1.[3] This will result in two molecular ion peaks at m/z 172 (for the 35Cl isotopologue) and m/z 174 (for the 37Cl isotopologue), with the peak at m/z 172 being roughly three times more intense than the peak at m/z 174. This isotopic signature is a crucial diagnostic tool for confirming the presence of a single chlorine atom in the molecule.[4]
Alpha-Cleavage and Loss of the Ethoxy Group
The ethoxy group is susceptible to fragmentation through two primary mechanisms:
-
Loss of an Ethyl Radical: While less common for ethers, the cleavage of the C-O bond could lead to the loss of an ethyl radical (•C2H5), resulting in an ion at m/z 143/145.
-
McLafferty-type Rearrangement and Loss of Ethene: A more probable fragmentation pathway for the ethoxy group involves a rearrangement reaction with the subsequent loss of a neutral ethene molecule (C2H4).[5][6] This would produce a radical cation at m/z 144/146, which would also exhibit the 3:1 isotopic pattern for chlorine.
Loss of the Chloro Group
The cleavage of the C-Cl bond is a highly probable fragmentation event for halogenated aromatic compounds.[3] The loss of a chlorine radical (•Cl) from the molecular ion would result in a prominent fragment ion at m/z 137. This ion would not exhibit the characteristic chlorine isotopic pattern.
Fragmentation of the Pyrimidine Ring
Following the initial loss of the substituents, the resulting fragment ions will undergo further decomposition of the pyrimidine ring. This typically involves the sequential loss of small, stable neutral molecules such as hydrogen cyanide (HCN) and carbon monoxide (CO).[2] For instance, the [M-Cl]+ ion at m/z 137 could lose HCN to yield an ion at m/z 110.
Predicted Mass Spectrum Data
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways for this compound.
| m/z (35Cl/37Cl) | Proposed Ion Structure | Proposed Fragmentation Pathway | Notes |
| 172/174 | [C6H7ClN2O]+• | Molecular Ion ([M]+•) | Exhibits a characteristic 3:1 isotopic ratio for one chlorine atom. |
| 144/146 | [C4H3ClN2O]+• | [M - C2H4]+• | Loss of ethene from the ethoxy group via rearrangement. Isotopic pattern for one chlorine atom is expected. |
| 137 | [C6H7N2O]+ | [M - Cl]+ | Loss of a chlorine radical. This fragment will be a singlet (no Cl isotope pattern). |
| 116/118 | [C3H3ClN2]+• | [M - C2H4 - CO]+• | Loss of carbon monoxide from the m/z 144/146 fragment. |
| 110 | [C5H6N]+ | [M - Cl - HCN]+ | Loss of hydrogen cyanide from the m/z 137 fragment. |
Comparative Analysis with Structurally Related Compounds
The predicted fragmentation pattern is corroborated by observations from related chemical classes:
-
Halogenated Pyrimidines: Studies on halogenated pyrimidines consistently show that the cleavage of the carbon-halogen bond is a dominant fragmentation pathway.[1] The stability of the resulting pyrimidine cation contributes to the prevalence of this fragmentation.
-
Ethoxy-Substituted Aromatics: The fragmentation of ethoxy-substituted aromatic compounds is often characterized by the loss of an ethene molecule through a rearrangement, leading to a stable phenolic-type radical cation.[5]
-
Substituted Pyrimidines: In general, the mass spectra of substituted pyrimidines show initial losses of the substituents followed by the systematic breakdown of the heterocyclic ring, often involving the expulsion of HCN.[2]
Experimental Protocol for Mass Spectrometry Analysis
For researchers seeking to obtain an experimental mass spectrum of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion region to confirm the molecular weight and the characteristic 3:1 isotopic pattern for chlorine.
-
Identify the major fragment ions and compare them to the predicted fragmentation pattern in this guide.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging established fragmentation principles and comparative data from related structures, researchers can confidently approach the interpretation of experimental data for this compound and its analogs. The characteristic isotopic signature of the chlorine atom, coupled with the expected losses of ethene and the chlorine radical, provides a robust framework for the structural confirmation of this compound.
References
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Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]
-
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Semantic Scholar. [Link]
-
Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed. [Link]
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The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate. [Link]
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Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC - NIH. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
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Mass Spectrometry: Fragmentation. [Link]
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The fragmentation pathways proposed according to the MS/MS spectra of compounds 6 (A) and 8 (B). ResearchGate. [Link]
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(PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
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(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Chloro-6-ethoxypyrimidine for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Chloro-6-ethoxypyrimidine, a halogenated heterocyclic compound commonly used in pharmaceutical and agrochemical research. By understanding the chemical principles that underpin these procedures, you can ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.
The core principle for the disposal of this compound is its classification as a halogenated organic compound. Improper disposal can lead to the formation of persistent and toxic byproducts, making adherence to a strict disposal protocol essential. This guide will walk you through immediate safety considerations, in-laboratory waste handling, and the ultimate destruction of the compound, providing the "why" behind each critical step.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment. This compound can be harmful if inhaled, ingested, or absorbed through the skin.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against accidental splashes and airborne particles. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene). | Provides a barrier against skin contact. It is crucial to change gloves immediately if they become contaminated. While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves are generally recommended for handling halogenated hydrocarbons[1][2]. Always consult the glove manufacturer's chemical resistance guide for specific recommendations. |
| Body | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of any dust or vapors. |
II. In-Laboratory Waste Management: A Step-by-Step Protocol
Proper segregation and containment of chemical waste at the point of generation are fundamental to safe laboratory practice. Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation
Immediately upon generation, segregate waste containing this compound into a dedicated waste container. This compound falls into the category of halogenated organic waste .
-
Rationale: Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to prevent the formation of toxic and persistent environmental pollutants such as dioxins[3][4]. Mixing them with non-halogenated waste can complicate and increase the cost of disposal for the entire waste stream.
Step 2: Container Selection and Labeling
-
Choose an appropriate container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free of cracks or residue from previous use.
-
Label the container clearly: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The name and contact information of the generating researcher or lab
-
Step 3: Temporary Storage in the Laboratory
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from sources of ignition, heat, and incompatible chemicals.
-
In a well-ventilated area, such as a designated cabinet within a fume hood.
-
Equipped with secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks.
III. Hazardous Waste Characterization: Understanding the Regulations
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits certain hazardous characteristics[5][6][7].
This compound is not specifically listed as a "P" or "U" listed hazardous waste by the EPA[8]. Therefore, it must be characterized based on the following properties:
-
Ignitability (D001): The ability to catch fire easily.
-
Corrosivity (D002): The ability to corrode metal or have a very high or low pH.
-
Reactivity (D003): The tendency to be unstable or undergo violent reactions.
-
Toxicity (D004-D043): The presence of specific contaminants at levels that could be harmful if released into the environment.
Based on the available Safety Data Sheets (SDS) for similar compounds, waste this compound may need to be managed as a characteristic hazardous waste. Your institution's EHS department will make the final determination, but it is the generator's responsibility to provide accurate information about the waste.
IV. Final Disposal: The Path to Destruction
The only acceptable method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
The Scientific Imperative for Incineration: For hazardous waste containing more than 1% halogenated organic substances, the incineration temperature must be at least 1100°C[3]. This high temperature and a sufficient residence time in the incinerator are necessary to ensure the complete destruction of the chlorinated pyrimidine ring. Incomplete combustion at lower temperatures can lead to the formation of highly toxic and environmentally persistent compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Contingency Plan: Accidental Spills and Exposures
Accidents can happen, and a well-defined contingency plan is essential.
In Case of Skin or Eye Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
In Case of a Small Spill in the Laboratory:
-
Alert personnel in the immediate area and ensure the area is well-ventilated (preferably within a fume hood).
-
Don the appropriate PPE , including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area. Once the bulk of the material is removed, decontaminate the surface by washing it with soap and water. Be aware that hydrolysis can occur, potentially forming less toxic but still hazardous compounds[9]. Avoid using chlorine-based cleaning agents, as they can react with organic compounds to form other toxic organochlorines[3].
-
Dispose of all cleanup materials as halogenated organic hazardous waste.
For large spills, evacuate the area, alert your institution's EHS, and follow their emergency procedures.
By adhering to these scientifically grounded and procedurally sound guidelines, you can manage the disposal of this compound with confidence, ensuring a safe and compliant laboratory environment.
References
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- 2. gloves.com [gloves.com]
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- 5. practicegreenhealth.org [practicegreenhealth.org]
- 6. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 7. epa.gov [epa.gov]
- 8. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 9. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Safe Handling of 4-Chloro-6-ethoxypyrimidine
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compounds we handle, such as 4-Chloro-6-ethoxypyrimidine, are pivotal intermediates in the synthesis of novel therapeutics, but they also present potential hazards that demand our respect and meticulous attention to protocol. This guide provides essential, field-proven safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our research.
Hazard Analysis and Personal Protective Equipment (PPE) Matrix
A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the anticipated hazards associated with this compound and the corresponding mandatory personal protective equipment.
| Potential Hazard | GHS Classification (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns (H314)[1] | Chemical-resistant gloves (nitrile, double-gloving recommended), lab coat or chemical-resistant apron, and full-length clothing to prevent skin exposure.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage (H314)[1] | Chemical splash goggles and a face shield are mandatory.[6][7] |
| Respiratory Irritation | May cause respiratory irritation (H335)[1] | All handling of solids and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] For situations with a higher risk of aerosolization or spills, a NIOSH-approved respirator is required.[6][7] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a logical, step-by-step workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling this compound, from receipt to disposal.
Preparation and Engineering Controls
-
Training and Documentation: Before commencing any work, all personnel must be thoroughly familiar with the potential hazards and have read this guide and any available safety data sheets for similar compounds.[5]
-
Designated Work Area: All manipulations involving this compound must be performed in a designated area, such as a chemical fume hood, to control exposure.[8]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2] A spill kit containing appropriate absorbent materials should also be available.[4]
Donning Personal Protective Equipment (PPE)
The sequence of donning PPE is crucial to prevent contamination.
-
Gown/Lab Coat: Wear a long-sleeved lab coat or a chemical-resistant apron.[5]
-
Gloves: Don the first pair of nitrile gloves.[4]
-
Eye and Face Protection: Put on chemical splash goggles and a face shield.[6][7]
-
Second Pair of Gloves: Don a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[4]
-
Respirator (if required): If there is a risk of aerosol generation or a spill, a properly fitted NIOSH-approved respirator should be worn.[6][7]
Handling and Experimental Procedures
-
Chemical Handling: Use appropriate tools, such as spatulas and weighing paper, to handle the solid compound.[4] Avoid creating dust.[1]
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Prudent Practices: Never work alone when handling hazardous chemicals.[8] Do not eat, drink, or apply cosmetics in the laboratory.[8]
Doffing Personal Protective Equipment (PPE)
To avoid cross-contamination, PPE should be removed in the following order:
-
Outer Gloves: Remove the outer pair of gloves.
-
Face Shield and Goggles: Remove face and eye protection.
-
Gown/Lab Coat: Remove the lab coat or apron.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[8]
Workflow for Handling this compound
Caption: Recommended workflow for handling this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.[4]
-
Don Appropriate PPE: Before attempting to clean the spill, don all recommended PPE, including a respirator.[4]
-
Containment and Cleanup: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[4] For liquid spills, use an inert absorbent material.
-
Collection: Carefully collect the contained spill and contaminated materials into a clearly labeled, sealed hazardous waste container.[9]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[4][5]
-
Unused Chemical: Do not dispose of unused this compound down the drain or in regular trash. It must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][9]
-
Contaminated Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[9]
By adhering to these protocols, we can confidently advance our research while upholding the highest standards of laboratory safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
